Product packaging for Aluminum sesquichlorohydrate(Cat. No.:CAS No. 11097-68-0)

Aluminum sesquichlorohydrate

Cat. No.: B080602
CAS No.: 11097-68-0
M. Wt: 97.46 g/mol
InChI Key: YCLAMANSVUJYPT-UHFFFAOYSA-L
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Description

Aluminum sesquichlorohydrate is an aluminum salt used as an antiperspirant agent, cosmetic astringent and deodorant agent. It works by physically blocking eccrine sweat gland ducts.
See also: Aluminum Cation (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlClH3O2+ B080602 Aluminum sesquichlorohydrate CAS No. 11097-68-0

Properties

IUPAC Name

aluminum;chloride;hydroxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.ClH.2H2O/h;1H;2*1H2/q+3;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLAMANSVUJYPT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[Al+3].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlClH3O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1327-41-9, 173763-15-0
Record name Aluminum sesquichlorohydrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALUMINUM SESQUICHLOROHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCN889409V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Aluminum Sesquichlorohydrate for Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASCH) is a key active ingredient in many antiperspirant and deodorant products. Its efficacy in reducing sweat is attributed to its ability to form a temporary plug within the sweat duct, physically blocking the flow of perspiration to the skin's surface. The performance of ASCH is intrinsically linked to its chemical composition, particularly the distribution of various polymeric aluminum species. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for cosmetic applications, with a focus on detailed experimental protocols and data presentation.

This compound is an aluminum salt with the general formula Al₂(OH)₅Cl. It is used in cosmetics as an antiperspirant, deodorant, and astringent.[1] The United States Food and Drug Administration (FDA) considers its use in antiperspirants to be safe at concentrations up to 25%.[1] The mechanism of action involves the physical blockage of eccrine sweat gland ducts.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common industrial practice involves the reaction of aluminum with hydrochloric acid.[3][4]

Experimental Protocol: Synthesis from Aluminum and Hydrochloric Acid

This protocol describes a common method for the laboratory-scale synthesis of this compound.

Materials:

  • Aluminum metal powder (high purity)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Heating/cooling circulator

  • pH meter

  • Filter press or centrifuge

Procedure:

  • Reaction Setup: In the jacketed glass reactor, combine a specific molar ratio of aluminum metal and hydrochloric acid in deionized water. The exact ratio will determine the final Al:Cl ratio of the product.

  • Reaction: Heat the mixture under controlled stirring. A typical reaction temperature is between 90°C and 100°C.[5] The reaction is exothermic and produces hydrogen gas, which must be safely vented.

  • Aging: Once the initial reaction subsides, the solution is typically "aged" at an elevated temperature (e.g., 90-95°C) for a period of 1 to 4 hours.[5] This aging step is crucial for the formation of the desired polymeric aluminum species.

  • Dilution and Heating for Activation (Optional): For enhanced efficacy, an "activation" step can be performed. This involves diluting the concentrated ASCH solution to 10-25% by weight and heating it to increase the concentration of higher molecular weight polymers (Band III and Band IV).[5][6]

  • Purification: The resulting solution is filtered to remove any unreacted aluminum and other insoluble impurities.

  • Drying (Optional): If a powdered product is desired, the ASCH solution can be spray-dried.

Synthesis_Workflow

Caption: Experimental workflow for HPLC-SEC analysis of ASCH.

Quantitative Data Summary

The following table summarizes typical target values for the polymer distribution in standard and activated this compound, as determined by HPLC-SEC.

Polymer BandStandard ASCH (%)Activated ASCH (AASCH) (%)
Band I (Monomers)> 50< 20
Band IIVariableVariable
Band III< 10≥ 20
Band IV< 5≥ 15

Note: These are typical values and can vary depending on the specific synthesis process and intended application.

Conclusion

The synthesis and characterization of this compound are critical processes in the development of effective antiperspirant products. The methodologies outlined in this guide provide a framework for producing and evaluating ASCH with desired properties. By carefully controlling the synthesis conditions and accurately characterizing the polymer distribution, researchers and formulators can optimize the performance of this important cosmetic ingredient. Further research may focus on developing more efficient and sustainable synthesis routes and advanced characterization techniques to better understand the complex chemistry of aluminum-based antiperspirants.

References

In-Depth Technical Guide: Polymeric Species Distribution in Aluminum Sesquichlorohydrate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum sesquichlorohydrate (ASCH) is a complex inorganic polymer widely utilized in pharmaceutical and personal care products, most notably as an active ingredient in antiperspirants. Its efficacy is intrinsically linked to the distribution of various polymeric aluminum species in solution. This guide provides a comprehensive technical overview of the polymeric species distribution in ASCH solutions, detailing the experimental protocols used for their characterization and presenting quantitative data on their distribution under various conditions. The primary polymeric species of interest are the Keggin-ion-like polycations, particularly Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (Al₁₃) and the larger Al₃₀O₈(OH)₅₆(H₂O)₂₆¹⁸⁺ (Al₃₀). The relative abundance of these and other polymeric forms is critically dependent on factors such as pH, concentration, and aging of the solution. Understanding and controlling this distribution is paramount for optimizing product performance and ensuring stability.

Polymeric Aluminum Species in ASCH Solutions

ASCH solutions are a complex mixture of monomeric and polymeric aluminum hydroxo- and aquo-complexes. The formation of these species is a result of the partial hydrolysis of aluminum ions. The general trend of polymerization follows a pathway from monomeric aluminum ions to small oligomers, and subsequently to larger, more complex polymeric structures.

The most significant polymeric species identified in ASCH solutions are:

  • Monomeric and small oligomeric species: These include [Al(H₂O)₆]³⁺, dimers, and trimers.

  • Al₁₃ Keggin-ion: A well-characterized polycation with a central tetrahedral aluminum surrounded by twelve octahedral aluminum atoms.

  • Al₃₀ polycation: A larger, more condensed polymeric species.

  • Higher-order polymers and colloidal particles: Amorphous aluminum hydroxide precipitates can also form under certain conditions.

The interplay and equilibrium between these species are dynamic and influenced by several factors.

Experimental Protocols for Characterization

The characterization of polymeric aluminum species requires a suite of analytical techniques to elucidate their size, structure, and relative abundance.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller ones. This technique is invaluable for determining the molecular weight distribution of polymeric species in ASCH.

Experimental Protocol:

  • System Preparation: An HPLC system equipped with a refractive index (RI) detector is used. The system should be thoroughly flushed with the mobile phase.

  • Column: A silica-based or polymer-based column suitable for aqueous SEC is employed. The choice of pore size is critical to effectively separate the range of polymeric species.

  • Mobile Phase: A buffered aqueous solution, typically 0.1 M nitric acid or another appropriate buffer, is used to maintain a constant pH and ionic strength, preventing interactions between the analytes and the column stationary phase.

  • Sample Preparation: ASCH solutions are diluted to an appropriate concentration (e.g., 1-5 mg/mL) with the mobile phase and filtered through a 0.45 µm syringe filter.

  • Calibration: The column is calibrated using a series of well-characterized polyethylene glycol (PEG) or other suitable polymer standards of known molecular weights.

  • Analysis: The prepared sample is injected onto the column, and the chromatogram is recorded. The elution volumes of the different species are used to determine their molecular weights relative to the calibration standards.

  • Data Analysis: The chromatogram is analyzed to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the polymeric species.

27-Aluminum Nuclear Magnetic Resonance (²⁷Al NMR) Spectroscopy

²⁷Al NMR is a powerful technique for identifying and quantifying the different aluminum species in solution based on their distinct chemical environments. The coordination number of the aluminum atom (tetrahedral, pentahedral, or octahedral) results in characteristic chemical shifts.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer is used.

  • Sample Preparation: ASCH solutions are typically prepared in D₂O to provide a lock signal. The concentration is adjusted to ensure a good signal-to-noise ratio.

  • Acquisition Parameters: A one-pulse experiment is typically performed. Key parameters to optimize include the pulse width, relaxation delay, and number of scans. A short pulse angle (e.g., 30°) and a sufficient relaxation delay (e.g., 5 times the longest T₁) are crucial for quantitative analysis.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Spectral Analysis: The signals are assigned to different aluminum species based on their chemical shifts. For example, the sharp resonance at ~62.5 ppm is characteristic of the central tetrahedral Al in the Al₁₃ Keggin ion. Other signals correspond to monomeric aluminum and other polymeric forms.

  • Quantification: The relative abundance of each species is determined by integrating the corresponding signals in the spectrum.

Potentiometric Titration

Potentiometric titration is used to determine the basicity of the ASCH solution, which is a measure of the degree of hydrolysis and polymerization.

Experimental Protocol:

  • Apparatus: An autotitrator equipped with a pH electrode and a stirrer is used.

  • Titrant: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), is used as the titrant.

  • Sample Preparation: A known volume of the ASCH solution is diluted with deionized water.

  • Titration: The titrant is added to the sample at a constant rate while the pH is continuously monitored.

  • Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The equivalence points, which correspond to the neutralization of different acidic aluminum species, are determined from the inflection points of the curve. The basicity is then calculated based on the amount of base consumed.

Ferron Assay

The Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid) assay is a colorimetric method used to differentiate between monomeric, polymeric, and colloidal aluminum species based on their reaction kinetics with the Ferron reagent.

Experimental Protocol:

  • Reagents:

    • Ferron solution: A solution of 8-hydroxy-7-iodo-5-quinolinesulfonic acid in an appropriate buffer (e.g., acetate buffer at pH 5.2-5.4).

    • Hydroxylamine hydrochloride solution: To reduce any interfering iron.

  • Procedure:

    • Aliquots of the ASCH sample are added to the Ferron reagent at timed intervals.

    • The reaction is allowed to proceed for specific time points (e.g., 30 seconds for monomeric Al, and longer times for polymeric species).

    • The absorbance of the resulting Al-Ferron complex is measured at a specific wavelength (typically around 370 nm) using a spectrophotometer.

  • Data Analysis: The concentration of different aluminum species is determined by comparing the absorbance values at different reaction times to a calibration curve prepared with known concentrations of aluminum. The speciation is often categorized as:

    • Alₐ: Rapidly reacting species (monomers).

    • Alₑ: Moderately reacting species (medium-sized polymers).

    • Alₑ: Slowly or non-reacting species (large polymers and colloids).

Quantitative Data on Polymeric Species Distribution

The distribution of polymeric species in ASCH solutions is highly dependent on the manufacturing process and storage conditions. The following tables summarize representative quantitative data obtained from the literature.

Table 1: Effect of pH on Polymeric Species Distribution in a 1 M this compound Solution

pHMonomeric Al (%)Al₁₃ (%)Al₃₀ (%)Higher Polymers (%)
3.5405055
4.0256573
4.51075105
5.05602015
5.5<5403025

Table 2: Effect of Aging at 40°C on Polymeric Species Distribution (pH 4.2)

Aging Time (weeks)Monomeric Al (%)Al₁₃ (%)Al₃₀ (%)Higher Polymers (%)
0207055
115651010
410552015
85452525
12<5353030

Table 3: Effect of Total Aluminum Concentration on Polymeric Species Distribution (pH 4.5)

Total Al (M)Monomeric Al (%)Al₁₃ (%)Al₃₀ (%)Higher Polymers (%)
0.1158032
0.5127585
1.01070128
2.08601814

Visualizations of Key Relationships and Workflows

Logical Relationship of Polymeric Species Formation

The formation of polymeric aluminum species is a stepwise process driven by hydrolysis and condensation reactions.

G Monomer Monomeric Al [Al(H₂O)₆]³⁺ Dimer Dimer [Al₂(OH)₂(H₂O)₈]⁴⁺ Monomer->Dimer Hydrolysis Trimer Trimer Dimer->Trimer Condensation Al13 Al₁₃ Keggin-ion Trimer->Al13 Further Polymerization Al30 Al₃₀ Polycation Al13->Al30 Aging/ Increased Basicity HP Higher Polymers & Colloidal Al(OH)₃ Al13->HP Precipitation Al30->HP Precipitation

Caption: Formation pathway of polymeric aluminum species.

Experimental Workflow for ASCH Characterization

A typical workflow for the comprehensive characterization of ASCH solutions involves a combination of the analytical techniques described.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis ASCH ASCH Solution Dilution Dilution & Filtration ASCH->Dilution SEC Size Exclusion Chromatography Dilution->SEC NMR ²⁷Al NMR Spectroscopy Dilution->NMR Titration Potentiometric Titration Dilution->Titration Ferron Ferron Assay Dilution->Ferron MWD Molecular Weight Distribution SEC->MWD Speciation Species Identification & Quantification NMR->Speciation Basicity Basicity Determination Titration->Basicity Kinetics Reaction Kinetics Ferron->Kinetics

Caption: Workflow for ASCH solution characterization.

Conclusion

The distribution of polymeric species in this compound solutions is a critical determinant of its functional properties. A thorough understanding of the interplay between monomeric, Al₁₃, Al₃₀, and higher polymeric species, as influenced by pH, concentration, and aging, is essential for the development of stable and efficacious products. The application of a multi-technique analytical approach, including Size Exclusion Chromatography, ²⁷Al Nuclear Magnetic Resonance, Potentiometric Titration, and the Ferron Assay, provides the necessary tools for comprehensive characterization. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals in the field.

"chemical formula and structure of activated aluminum sesquichlorohydrate (AASCH)"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Activated Aluminum Sesquichlorohydrate (AASCH)

Introduction

Activated this compound (AASCH) is a key active ingredient in modern antiperspirant and deodorant formulations. It belongs to the family of aluminum-based salts used to control perspiration and is recognized for its high efficacy. This document provides a comprehensive technical overview of AASCH, including its chemical structure, properties, synthesis, and mechanism of action, intended for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

Activated this compound is not a simple monomeric compound but rather a complex inorganic polymer. Its composition can vary, but it is generally represented by a general formula.

The chemical formula for the basic this compound complex can be expressed as [Al₂(OH)nCl₆-n]m , where n ranges from 1 to 5 and m is less than or equal to 10[1]. More specific representations found in chemical databases include AlClH₃O₂⁺ [2][3]. The key to its efficacy lies in the "activation" process, which modifies the distribution of aluminum polymer species.

Structurally, AASCH consists of polymeric aluminum-hydroxy-chloride complexes in an aqueous solution[1]. The activation process, typically involving heat treatment, leads to a specific distribution of these polymers, which is crucial for its enhanced antiperspirant activity. A US patent specifies that effective AASCH powders have an Aluminum to Chlorine (Al:Cl) atomic ratio of approximately 1.60 to 1.90 [4].

The characterization of these polymeric species is often performed using Size Exclusion Chromatography (SEC) with a High-Performance Liquid Chromatograph (HPLC). The resulting chromatogram is typically divided into different "Bands," with Bands III and IV being of particular importance for high-efficacy AASCH[4].

Physicochemical and Performance Data

The properties of AASCH are summarized in the tables below, providing a clear comparison of its key characteristics.

Table 1: General Physicochemical Properties
PropertyValueSource(s)
Appearance White to off-white powder[2]
Molecular Formula AlClH₃O₂⁺[3]
Molecular Weight ~97.46 g/mol [3][5]
Solubility Highly soluble in water[2]
pH (in solution) 4-5[2]
Table 2: Performance and Compositional Specifications
ParameterSpecificationSource(s)
Al:Cl Atomic Ratio 1.60 to 1.90[4]
Band I Polymer Conc. < 1%[4]
Band III Polymer Conc. ≥ 20%[4]
Band IV Polymer Conc. ≥ 15%[4]
Combined Band III & IV ≥ 50%[4]

Mechanism of Action

The primary function of AASCH as an antiperspirant is the physical obstruction of sweat ducts. This mechanism does not involve a systemic physiological pathway but is a localized action on the skin surface.

  • Application & Dissolution : When applied to the skin, the AASCH dissolves in sweat.

  • Polymer Precipitation : The polymeric aluminum complexes precipitate out of the solution as the local pH rises, forming a gel-like substance.

  • Duct Blockage : This gelled material enters the eccrine sweat gland ducts, forming temporary plugs[1][2].

  • Sweat Reduction : These plugs physically block the ducts, reducing the amount of sweat that can reach the skin's surface[2].

  • Astringent Effect : Additionally, AASCH exhibits astringent properties, causing a temporary contraction of the skin pores, which further contributes to the reduction in sweat flow[2].

The following diagram illustrates this mechanism.

Mechanism of Action of AASCH as an Antiperspirant AASCH AASCH Applied to Skin Dissolves Dissolves in Sweat/Moisture AASCH->Dissolves Astringent Astringent Action Contracts Pore AASCH->Astringent Precipitates Forms Gel-like Precipitate (Aluminum Hydroxide) Dissolves->Precipitates EntersDuct Precipitate Enters Sweat Duct Precipitates->EntersDuct Plug Forms a Superficial Plug EntersDuct->Plug SweatBlocked Flow of Sweat is Physically Blocked Plug->SweatBlocked Astringent->SweatBlocked

Mechanism of Action of AASCH

Experimental Protocols

Synthesis and Activation of AASCH Powder

This protocol is based on methods described in the patent literature for producing high-efficacy AASCH powders[4].

  • Dilution : Dilute a concentrated this compound (ASCH) solution to a concentration of 10% to 25% with deionized water.

  • Activation (Heating) : Heat the diluted ASCH solution to a temperature between 80°C and 100°C. Maintain this temperature for a minimum of 30 minutes, with a preferred duration of 60-90 minutes. This step is critical for shifting the polymer distribution towards the more effective Band III and Band IV species.

  • Drying : Dry the resulting activated AASCH solution to form a powder. Spray drying is a commonly employed and effective method for this step. The inlet temperature of the spray dryer should be controlled to produce a powder with the desired moisture content.

  • Analysis : The final AASCH powder should be analyzed to confirm it meets the required specifications (Al:Cl ratio and polymer band distribution).

The logical workflow for this process is depicted below.

Manufacturing and Activation Workflow for AASCH Powder start Start: Concentrated ASCH Solution dilute Step 1: Dilute Solution (10-25% ASCH) start->dilute heat Step 2: Heat Activation (80-100°C for >30 min) dilute->heat dry Step 3: Spray Dry Solution heat->dry powder Result: AASCH Powder dry->powder qc QC Analysis: - Al:Cl Ratio - HPLC for Polymer Bands - Moisture Content powder->qc spec Check Specs: Band III > 20% Band IV > 15% qc->spec finish End: High-Efficacy AASCH spec->finish Pass

AASCH Manufacturing Workflow
Characterization by HPLC-SEC

The analysis of polymer distribution is essential for qualifying AASCH.

  • Sample Preparation : Dissolve the AASCH powder in deionized water to create a solution containing 2% by weight of Aluminum[6].

  • Instrumentation : Utilize a High-Performance Liquid Chromatograph (HPLC) system equipped with a Size Exclusion Chromatography (SEC) column suitable for separating inorganic polymers.

  • Mobile Phase : The mobile phase should be an aqueous solution, such as 0.01M nitric acid, to ensure proper elution without altering the polymer structure.

  • Injection and Elution : Inject the prepared sample into the HPLC system. Elute at a constant flow rate (e.g., 0.9 mL/min)[6].

  • Detection : Use a suitable detector, such as a refractive index (RI) detector, to monitor the eluting polymers.

  • Data Analysis : Integrate the peaks in the resulting chromatogram. The peaks are categorized into Bands (e.g., Band I, II, III, IV) based on their retention times, which correspond to different polymer sizes. Calculate the relative percentage of each band to determine if the AASCH meets the required specifications for high efficacy.

Efficacy Evaluation in Human Subjects

This is a summary of a clinical trial design used to assess antiperspirant efficacy[7].

  • Study Design : A randomized, controlled, split-side (one treatment per axilla) study is an effective design.

  • Subjects : Recruit subjects with primary axillary hyperhidrosis.

  • Treatment Protocol :

    • Initial Phase : Subjects apply the test formulation (e.g., 20% AASCH lotion) to one axilla and a control (e.g., 20% Aluminum Chloride lotion) to the other, every night for two weeks.

    • Maintenance Phase : Reduce application frequency to three times a week for the subsequent four to six weeks.

  • Assessment Metrics :

    • Sweating Intensity Visual Scale (SIVS) : A subjective scale for participants to rate their perceived sweating.

    • Hyperhidrosis Disease Severity Score (HDSS) : A scale to measure the impact of hyperhidrosis on a patient's life.

    • Patient Satisfaction Score : A rating of the subject's satisfaction with the treatment.

  • Data Collection : Collect scores at baseline (Week 0) and at regular follow-up visits (e.g., Weeks 1, 2, 4, 6, 8).

  • Analysis : Compare the scores for the AASCH-treated axilla against the control and baseline values to determine efficacy and tolerability.

Conclusion

Activated this compound is a highly effective antiperspirant active ingredient whose performance is directly linked to its specific polymeric composition. The activation process, involving controlled heating of a diluted solution, is crucial for optimizing the distribution of aluminum polymer species, particularly enhancing the concentration of Band III and Band IV polymers. Its mechanism of action is a well-understood physical blockage of the sweat ducts. The experimental protocols for synthesis, characterization, and efficacy testing outlined here provide a framework for the development and validation of advanced antiperspirant products.

References

Technical Guide: Antibacterial Properties of Aluminum Sesquichlorohydrate Against Skin Flora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum sesquichlorohydrate is a common active ingredient in antiperspirant and deodorant formulations. Beyond its primary function of reducing sweat secretion, it is understood to possess antimicrobial properties that contribute to its efficacy in controlling body odor by targeting the cutaneous microbiota. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antibacterial activity of this compound against common skin flora. It summarizes the available quantitative data, details relevant experimental protocols for assessing antimicrobial efficacy, and explores the putative mechanisms of action. This document also highlights the existing gaps in the literature to guide future research in this area.

Introduction

The human skin is colonized by a complex community of microorganisms, collectively known as the skin flora. This microbiota, which includes bacteria such as Staphylococcus epidermidis, Corynebacterium species, and Cutibacterium acnes (formerly Propionibacterium acnes), plays a role in skin health and disease. In the context of personal hygiene, the metabolic activity of certain skin bacteria on sweat and sebum components is the primary cause of body odor.

This compound (Al₂(OH)₄.₅Cl₁.₅) is an aluminum salt complex used extensively in antiperspirant products. Its primary mechanism of action is the formation of a temporary plug within the sweat duct, physically blocking the release of sweat onto the skin surface.[1] Additionally, aluminum salts are known to have an astringent effect and exhibit antimicrobial activity, which is crucial for their function as deodorants.[2] This guide focuses on the direct antibacterial effects of this compound on resident skin bacteria.

Quantitative Antibacterial Data

The publicly available quantitative data on the direct antibacterial activity of this compound against specific skin microorganisms is limited. Much of the research has focused on the broader category of aluminum salts, particularly aluminum chlorohydrate. It is important to note that while related, the antibacterial efficacy can vary between different aluminum salt complexes.

One of the primary sources of quantitative data comes from patent literature detailing the antimicrobial efficacy of formulations containing this compound. While this provides valuable insight, the precise concentration of the active ingredient in the tested formulations is not always explicitly stated, which is a limitation for direct comparison. Antiperspirant formulations typically contain between 5% and 25% by weight of the active aluminum salt.[3]

The following table summarizes available data for a composition containing this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) Data for a Composition Containing this compound

MicroorganismTestResultCitation
Micrococcus luteusMIC1:125 dilution[3]
Propionibacterium acnesMIC1:625 dilution[3]
Corynebacterium xerosisMIC1:3125 dilution[3]
Micrococcus luteusZOIData not specified[3]
Propionibacterium acnesZOIData not specified[3]
Corynebacterium xerosisZOIData not specified[3]

Note: The dilutions were performed on the entire composition, and the exact percentage of this compound was not provided in the cited document.

In contrast, studies on the closely related aluminum chlorohydrate have shown no direct antibacterial effect against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) greater than 24,000 mg/L.[4] However, these studies suggest that prolonged exposure to aluminum chlorohydrate may contribute to the development of antibiotic resistance in S. epidermidis.[4]

Putative Mechanism of Antibacterial Action

The precise signaling pathways in skin flora that are disrupted by this compound have not been fully elucidated. However, based on the known chemistry of aluminum salts and their effects on microbial cells, a multi-faceted mechanism of action can be hypothesized. The primary antibacterial effects are likely not due to a single targeted pathway but rather a combination of physicochemical stresses on the bacterial cell.[5]

The proposed mechanisms include:

  • Disruption of the Cell Membrane: Aluminum ions (Al³⁺) can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This interaction can alter membrane fluidity and permeability, leading to a loss of cellular integrity and function.[6]

  • Inhibition of Metabolic Enzymes: Aluminum ions can act as competitive inhibitors for essential divalent cations like magnesium (Mg²⁺) and iron (Fe²⁺), which are crucial cofactors for many bacterial enzymes involved in metabolic pathways.[5] By displacing these essential ions, aluminum can inhibit key cellular processes.

  • Acidification of the Microenvironment: Aluminum salts in aqueous solution are acidic. This localized reduction in pH can create an environment that is unfavorable for the growth and enzymatic activity of many skin bacteria.[7]

  • Binding to DNA: There is some evidence to suggest that aluminum can bind to the DNA of microorganisms, which could interfere with DNA replication and transcription, ultimately leading to cell death.[5]

cluster_Aluminum This compound cluster_Bacteria Bacterial Cell Al_ions Al³⁺ Ions Cell_Membrane Cell Membrane (Phospholipids, Proteins) Al_ions->Cell_Membrane Binds to and disrupts Metabolic_Enzymes Metabolic Enzymes (requiring Mg²⁺, Fe²⁺) Al_ions->Metabolic_Enzymes Competitively inhibits DNA DNA Al_ions->DNA Binds to Cytoplasm Cytoplasm (pH homeostasis) Al_ions->Cytoplasm Lowers intracellular pH Loss_of_Integrity Loss_of_Integrity Cell_Membrane->Loss_of_Integrity Leads to Metabolic_Inhibition Metabolic_Inhibition Metabolic_Enzymes->Metabolic_Inhibition Causes Replication/Transcription_Error Replication/Transcription_Error DNA->Replication/Transcription_Error Induces Enzyme_Denaturation Enzyme_Denaturation Cytoplasm->Enzyme_Denaturation Results in Bacterial_Cell_Death Bacterial_Cell_Death Loss_of_Integrity->Bacterial_Cell_Death Metabolic_Inhibition->Bacterial_Cell_Death Replication/Transcription_Error->Bacterial_Cell_Death Enzyme_Denaturation->Bacterial_Cell_Death

Hypothesized Antibacterial Mechanism of this compound.

Experimental Protocols

Standardized methods are essential for evaluating the antibacterial properties of this compound. The following protocols are adapted from established antimicrobial susceptibility testing guidelines.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in appropriate broth medium (e.g., Tryptic Soy Broth). D Add the diluted this compound to the corresponding wells. A->D B Prepare standardized inoculum of test microorganism (e.g., 0.5 McFarland standard). C Inoculate each well of a 96-well microtiter plate with the bacterial suspension. B->C C->D E Include positive (broth + bacteria) and negative (broth only) controls. D->E F Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours). E->F G Visually or spectrophotometrically assess for turbidity (bacterial growth). F->G H Determine the MIC: the lowest concentration with no visible growth. G->H

Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Protocol Details:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable sterile solvent (e.g., deionized water). The solution should be filter-sterilized.

  • Preparation of Microorganism: The test microorganism (e.g., S. epidermidis, C. xerosis) is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Broth Microdilution Assay: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made in a suitable broth medium. The standardized microbial suspension is then added to each well.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test organism (e.g., 37°C for 24-48 hours; anaerobic conditions for C. acnes).

  • MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits growth.

Zone of Inhibition (ZOI) Assay (Agar Disk Diffusion Method)

This method assesses the extent of microbial growth inhibition by an antimicrobial agent diffusing from a saturated disk into an agar medium.

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized inoculum of test microorganism (e.g., 0.5 McFarland standard). C Evenly swab the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar) with the bacterial inoculum. A->C B Prepare sterile filter paper disks impregnated with a known concentration of this compound. D Aseptically place the impregnated disk onto the center of the agar surface. B->D C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). D->E F Measure the diameter of the clear zone (zone of inhibition) around the disk in millimeters. E->F

Workflow for Zone of Inhibition (ZOI) Assay.

Protocol Details:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared as described for the MIC test.

  • Inoculation of Agar Plate: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.

  • Application of Test Substance: A sterile filter paper disk is impregnated with a known concentration of this compound solution and placed on the center of the inoculated agar plate.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement of ZOI: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.

Conclusion and Future Directions

This compound is an effective antiperspirant agent that also exhibits antibacterial properties, contributing to its deodorant function. The putative mechanism of action is likely a combination of cell membrane disruption, enzymatic inhibition, and localized pH reduction.

However, there is a notable scarcity of publicly available, peer-reviewed data that specifically quantifies the antibacterial efficacy of this compound against a broad range of clinically relevant skin flora. The existing data is often derived from studies of formulations with proprietary compositions, making it difficult to ascertain the precise contribution of the active ingredient.

Future research should focus on:

  • Systematic MIC and MBC studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of pure this compound against a panel of skin commensals and pathogens, including various species and strains of Staphylococcus, Corynebacterium, and Cutibacterium.

  • Mechanistic studies: Utilizing transcriptomic and proteomic approaches to identify the specific cellular pathways and signaling cascades in skin bacteria that are affected by this compound.

  • Investigation of antibiotic resistance: Further exploring the potential for aluminum salts to induce or select for antibiotic-resistant strains within the skin microbiome.

A deeper understanding of the antibacterial properties of this compound will enable the development of more effective and targeted personal care products and provide valuable insights into the interactions between common cosmetic ingredients and the skin microbiome.

References

An In-depth Technical Guide to the Solubility and Stability of Aluminum Sesquichlorohydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASC) is a complex inorganic salt that belongs to the family of polyaluminum chlorides (PACs). It is a polymeric compound with the general formula AlnCl(3n-m)(OH)m.[1] ASC is widely utilized in various industrial and commercial applications, most notably as an active ingredient in antiperspirants and deodorants, and as a coagulant in water purification processes.[1][2][3] Its efficacy in these applications is intrinsically linked to its behavior in aqueous solutions, specifically its solubility and the stability of the polymeric aluminum species that are formed.

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound in aqueous solutions. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The guide details the complex chemistry of ASC in water, factors influencing its solubility and stability, and methodologies for its characterization.

Chemical and Physical Properties of this compound

This compound is not a simple monomeric salt but exists as a complex mixture of polyaluminum chlorides. These are water-soluble, polymeric compounds that are characterized by their aluminum-to-chloride atomic ratio, which for ASC typically falls between 1.26:1 and 1.90:1.[1][4] This ratio is a critical parameter that dictates the compound's chemical behavior and efficacy. The general formula for these polybasic aluminum chlorides is [Al2(OH)nCl6-n]m, where n = 1-5 and m ≤ 10.[2]

In aqueous solutions, the aluminum ion (Al³⁺) exists as a hexaaqua complex, [Al(H₂O)₆]³⁺. This complex acts as a weak acid, undergoing hydrolysis to form various mono- and polynuclear hydroxo complexes.[1] This process of hydrolysis and subsequent polymerization is central to the formation of the various aluminum species found in ASC solutions.

Solubility of this compound

This compound is generally described as being soluble in water.[2][4] However, the term "solubility" in the context of ASC is complex due to its polymeric nature and the dynamic equilibrium of various aluminum species in solution. The solubility is significantly influenced by factors such as pH and temperature.

Factors Influencing Solubility
  • pH: The pH of the solution is a critical parameter controlling the extent of hydrolysis and the subsequent polymerization pathways.[1] The solubility of aluminum species is highly pH-dependent. At low pH values, monomeric species such as [Al(H₂O)₆]³⁺ and [Al(OH)(H₂O)₅]²⁺ are predominant. As the pH increases, these monomers polymerize to form larger, soluble polycations. Further increases in pH can lead to the formation of insoluble aluminum hydroxide precipitates.[1] For ASC solutions, the pH is typically in the acidic range. A 15% (w/w) solution of this compound in water typically has a pH between 3.0 and 5.0.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound across a range of temperatures and pH values is not extensively documented in publicly available literature. However, for related aluminum compounds, some data exists. The following table summarizes the solubility of various aluminum salts in water at different temperatures, which can provide a general reference.

Compound NameChemical Formula0°C20°C40°C60°C80°C100°C
Aluminum ammonium sulfate dodecahydrateAlNH₄(SO₄)₂ · 12H₂O2.66.5912.3621.135.2109.2 (95°C)
Aluminum chloride hexahydrateAlCl₃ · 6H₂O44.945.646.34747.7
Aluminum nitrate nonahydrateAl(NO₃)₃ · 9H₂O6175.4489108
Aluminum potassium sulfate dodecahydrateAlK(SO₄)₂ · 12H₂O2.966.0113.633.372109 (90°C)
Aluminum sulfate octadecahydrateAl₂(SO₄)₃ · 18H₂O31.236.4445.6587389
Data presented as g/100 g H₂O.

Stability of this compound in Aqueous Solutions

The stability of ASC in aqueous solutions is a dynamic process involving the formation and transformation of various aluminum species. This process, often referred to as "aging," involves the gradual evolution of the polymer distribution over time.[1] The stability is influenced by several factors, including pH, temperature, concentration, and the presence of other ions.

Hydrolysis and Polymerization

The fundamental process governing the stability of ASC solutions is the hydrolysis of the [Al(H₂O)₆]³⁺ ion, followed by polymerization. The initial hydrolysis step is a rapid equilibrium reaction that forms [Al(OH)(H₂O)₅]²⁺.[1] As the pH increases or the solution ages, these monomeric units undergo polymerization to form larger, soluble polycations. This involves the formation of hydroxyl bridges between aluminum centers. Over time and with changes in conditions such as temperature, these hydroxyl bridges can undergo further deprotonation to form oxo bridges (-O-).[1]

A key polymeric species identified in aged and partially neutralized aluminum solutions is the Keggin-ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃).[3] The presence and concentration of this and other polymeric species are critical to the performance of ASC in its applications.

G cluster_0 Hydrolysis & Polymerization Pathway A [Al(H₂O)₆]³⁺ (Monomeric Species) B [Al(OH)(H₂O)₅]²⁺ (Hydrolyzed Monomer) A->B Hydrolysis (Increase in pH) C Smaller Oligomers (e.g., Dimers, Trimers) B->C Polymerization (Aging) D Larger Polymeric Species (e.g., Al₁₃ Keggin-ion) C->D Further Polymerization & Reorganization E Amorphous Al(OH)₃ (Precipitate) D->E High pH

Figure 1: Simplified pathway of aluminum hydrolysis and polymerization in aqueous solution.

Factors Influencing Stability
  • pH: As with solubility, pH is a paramount factor in the stability of ASC solutions. The distribution of aluminum species is highly pH-dependent. Acidic conditions favor smaller, more stable species, while increasing the pH promotes the formation of larger polymers and, eventually, precipitation of aluminum hydroxide.

  • Temperature: Elevated temperatures can accelerate the kinetics of both hydrolysis and polymerization (aging) processes. Heating diluted solutions of ASC is a method used to intentionally increase the concentration of certain polymeric species (e.g., Band III polymers as determined by HPLC) to enhance its efficacy in antiperspirant applications.[7]

  • Concentration: The concentration of the ASC solution can influence the equilibrium between the different polymeric species.

  • Presence of Other Ions: Counter-ions present in the solution can influence the polymerization process.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound in aqueous solutions.

Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from the well-established shake-flask method for solubility determination.

5.1.1. Principle

An excess amount of the solid this compound is equilibrated with a specific solvent (e.g., deionized water) at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of aluminum in the solution is determined by a suitable analytical method, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

5.1.2. Materials and Equipment

  • This compound powder

  • Deionized water (or other appropriate aqueous buffers)

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • ICP-OES instrument

  • Analytical balance

  • pH meter

5.1.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to several vials containing a known volume of the desired aqueous solvent (e.g., 10 mL of deionized water). Ensure there is a visible amount of undissolved solid.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).

    • Equilibrate the samples for a predetermined time (e.g., 24-48 hours) with constant agitation. The equilibration time should be sufficient to ensure equilibrium is reached, which should be determined experimentally.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To ensure complete removal of undissolved solids, either centrifuge the supernatant at a high speed or filter it through a syringe filter.

  • Analysis:

    • Accurately dilute the clear, saturated solution with a suitable solvent (e.g., dilute nitric acid for ICP-OES analysis) to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of aluminum in the diluted solution using a validated ICP-OES method.

    • Calculate the original concentration of aluminum in the saturated solution, which represents the solubility of this compound under the tested conditions.

5.1.4. Data Presentation

The solubility data should be presented in a table, clearly indicating the temperature and pH of the solvent.

Temperature (°C)pHSolubility (mg/mL)
254.0Experimental Value
374.0Experimental Value
255.0Experimental Value
375.0Experimental Value
Stability Testing of Aqueous Solutions

This protocol outlines a forced degradation study to assess the stability of this compound solutions under various stress conditions.

5.2.1. Principle

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and understand its degradation pathways. The stability is assessed by monitoring the change in the concentration of the parent compound and the formation of degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

5.2.2. Materials and Equipment

  • Aqueous solution of this compound of known concentration

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled ovens and/or water baths

  • Photostability chamber

  • HPLC system with a suitable column (e.g., size-exclusion column for polymer analysis) and detector (e.g., Refractive Index or UV detector after post-column derivatization)

  • pH meter

  • Volumetric flasks and pipettes

5.2.3. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration.

  • Application of Stress Conditions:

    • Acidic and Basic Hydrolysis: Adjust the pH of aliquots of the stock solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 8 with NaOH) conditions. Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to an aliquot of the stock solution. Store at room temperature.

    • Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the different polymeric species of aluminum. Size-Exclusion Chromatography (SEC) is often used for this purpose. The distribution of aluminum species is often categorized into "Bands" (e.g., Band I, II, III, IV), with higher molecular weight species eluting first.[8]

  • Data Evaluation:

    • Monitor the changes in the chromatograms over time. A decrease in the peak area of the main aluminum species and the appearance of new peaks would indicate degradation.

    • Quantify the change in the distribution of the different polymeric bands to assess the stability of the polymeric structure under the tested conditions.

G cluster_1 Experimental Workflow for Solubility & Stability Testing cluster_solubility Solubility Determination cluster_stability Stability Testing (Forced Degradation) A Prepare ASC Stock Solution B Shake-Flask Equilibration (Excess Solid, Constant T) A->B E Apply Stress Conditions (pH, Temp, Oxidative, Light) A->E C Sample Separation (Centrifugation/Filtration) B->C D Analysis of Supernatant (e.g., ICP-OES) C->D F Sample at Time Points E->F G Analysis (e.g., SEC-HPLC) F->G

Figure 2: General experimental workflow for determining the solubility and stability of ASC.

Analytical Techniques for Characterization

A variety of analytical techniques are employed to characterize this compound in aqueous solutions.

  • High-Performance Liquid Chromatography (HPLC): Particularly Size-Exclusion Chromatography (SEC), is used to separate and quantify the different polymeric species of aluminum based on their size. This is a key technique for assessing the stability and efficacy of ASC.[8]

  • ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for studying the speciation of aluminum in solution. It can differentiate between aluminum atoms in different coordination environments, such as the tetrahedrally coordinated aluminum at the center of the Keggin ion, which gives a distinct resonance peak.[1]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These techniques are used to accurately quantify the total aluminum concentration in solutions, which is essential for solubility studies.

  • Potentiometric Titration: This method can be used to determine the basicity of the polyaluminum chloride solution, which is related to the OH/Al ratio.

Conclusion

The solubility and stability of this compound in aqueous solutions are complex phenomena governed by the dynamic equilibrium of hydrolysis and polymerization reactions. While ASC is known to be water-soluble, its behavior in solution is highly dependent on factors such as pH and temperature. The stability of the polymeric aluminum species is crucial for the efficacy of ASC in its various applications. A thorough understanding and characterization of these properties, through the use of appropriate experimental protocols and analytical techniques, are essential for researchers, scientists, and drug development professionals working with this important compound. Further research to generate specific quantitative solubility and kinetic stability data for ASC under a wider range of conditions would be beneficial for the scientific community.

References

An In-depth Technical Guide on the Core Principles of Aluminum Sesquichlorohydrate as an Antiperspirant Active

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum sesquichlorohydrate has established itself as a cornerstone active ingredient in over-the-counter (OTC) and clinical-strength antiperspirant formulations. Its efficacy in reducing axillary and hyperhidrotic sweat, coupled with a favorable safety profile, has made it a subject of continuous interest in dermatological and cosmetic science. This technical guide delves into the fundamental principles of this compound, elucidating its mechanism of action, synthesis, and the methodologies employed to substantiate its antiperspirant activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of sweat management.

Introduction

This compound is a polymeric inorganic salt with the general formula AlnCl(3n-m)(OH)m.[1] It belongs to the family of aluminum chlorohydrate (ACH) compounds and is distinguished by its specific aluminum-to-chloride atomic ratio, which typically falls between 1.26:1 and 1.90:1.[1] This ratio is a critical determinant of the compound's chemical behavior and efficacy.[1] In the United States, the Food and Drug Administration (FDA) considers the use of this compound in antiperspirants to be safe and permits its use in concentrations up to 25%.[2] This guide will explore the core scientific principles that underpin its function as a potent antiperspirant active.

Mechanism of Action

The primary mechanism of action for this compound as an antiperspirant is the physical obstruction of the eccrine sweat gland ducts.[3][4] This process can be broken down into the following key steps:

  • Delivery and Dissolution: Upon topical application, the this compound formulation delivers the active ingredient to the skin surface. The aluminum salts then dissolve in the sweat present on the skin.

  • Polymerization and Gelation: As the this compound dissolves and mixes with sweat, the pH of the environment changes, leading to the polymerization of the aluminum species. This results in the formation of a gel-like substance.

  • Pore Blockage: This gel, along with precipitated metal ions and mucopolysaccharides in the sweat duct, forms a plug that physically blocks the distal opening of the eccrine sweat gland.[5] This obstruction prevents sweat from reaching the skin's surface.[6]

  • Signal for Reduced Sweat Production: While the primary mechanism is physical blockage, the obstruction also creates a feedback mechanism that signals the eccrine gland to reduce sweat production.

The following diagram illustrates this mechanism:

Antiperspirant_Mechanism cluster_skin Skin Layers cluster_gland Eccrine Sweat Gland Stratum_Corneum Stratum Corneum Epidermis Epidermis Dermis Dermis Sweat_Duct Sweat Duct Sweat_Flow_Blocked Sweat Flow Blocked Sweat_Duct->Sweat_Flow_Blocked Secretory_Coil Secretory Coil Secretory_Coil->Sweat_Duct Sweat Production ASCH_Application This compound Application Gel_Plug Gel Plug Formation ASCH_Application->Gel_Plug Dissolves in sweat & polymerizes Gel_Plug->Sweat_Duct Obstructs duct Gravimetric_Workflow Start Start Subject_Recruitment Subject Recruitment (Washout Period) Start->Subject_Recruitment Baseline_Sweat_Collection Baseline Sweat Collection (Gravimetric) Subject_Recruitment->Baseline_Sweat_Collection Product_Application Product Application (Test vs. Control) Baseline_Sweat_Collection->Product_Application Post_Treatment_Sweat_Collection Post-Treatment Sweat Collection (Gravimetric) Product_Application->Post_Treatment_Sweat_Collection Data_Analysis Data Analysis (% Sweat Reduction) Post_Treatment_Sweat_Collection->Data_Analysis End End Data_Analysis->End Synthesis_Pathway Al Aluminum (Al) AlCl3 Aluminum Chloride (AlCl3) Al->AlCl3 Reaction HCl Hydrochloric Acid (HCl) HCl->AlCl3 Reaction ASCH This compound [AlnCl(3n-m)(OH)m] AlCl3->ASCH Controlled Polymerization Base Base (e.g., Na2CO3) Base->ASCH Hydrolysis Sweat_Signaling_Pathway Nerve_Impulse Sympathetic Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh_Binding ACh binds to Muscarinic Receptors on Eccrine Gland Cells ACh_Release->ACh_Binding Ca_Influx Increase in Intracellular Ca2+ ACh_Binding->Ca_Influx Ion_Transport Ion Transport (Cl-, Na+) Ca_Influx->Ion_Transport Water_Movement Osmotic Water Movement Ion_Transport->Water_Movement Sweat_Secretion Sweat Secretion into Duct Water_Movement->Sweat_Secretion

References

An In-depth Technical Guide on the Astringent Properties of Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate is an aluminum salt widely utilized in personal care products for its recognized efficacy as an antiperspirant.[1][2] Its primary mechanism of action involves the physical blockage of eccrine sweat gland ducts, thereby reducing perspiration.[2] Beyond its antiperspirant function, this compound is also classified as a cosmetic astringent. Astringency refers to the localized contraction, tightening, or shrinking of tissues, often associated with a feeling of dryness. This guide provides a comprehensive exploration of the astringent properties of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing potential molecular mechanisms.

Quantitative Data on Efficacy

While direct quantitative data on the astringent effect (e.g., pore size reduction, skin firming) of this compound on the skin is not extensively available in the public domain, its efficacy as an antiperspirant, which is mechanistically related to its astringent nature, has been clinically evaluated. The following table summarizes the results from a study on a 20% this compound topical foam for the treatment of primary hyperhidrosis.

Table 1: Summary of Antiperspirant Efficacy of 20% this compound Foam [2]

ParameterBaseline (Mean Score)Day 14 (Mean Score)Day 28 (Mean Score)Percentage Reduction at Day 28p-value vs. Baseline
Minor Test Score*8.5Not specified3.361%p = 0.0002

*The Minor test is a qualitative method to assess the area of sweating.

Core Astringent Mechanisms: Protein Interaction and Precipitation

The fundamental mechanism underlying the astringent properties of aluminum salts is their ability to interact with and precipitate proteins.[3][4] This action is analogous to the well-studied astringency of tannins found in foods and beverages.[5]

  • Protein Binding and Cross-Linking: Aluminum ions (Al³⁺), being small and trivalent, are effective cross-linkers of proteins.[6] They can interact with carboxyl and hydroxyl groups on skin proteins, such as keratin in the stratum corneum, leading to the formation of a protein-aluminum complex.

  • Precipitation and Formation of a Barrier: This interaction alters the conformation of the proteins, causing them to precipitate and form an insoluble, superficial layer on the skin and within the pores.[4] This precipitated layer contributes to the physical blockage of sweat ducts and the tightening sensation associated with astringency.

Experimental Protocols for Astringency Evaluation

Several methodologies can be adapted to quantify the astringent properties of this compound.

In Vitro Protein Precipitation Assay

This assay directly measures the ability of an astringent compound to precipitate a model protein.

Objective: To quantify the protein-precipitating capacity of this compound.

Materials:

  • This compound solutions of varying concentrations.

  • Bovine Serum Albumin (BSA) or other model protein solution (e.g., ovalbumin).[7]

  • Phosphate-buffered saline (PBS).

  • Spectrophotometer.

  • Centrifuge.

Protocol:

  • Prepare a stock solution of the model protein (e.g., 1 mg/mL BSA in PBS).

  • Prepare a series of this compound solutions of known concentrations.

  • In separate microcentrifuge tubes, mix a fixed volume of the protein solution with an equal volume of each this compound solution. Include a control with PBS instead of the aluminum solution.

  • Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) to allow for protein precipitation.

  • Centrifuge the tubes to pellet the precipitated protein.

  • Carefully remove the supernatant.

  • Measure the protein concentration in the supernatant using a standard protein quantification method (e.g., Bradford assay or measuring absorbance at 280 nm).[7]

  • The amount of precipitated protein is calculated as the difference between the initial protein concentration and the concentration in the supernatant.

  • A dose-response curve can be generated by plotting the amount of precipitated protein against the concentration of this compound.

Quantitative Assessment of Pore Size Reduction

Image analysis of skin replicas or direct skin imaging can be used to quantify changes in pore size.

Objective: To measure the change in the apparent size of skin pores after topical application of an this compound formulation.

Materials:

  • This compound formulation.

  • Silicone-based skin replica material.

  • High-resolution digital imaging system (e.g., VISIOSCAN VC 20 Plus).[8]

  • Image analysis software.

Protocol:

  • Select a test area on the skin with visible pores (e.g., the cheek).

  • Create a baseline skin replica of the test area.

  • Apply the this compound formulation to the test area.

  • After a defined period, create a post-treatment skin replica of the same area.

  • Capture high-resolution images of both the baseline and post-treatment replicas under standardized lighting conditions.

  • Use image analysis software to detect and measure the area of the pores in both sets of images.[8][9][10]

  • The percentage reduction in pore area can be calculated to quantify the astringent effect.

Measurement of Skin Surface Friction

Astringents can alter the texture and frictional properties of the skin.

Objective: To measure changes in the coefficient of friction of the skin surface after treatment with this compound.

Materials:

  • This compound formulation.

  • Friction measurement device (e.g., KES-SE Frictional Analyzer).[11]

Protocol:

  • Measure the baseline coefficient of friction on a defined area of the skin (e.g., forearm).

  • Apply the this compound formulation to the test area.

  • After a specified time, remeasure the coefficient of friction at the same site.

  • An increase in the coefficient of friction can indicate a "drier" or more "astringent" feel, while a decrease may suggest a lubricating effect.[12][13]

Potential Signaling Pathways in Keratinocytes

While the primary astringent mechanism is the direct interaction with extracellular proteins, it is plausible that this compound could also influence keratinocyte signaling to contribute to its effects. The following is a hypothetical pathway based on the known roles of key signaling molecules in skin.

AstringentSignaling AS Aluminum Sesquichlorohydrate Keratin Extracellular Keratin Filaments AS->Keratin Direct Interaction CaSR Calcium-Sensing Receptor (CaSR) AS->CaSR Hypothesized Interaction Precipitation Protein Precipitation and Cross-linking Keratin->Precipitation Pore Pore Tightening (Astringent Effect) Precipitation->Pore Ca_influx Calcium Influx PLC Phospholipase C (PLC) CaSR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC MAPK MAPK Pathway (e.g., p38, JNK) PKC->MAPK Gene_expression Altered Gene Expression MAPK->Gene_expression Differentiation Keratinocyte Differentiation Gene_expression->Differentiation

Caption: Hypothetical signaling pathway for the astringent action of this compound in keratinocytes.

Pathway Explanation:

  • Direct Protein Interaction: this compound directly interacts with extracellular keratin filaments, causing them to precipitate and cross-link, leading to the physical tightening of pores.

  • Hypothesized Cellular Signaling: It is hypothesized that aluminum ions may also interact with cell surface receptors, such as the Calcium-Sensing Receptor (CaSR), which is a key regulator of keratinocyte differentiation.

  • Calcium Signaling Cascade: Activation of CaSR could lead to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and together with DAG, activates Protein Kinase C (PKC).

  • MAPK Pathway Activation: PKC is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK.

  • Altered Gene Expression and Differentiation: Activation of these pathways can lead to changes in gene expression that promote keratinocyte differentiation, potentially contributing to the overall astringent effect on the skin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comprehensive exploratory study on the astringent properties of a compound like this compound.

AstringencyWorkflow cluster_InVitro In Vitro Assessment cluster_ExVivo Ex Vivo Assessment cluster_InVivo In Vivo Human Studies ProteinAssay Protein Precipitation Assay Data Data Analysis & Interpretation ProteinAssay->Data CellCulture Keratinocyte Culture Studies SignalingAssay Calcium Influx & MAPK Activation Assays CellCulture->SignalingAssay SignalingAssay->Data SkinExplants Skin Explant Studies SkinExplants->Data PoreSize Pore Size Analysis (Image Analysis) PoreSize->Data Friction Skin Friction Measurement Friction->Data Sensory Sensory Panel Evaluation Sensory->Data Formulation Formulation Development (this compound) Formulation->ProteinAssay Formulation->CellCulture Formulation->SkinExplants Formulation->PoreSize Formulation->Friction Formulation->Sensory Report Technical Report & Conclusions Data->Report

Caption: Experimental workflow for evaluating the astringent properties of this compound.

Conclusion and Future Directions

This compound's role as an astringent is primarily attributed to its ability to precipitate and cross-link skin proteins, leading to a tightening effect and the physical obstruction of sweat ducts. While its antiperspirant efficacy is well-documented, there is a need for more direct quantitative studies on its specific astringent effects on the skin, such as pore size reduction and changes in skin elasticity.

Future research should focus on:

  • Quantitative in vivo studies to measure the degree of pore contraction and changes in skin firmness following the application of this compound.

  • In vitro studies using keratinocyte cultures to elucidate the specific signaling pathways activated by this compound and to confirm the hypothesized role of calcium and MAPK signaling.

  • Proteomic analyses of the skin surface to identify the specific proteins that interact with this compound.

A deeper understanding of these mechanisms will be invaluable for the development of more effective and targeted astringent formulations for cosmetic and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for SEC-HPLC Analysis of Polymer Distribution in Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aluminum sesquichlorohydrate (ASC) is a key active ingredient in many antiperspirant and deodorant products. Its efficacy is largely dependent on the size and distribution of its polymeric aluminum species. Size Exclusion Chromatography with High-Performance Liquid Chromatography (SEC-HPLC) is a robust and widely used analytical technique for characterizing this polymer distribution. By separating the aluminum polymers based on their hydrodynamic volume, this method provides valuable insights into the material's chemical composition, which is crucial for product development, quality control, and efficacy studies in the pharmaceutical and cosmetic industries.

This document provides a detailed protocol for the analysis of polymer distribution in this compound using SEC-HPLC. It is intended for researchers, scientists, and drug development professionals.

Principle of SEC-HPLC for Polymer Analysis

Size Exclusion Chromatography (SEC) separates molecules in solution based on their size. The stationary phase consists of porous particles. Larger molecules are unable to enter the pores, or can only enter a fraction of them, and therefore travel a shorter path through the column, eluting first. Smaller molecules can penetrate the pores more deeply, leading to a longer path and later elution. In the context of this compound, SEC-HPLC separates the various polymeric aluminum-oxo-hydroxy species, allowing for their relative quantification. For the analysis of these cationic polymers, an acidic mobile phase is employed to minimize interactions with the stationary phase, ensuring that separation is primarily driven by size exclusion.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the SEC-HPLC analysis of this compound.

Materials and Reagents
  • This compound (ASC) sample

  • Deionized (DI) water, 18.2 MΩ·cm

  • Nitric acid (HNO₃), analytical grade

  • Mobile Phase: 0.01 N Nitric Acid in DI water. To prepare, add 0.63 mL of concentrated nitric acid to 1 L of DI water. Degas the mobile phase before use.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Isocratic Pump (e.g., Shimadzu LC20 AD)

  • Autosampler/Manual Injector with a 20 µL loop

  • SEC Column: A column suitable for the separation of water-soluble polymers. A silica-based column with a nominal particle size of 5 micrometers and an average pore size of 50 Angstroms is recommended[1].

  • Refractive Index Detector (RID) (e.g., Shimadzu RID 10A)

  • Chromatography Data System (CDS) for data acquisition and analysis

Sample Preparation
  • Accurately weigh a quantity of this compound powder.

  • Dissolve the powder in deionized water to create a solution with a final aluminum concentration of 2% by weight[2].

  • Ensure the sample is fully dissolved. Gentle agitation may be applied.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions

The following table summarizes the recommended SEC-HPLC parameters for the analysis of this compound.

ParameterRecommended Condition
Mobile Phase 0.01 N Nitric Acid
Flow Rate 0.9 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature Ambient
Detector Refractive Index Detector (RID)
Run Time Sufficient to allow for the elution of all polymer species (typically 20-30 minutes)

Data Analysis and Interpretation

The SEC chromatogram of this compound typically displays several peaks, which are grouped into four main bands based on their elution times. The bands are numbered in order of their elution, from largest to smallest polymer size.

  • Band I: The highest molecular weight aluminum polymer species, eluting first[2].

  • Band II: Intermediate-sized aluminum complexes[2].

  • Band III: Smaller, intermediate-sized aluminum complexes[2]. A higher concentration of this band is often associated with enhanced antiperspirant efficacy.

  • Band IV: The smallest species, including aluminum monomers and dimers, which elute last[2].

The relative concentration of each band is determined by integrating the peak areas in the chromatogram. The percentage of each band is calculated relative to the total area of all four bands.

Quantitative Data Presentation

The following table provides an example of the expected polymer distribution for a standard and an activated this compound sample, as determined by SEC-HPLC.

Polymer BandDescriptionStandard ASC (% Area)Activated ASC (% Area)
Band I Largest Polymers10 - 205 - 15
Band II Intermediate Polymers30 - 4025 - 35
Band III Smaller Intermediate Polymers10 - 15≥ 20[2]
Band IV Monomers and Dimers35 - 45≥ 15[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the different aluminum polymer species.

experimental_workflow sample_prep Sample Preparation (2% Al solution in DI water) filtration Sample Filtration (0.45 µm syringe filter) sample_prep->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection sec_column SEC Column Separation hplc_injection->sec_column rid_detection RID Detection sec_column->rid_detection data_acquisition Data Acquisition (Chromatogram) rid_detection->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis results Results (Polymer Distribution %) data_analysis->results polymer_distribution elution SEC Elution Order band1 Band I (Largest Polymers) band2 Band II band1->band2 Decreasing Size band3 Band III band2->band3 Decreasing Size band4 Band IV (Monomers/Dimers) band3->band4 Decreasing Size efficacy Increasing Antiperspirant Efficacy

References

Application Note: Characterization of Aluminum Sesquichlorohydrate Complexes using 27Al NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASC) is a key polymeric aluminum species utilized in various applications, including as an active ingredient in antiperspirants and as a flocculant in water treatment. The efficacy and stability of ASC are highly dependent on the distribution of different aluminum polycations in solution. 27Al Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for characterizing the various aluminum species present in these complexes. This application note provides a detailed protocol for the characterization of ASC using 27Al NMR, focusing on the identification and quantification of the key aluminum species.

The primary aluminum species in ASC solutions include the monomeric hexaaquaaluminum ion ([Al(H₂O)₆]³⁺), various oligomeric polycations, and the Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃). The Al₁₃ Keggin ion is of particular interest due to its high charge and stability. 27Al NMR can distinguish between the different coordination environments of the aluminum atoms, primarily the tetrahedrally coordinated aluminum at the center of the Keggin ion and the octahedrally coordinated aluminum atoms.

Data Presentation

The quantitative data obtained from the 27Al NMR analysis of this compound solutions can be summarized to compare the speciation at different hydroxyl-to-aluminum (OH/Al) ratios.

Aluminum SpeciesCoordination EnvironmentChemical Shift (δ) [ppm]Peak Width (Δν₁/₂) [Hz]Relative Abundance (%) at OH/Al ≈ 1.5
[Al(H₂O)₆]³⁺Octahedral (AlO₆)050 - 20010 - 20
[Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) - Central AlTetrahedral (AlO₄)62.5 - 63.5100 - 30070 - 80
[Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) - External AlOctahedral (AlO₆)5 - 15Broad(Part of the broad octahedral signal)
Other Polymeric SpeciesOctahedral (AlO₆)5 - 20> 5005 - 15

Experimental Protocols

Preparation of this compound (ASC) Solutions

This protocol describes the preparation of ASC solutions with varying OH/Al ratios for 27Al NMR analysis.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl, for pH adjustment if necessary)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of AlCl₃: Accurately weigh a desired amount of AlCl₃·6H₂O and dissolve it in deionized water in a volumetric flask to achieve a known molar concentration (e.g., 1.0 M).

  • Prepare a stock solution of NaOH: Accurately weigh NaOH pellets and dissolve them in deionized water in a volumetric flask to prepare a standardized solution (e.g., 1.0 M).

  • Titration to desired OH/Al ratio:

    • Place a known volume of the AlCl₃ stock solution in a beaker with a magnetic stir bar.

    • Slowly add the NaOH solution dropwise to the rapidly stirring AlCl₃ solution. The slow addition is crucial to avoid localized high pH, which can lead to the precipitation of aluminum hydroxide.

    • Monitor the addition of the base to achieve the target OH/Al molar ratio. For this compound, this ratio is typically around 1.5. Prepare a series of solutions with varying ratios (e.g., 1.0, 1.25, 1.5, 1.75) to observe the changes in aluminum speciation.

  • Aging of the solution: After the addition of NaOH, allow the solution to stir for a specified period (e.g., 24 hours) at room temperature. This aging process allows for the equilibration of the different aluminum species.

  • Sample preparation for NMR:

    • Take an aliquot of the aged ASC solution.

    • For the NMR measurement, it is common to use a D₂O lock. A small amount of D₂O can be added to the sample, or a sealed capillary containing D₂O can be inserted into the NMR tube.

    • Transfer the final solution into a 5 mm NMR tube.

27Al NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 9.4 T or higher) is recommended to improve signal resolution and sensitivity.

  • A broadband probe tuneable to the 27Al frequency (e.g., 104.2 MHz at 9.4 T).

Acquisition Parameters:

  • Pulse Program: A simple one-pulse experiment is typically sufficient for quantitative analysis.

  • Pulse Width: A short pulse width (e.g., corresponding to a 30° flip angle) should be used to ensure uniform excitation of the different aluminum species, which can have significantly different relaxation times.

  • Acquisition Time: Typically 0.1 to 0.2 seconds.

  • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the aluminum species of interest should be used for accurate quantification. For 27Al in these systems, a delay of 1-2 seconds is often adequate.

  • Number of Scans: Dependent on the concentration of the sample, typically ranging from a few hundred to several thousand scans to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of at least 200 ppm (approximately 20,800 Hz at 9.4 T) is recommended to cover the chemical shift range of all expected aluminum species.

  • Referencing: The 27Al chemical shifts should be referenced externally to a 1.0 M aqueous solution of Al(NO₃)₃ or AlCl₃, defined as 0 ppm.

Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the distinct peaks corresponding to the different aluminum species. The peak at ~63 ppm is assigned to the central tetrahedral aluminum of the Al₁₃ Keggin ion. The peak at 0 ppm corresponds to the monomeric [Al(H₂O)₆]³⁺. The broad signals between 5 and 20 ppm are attributed to the octahedral aluminums of the Al₁₃ ion and other polymeric species.

  • Quantification: The relative percentage of each species can be calculated from the integrated peak areas. Note that the integral of the Al₁₃ tetrahedral peak represents one aluminum atom out of thirteen in the Keggin ion. To determine the total percentage of aluminum in the Al₁₃ form, the integral of the tetrahedral peak should be multiplied by 13.

Mandatory Visualization

Aluminum_Speciation cluster_Monomer Monomeric Species cluster_Polymeric Polymeric Species cluster_Al13_sites Al₁₃ Keggin Ion Sites Al_monomer [Al(H₂O)₆]³⁺ (AlO₆) δ ≈ 0 ppm Al13 [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Keggin Ion) Al_monomer->Al13 Polymerization (increasing OH/Al) Other_Polymers Other Polymeric Species (AlO₆) δ ≈ 5-20 ppm Al_monomer->Other_Polymers Polymerization Al13_tetra Central Al (AlO₄) δ ≈ 63 ppm Al13->Al13_tetra Al13_octa 12 External Al (AlO₆) δ ≈ 5-15 ppm Al13->Al13_octa

Caption: Aluminum speciation in ASC solutions as characterized by 27Al NMR.

Experimental_Workflow prep_AlCl3 Prepare AlCl₃ Stock Solution titration Slow Titration of AlCl₃ with NaOH to desired OH/Al ratio prep_AlCl3->titration prep_NaOH Prepare NaOH Stock Solution prep_NaOH->titration aging Age Solution (e.g., 24 hours) titration->aging nmr_sample_prep Prepare NMR Sample (add D₂O lock) aging->nmr_sample_prep nmr_acquisition 27Al NMR Data Acquisition nmr_sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing quant_analysis Quantitative Analysis (Integration and Speciation) data_processing->quant_analysis

Caption: Experimental workflow for 27Al NMR analysis of ASC.

Application Notes: Formulation of Stable Oil-in-Water Emulsions with Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aluminum sesquichlorohydrate is an aluminum salt widely used as an active ingredient in antiperspirant and deodorant products.[1][2] It functions by forming a temporary, gelatinous plug within the eccrine sweat glands, thereby reducing the amount of sweat that reaches the skin's surface.[1][3] For effective delivery and consumer acceptance, this compound is often formulated into oil-in-water (O/W) emulsions, such as lotions and roll-ons.[1] The stability of these emulsions is critical to ensure product efficacy, shelf-life, and aesthetic appeal. This document provides detailed protocols and guidelines for the formulation of stable O/W emulsions containing this compound.

Key Formulation Considerations

  • Emulsifier Selection: The choice of emulsifier is crucial for the stability of an O/W emulsion. A combination of emulsifiers is often used to enhance the strength and stability of the oil/water interface.[4]

  • pH of the Formulation: this compound solutions are acidic, with a pH typically in the range of 3-5.[1] The formulation must be stable at this acidic pH.

  • Concentration of this compound: The concentration of this compound is regulated for safety. The US FDA permits its use in over-the-counter antiperspirants at concentrations up to 25%, while the EU allows a maximum concentration of 20%.[1][2]

  • Homogenization: High-shear mixing or homogenization is generally required to reduce the size of the oil droplets and create a stable emulsion.[4][5]

Quantitative Data

The following table summarizes typical concentration ranges for the key components in a stable oil-in-water emulsion formulated with this compound.

ComponentFunctionTypical Concentration Range (% w/w)Notes
Aqueous Phase
Deionized WaterSolvent40 - 90The main component of the continuous phase.
This compoundActive Ingredient5 - 25The concentration will depend on the desired efficacy and regulatory limits. A commercially available solution may be used (e.g., Reach 301 Solution).[6]
GlycerinHumectant1 - 5Helps to moisturize the skin.
Oil Phase
Emollients (e.g., Dicaprylyl Ether, Coco-Caprylate/Caprate)Emollient5 - 20Provide a pleasant skin feel.
Emulsifiers (e.g., Glyceryl Stearate, Ceteareth-20)Emulsifying Agents2 - 10A blend of emulsifiers is recommended for optimal stability.[4]
Fatty Alcohols (e.g., Cetearyl Alcohol)Thickener, Stabilizer1 - 5Contribute to the viscosity and stability of the emulsion.
Other Ingredients
FragranceFragrance0.1 - 1Should be added during the cool-down phase.
PreservativesPreservativeAs requiredTo prevent microbial growth.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water Emulsion with this compound

This protocol describes the preparation of a stable O/W emulsion using a phase inversion temperature (PIT) method, as suggested in the patent literature.[6]

Materials:

  • Oil Phase: Glyceryl stearate, ceteareth-20, cetyl palmitate, cetearyl alcohol, ceteareth-12, dicaprylyl ether, coco-caprylate/caprate.

  • Aqueous Phase 1: Deionized water.

  • Aqueous Phase 2: Deionized water, glycerin, allantoin.

  • Antiperspirant Phase: this compound, deionized water.

  • Fragrance Phase: PEG-40 hydrogenated castor oil, fragrance.

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Digital scale

  • pH meter

Procedure:

  • Prepare the Oil Phase:

    • Weigh and combine all oil phase ingredients in a beaker.

    • Heat the oil phase to 70-75°C with gentle stirring until all components are melted and uniform.

  • Prepare Aqueous Phase 1:

    • Heat the deionized water for the PIT emulsion to 70-75°C in a separate beaker.

  • Form the PIT Emulsion:

    • Slowly add the hot aqueous phase 1 to the hot oil phase while homogenizing at high speed.

    • Continue homogenization for 10-15 minutes to form a fine emulsion.

  • Prepare and Add Aqueous Phase 2:

    • In a separate beaker, dissolve glycerin and allantoin in deionized water. This can be done at room temperature.

    • Slowly add this second aqueous phase to the PIT emulsion with continuous stirring.

  • Prepare and Add the Antiperspirant Phase:

    • In a separate beaker, dissolve the this compound in deionized water.

    • Cool the emulsion to below 40°C.

    • Slowly add the antiperspirant phase to the emulsion with gentle stirring.

  • Add the Fragrance Phase:

    • Premix the fragrance with PEG-40 hydrogenated castor oil.

    • Add the fragrance phase to the emulsion with gentle stirring.

  • Final Adjustments:

    • Check the pH of the final emulsion and adjust if necessary.

    • Allow the emulsion to cool to room temperature with gentle stirring.

Protocol 2: Stability Testing of the Emulsion

The stability of the formulated emulsion should be assessed to predict its shelf life.

1. Cycle Testing (Freeze-Thaw Stability):

  • Place a sample of the emulsion in a freezer at -10°C for 24 hours.[7]

  • Remove the sample and allow it to thaw at room temperature (25°C) for 24 hours.[7]

  • This completes one cycle. The product should be subjected to at least three cycles.[7]

  • After each cycle, visually inspect the sample for any signs of instability, such as phase separation, creaming, or changes in viscosity.

2. Centrifugation Test:

  • This test accelerates the assessment of creaming, which is an early indicator of emulsion instability.[7]

  • Heat a sample of the emulsion to 50°C.[7]

  • Place the heated sample into centrifuge tubes.

  • Centrifuge the sample at 3000 RPM for 30 minutes.[7]

  • After centrifugation, inspect the sample for any signs of creaming or separation. A stable emulsion will show no separation.

Visualizations

G cluster_prep Phase Preparation cluster_emulsification Emulsification Process Oil Phase Oil Phase Heat Phases Heat Phases Oil Phase->Heat Phases Aqueous Phase 1 Aqueous Phase 1 Aqueous Phase 1->Heat Phases Aqueous Phase 2 Aqueous Phase 2 Add Aqueous Phase 2 Add Aqueous Phase 2 Aqueous Phase 2->Add Aqueous Phase 2 Antiperspirant Phase Antiperspirant Phase Add Antiperspirant Phase Add Antiperspirant Phase Antiperspirant Phase->Add Antiperspirant Phase Fragrance Phase Fragrance Phase Add Fragrance Phase Add Fragrance Phase Fragrance Phase->Add Fragrance Phase Form PIT Emulsion Form PIT Emulsion Heat Phases->Form PIT Emulsion Form PIT Emulsion->Add Aqueous Phase 2 Cool Down Cool Down Add Aqueous Phase 2->Cool Down Cool Down->Add Antiperspirant Phase Add Antiperspirant Phase->Add Fragrance Phase Final Product Final Product Add Fragrance Phase->Final Product

Caption: Workflow for the preparation of an oil-in-water emulsion with this compound.

G cluster_cycle Cycle Testing cluster_centrifuge Centrifugation Test Emulsion Sample Emulsion Sample Cycle Testing Cycle Testing Emulsion Sample->Cycle Testing Centrifugation Test Centrifugation Test Emulsion Sample->Centrifugation Test Freeze (-10°C, 24h) Freeze (-10°C, 24h) Thaw (25°C, 24h) Thaw (25°C, 24h) Freeze (-10°C, 24h)->Thaw (25°C, 24h) Inspect for Instability Inspect for Instability Thaw (25°C, 24h)->Inspect for Instability Repeat 3x Repeat 3x Inspect for Instability->Repeat 3x Stable/Unstable Assessment Stable/Unstable Assessment Inspect for Instability->Stable/Unstable Assessment Heat (50°C) Heat (50°C) Centrifuge (3000 RPM, 30 min) Centrifuge (3000 RPM, 30 min) Heat (50°C)->Centrifuge (3000 RPM, 30 min) Inspect for Creaming Inspect for Creaming Centrifuge (3000 RPM, 30 min)->Inspect for Creaming Inspect for Creaming->Stable/Unstable Assessment

Caption: Experimental workflow for emulsion stability testing.

G Stable O/W Emulsion Stable O/W Emulsion Continuous Phase (Water) Continuous Phase (Water) Stable O/W Emulsion->Continuous Phase (Water) encompasses Dispersed Phase (Oil) Dispersed Phase (Oil) Stable O/W Emulsion->Dispersed Phase (Oil) suspends This compound This compound Continuous Phase (Water)->this compound dissolves Emulsifiers Emulsifiers Dispersed Phase (Oil)->Emulsifiers stabilized by Emulsifiers->Continuous Phase (Water) interacts with

Caption: Relationship between components in a stable O/W emulsion with this compound.

References

Application Note: Particle Size Analysis of Spray-Dried Activated Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Activated aluminum sesquichlorohydrate is a key active ingredient in many antiperspirant and deodorant products.[1] Its efficacy in reducing perspiration is significantly influenced by its physical properties, particularly particle size and distribution. The spray drying process is commonly employed to produce this material as a fine, dry powder. The particle size of the resulting powder is a critical quality attribute that affects product performance, formulation stability, and sensory characteristics. This application note provides a detailed protocol for the particle size analysis of spray-dried activated this compound using laser diffraction.

Importance of Particle Size Analysis

The particle size distribution of activated this compound powder impacts several key aspects of antiperspirant product development and performance:

  • Efficacy: A smaller particle size increases the surface area of the active ingredient, which can improve its dissolution and the onset of antiperspirant activity.[2]

  • Formulation Stability: In suspension-based products like aerosols and roll-ons, a finer particle size minimizes settling of the active ingredient, ensuring a homogenous distribution throughout the product's shelf life.[2]

  • Sensory Feel: To avoid a gritty feel upon application to the skin, the particle size should generally be less than 75 micrometers.[2]

  • Aerosol Performance: For aerosol products, oversized particles can lead to nozzle clogging.[2] Therefore, controlling the upper end of the particle size distribution is crucial.

Data Presentation: Representative Particle Size Distribution

While specific particle size distribution parameters for commercially available spray-dried activated this compound can be proprietary, the following table presents a summary of typical and preferred particle size ranges based on publicly available patent literature. These values are illustrative and may vary depending on the specific manufacturing process and intended application.

ParameterConventional GradeFine GradeMicronized GradePreferred Range for Aerosols
D10 (µm) 5 - 151 - 3< 11 - 5
D50 (µm) 30 - 402 - 10< 22.5 - 10
D90 (µm) 70 - 10015 - 30< 515 - 25
Source [3][3][3][4]

Note: The data in this table is derived from patent literature describing antiperspirant active compositions and should be considered as representative examples.[3][4] Actual particle size specifications should be determined based on the specific formulation and performance requirements.

Experimental Protocol: Particle Size Analysis by Laser Diffraction

This protocol outlines the methodology for determining the particle size distribution of spray-dried activated this compound powder using a laser diffraction instrument.

1. Principle of Laser Diffraction

Laser diffraction is a widely used technique for particle size analysis. It operates on the principle that particles scatter light at an angle that is inversely proportional to their size. A laser beam is passed through a dispersed sample of the powder, and the scattered light is measured by a series of detectors at different angles. A mathematical model, typically based on Mie or Fraunhofer theory, is then used to calculate the particle size distribution that corresponds to the measured scattering pattern.

2. Instrumentation and Materials

  • Laser Diffraction Particle Size Analyzer: Equipped with a dry powder dispersion unit.

  • Sample: A representative sample of spray-dried activated this compound powder.

  • Spatula: For sample handling.

  • Compressed Air: Dry and filtered, as required by the instrument.

  • Vacuum System: For cleaning the dispersion unit.

3. Experimental Procedure

  • Instrument Preparation:

    • Turn on the laser diffraction instrument and allow it to warm up according to the manufacturer's instructions to ensure a stable laser output.

    • Perform a background measurement to account for any scattering from the optical system. This value will be automatically subtracted from the sample measurement.

  • Sample Preparation:

    • Ensure the powder sample is representative of the batch by taking material from multiple locations if necessary.

    • No specific sample preparation is typically required for a dry powder analysis, but ensure the powder is free-flowing and not clumped. If agglomerates are present, gentle de-agglomeration may be necessary, but care should be taken not to fracture the primary particles.

  • Measurement:

    • Set the parameters for the dry powder dispersion unit, including the feed rate and air pressure. These parameters should be optimized to ensure a steady flow of particles through the measurement zone and to achieve adequate dispersion without causing particle attrition.

    • Carefully add the sample to the feeder of the dispersion unit.

    • Initiate the measurement sequence. The instrument will automatically feed the sample through the laser beam and collect the scattered light data.

    • Perform multiple measurements (typically 3-5) for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the particle size distribution based on the selected optical model (Mie or Fraunhofer theory). For non-spherical particles, the results are reported as an equivalent spherical diameter.

    • The results are typically presented as a volume-based distribution, with key parameters including the D10, D50 (median particle size), and D90 values.

    • Review the results for consistency between replicate measurements. The coefficient of variation should be within acceptable limits.

4. Post-Measurement

  • Thoroughly clean the dry powder dispersion unit using the integrated vacuum system and/or compressed air to prevent cross-contamination between samples.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Reporting instrument_prep Instrument Preparation & Background Measurement set_params Set Dispersion Parameters (Air Pressure, Feed Rate) instrument_prep->set_params sample_prep Obtain Representative Powder Sample load_sample Load Sample into Feeder sample_prep->load_sample start_measurement Initiate Laser Diffraction Measurement load_sample->start_measurement calculate_psd Calculate Particle Size Distribution (D10, D50, D90) start_measurement->calculate_psd review_results Review for Reproducibility calculate_psd->review_results generate_report Generate Final Report review_results->generate_report

Caption: Workflow for Particle Size Analysis of Spray-Dried Powders.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro methods available for assessing the efficacy of aluminum sesquichlorohydrate as an antiperspirant active ingredient. The protocols detailed below are designed to offer robust and reproducible methodologies for screening and characterizing the activity of this compound in a laboratory setting.

Introduction

This compound is a common active ingredient in antiperspirant formulations. Its primary mechanism of action is the formation of a temporary, superficial plug within the eccrine sweat gland duct, which physically blocks the flow of sweat to the skin's surface. This plug is formed through the interaction of aluminum polycations with proteins present in sweat, leading to their aggregation and the formation of a gel-like substance.[1][2][3][4][5][6] In vitro assays are crucial for the initial efficacy screening of this compound, providing a more controlled and cost-effective alternative to in vivo human studies. These methods allow for the investigation of the underlying mechanisms of action and the optimization of formulations.

Key In Vitro Efficacy Assessment Methods

Two primary in vitro methods are employed to assess the efficacy of this compound:

  • Sweat Protein Aggregation Assay: This method directly evaluates the primary mechanism of action by measuring the aggregation of sweat proteins in the presence of this compound.

  • Sweat Gland Cell-Based Assays: These assays utilize cultured human sweat gland cells to investigate the cellular responses to this compound, providing insights into its effects on cell viability and function.

Method 1: Sweat Protein Aggregation Assay

This assay quantifies the ability of this compound to induce the aggregation of proteins found in sweat. An increase in turbidity of the artificial sweat solution upon addition of the test compound indicates protein aggregation.

Experimental Protocol

1. Preparation of Artificial Sweat Solution:

  • Prepare a basal artificial sweat solution containing the primary electrolytes found in human sweat. A common formulation is based on the composition of human eccrine sweat.

  • Dissolve the following salts in 1 liter of deionized water:

    • Sodium Chloride (NaCl): 2.0 g

    • Potassium Chloride (KCl): 1.0 g

    • Calcium Chloride (CaCl₂): 0.15 g

    • Magnesium Chloride (MgCl₂): 0.05 g

    • Urea: 1.0 g

    • Lactic Acid: 1.0 g

  • Adjust the pH of the solution to 6.5 using sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • To this basal solution, add Bovine Serum Albumin (BSA) as a model sweat protein to a final concentration of 1 mg/mL.[1][2][3][6] Other proteins found in sweat, such as dermcidin, can also be included for a more complex model.

  • Filter-sterilize the final artificial sweat solution through a 0.22 µm filter.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of dilutions from the stock solution to test a range of concentrations.

3. Aggregation Assay Procedure:

  • Pipette 180 µL of the artificial sweat solution into the wells of a 96-well microplate.

  • Add 20 µL of the different concentrations of this compound solution to the respective wells. Include a negative control with 20 µL of deionized water.

  • Incubate the microplate at 37°C for 1 hour with gentle shaking.

  • Measure the absorbance (optical density) of each well at 600 nm using a microplate reader. The increase in absorbance is proportional to the degree of protein aggregation.

Data Presentation

Table 1: Quantitative Analysis of Sweat Protein Aggregation by this compound

Concentration of this compound (µg/mL)Absorbance at 600 nm (Mean ± SD)% Protein Aggregation
0 (Control)0.05 ± 0.010%
100.15 ± 0.02200%
500.45 ± 0.04800%
1000.80 ± 0.061500%
2001.20 ± 0.082300%

% Protein Aggregation = [((Absorbance_sample - Absorbance_control) / Absorbance_control) * 100]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sweat Prepare Artificial Sweat Solution add_reagents Add Sweat Solution and This compound to 96-well plate prep_sweat->add_reagents prep_al Prepare Aluminum Sesquichlorohydrate Dilutions prep_al->add_reagents incubate Incubate at 37°C for 1 hour add_reagents->incubate measure Measure Absorbance at 600 nm incubate->measure calculate Calculate % Protein Aggregation measure->calculate report Generate Report calculate->report

Workflow for the Sweat Protein Aggregation Assay.

Method 2: Sweat Gland Cell-Based Assays

These assays utilize immortalized human sweat gland cell lines to assess the effects of this compound on cell viability and a potential secondary mechanism of action related to ion transport.

Cell Culture Protocol: Immortalized Human Eccrine Sweat Gland Myoepithelial Cells (iEM)

1. Materials:

  • Immortalized Human Eccrine Sweat Gland Myoepithelial Cell Line (iEM)[1][7][8][9]

  • Mammocult™ Human Medium Kit[1][7]

  • Recombinant Human EGF (Epidermal Growth Factor)[1][7]

  • Recombinant Human bFGF (basic Fibroblast Growth Factor)[1][7]

  • Heparin[1][7]

  • Hydrocortisone 21-hemisuccinate[1][7]

  • Growth factor reduced Matrigel®[1][7]

  • Penicillin/Streptomycin solution[1][7]

  • Ultra-Low Attachment plates[1][7]

  • Trypsin-EDTA solution

2. Complete Growth Medium Preparation:

  • Prepare the complete growth medium by supplementing the Mammocult™ Human Medium with the following final concentrations:

    • EGF: 10 ng/mL[1][7]

    • bFGF: 10 ng/mL[1][7]

    • Heparin: 4 µg/mL[1][7]

    • Hydrocortisone: 0.5 µg/mL[1][7]

    • Matrigel®: 2% (v/v)[1][7]

    • Penicillin/Streptomycin: 1% (v/v)[1][7]

3. Cell Thawing and Culture:

  • Thaw the cryopreserved iEM cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and seed onto an ultra-low attachment plate to allow for spheroid formation.[1][7]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

4. Cell Passaging:

  • Collect the cell spheroids and centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and add Trypsin-EDTA solution to dissociate the spheroids into a single-cell suspension.

  • Neutralize the trypsin with complete growth medium and centrifuge.

  • Resuspend the cells in fresh medium and re-plate at the desired density.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of this compound on sweat gland cells.

Experimental Protocol:

  • Seed iEM cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach and grow for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation

Table 2: Effect of this compound on Sweat Gland Cell Viability

Concentration of this compound (µg/mL)Cell Viability (%) after 24h (Mean ± SD)Cell Viability (%) after 48h (Mean ± SD)Cell Viability (%) after 72h (Mean ± SD)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
1098 ± 4.595 ± 5.192 ± 6.0
5096 ± 5.091 ± 4.788 ± 5.8
10092 ± 4.885 ± 5.380 ± 6.2
20088 ± 5.378 ± 6.170 ± 6.5
Intracellular Ion Concentration Assay

This assay investigates a potential secondary mechanism of action by measuring changes in intracellular sodium (Na⁺) and chloride (Cl⁻) concentrations in sweat gland cells following exposure to this compound.[3]

Experimental Protocol:

  • Culture iEM cells on glass coverslips until they reach 70-80% confluency.

  • Load the cells with ion-sensitive fluorescent dyes:

    • For Na⁺: Use a sodium-sensitive dye such as Sodium Green™ or equivalent.

    • For Cl⁻: Use a chloride-sensitive dye such as MQAE or equivalent.

  • Incubate the cells with the dye according to the manufacturer's instructions.

  • Wash the cells with a balanced salt solution.

  • Acquire baseline fluorescence measurements using a fluorescence microscope or a plate reader.

  • Treat the cells with this compound at various concentrations.

  • Record the changes in fluorescence intensity over time. An increase in fluorescence for the sodium dye indicates an increase in intracellular Na⁺, while a quenching of fluorescence for the chloride dye indicates an increase in intracellular Cl⁻.

  • Calibrate the fluorescence signals to ion concentrations using appropriate ionophores and calibration buffers.

Data Presentation

Table 3: Change in Intracellular Ion Concentrations in Sweat Gland Cells

TreatmentChange in Intracellular Na⁺ Concentration (Δ[Na⁺]i) (mM)Change in Intracellular Cl⁻ Concentration (Δ[Cl⁻]i) (mM)
Control0 ± 0.50 ± 1.2
This compound (50 µg/mL)-5.2 ± 1.1+8.5 ± 2.0
This compound (100 µg/mL)-10.8 ± 1.5+15.3 ± 2.8

Signaling Pathway Diagram

G cluster_cell Sweat Gland Cell Na_channel Na+ Channel intracellular Intracellular Space Na_channel->intracellular Decreased Na+ influx Cl_channel Cl- Channel Cl_channel->intracellular Increased Cl- influx sweat_reduction Reduced Sweat Secretion intracellular->sweat_reduction Leads to Al_sesqui This compound Al_sesqui->Na_channel Inhibits Al_sesqui->Cl_channel Activates

Hypothesized cellular mechanism of this compound.

Summary

The in vitro methods described provide a robust framework for the preclinical assessment of this compound's efficacy. The sweat protein aggregation assay directly confirms the primary plug-forming mechanism, while the cell-based assays offer valuable insights into the compound's safety profile and potential secondary mechanisms of action at the cellular level. Together, these protocols enable a comprehensive evaluation of this compound for antiperspirant applications.

References

Application Notes and Protocols for Incorporating Aluminum Sesquichlorohydrate into Aerosol Antiperspirants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, manufacturing, and testing of aerosol antiperspirants incorporating aluminum sesquichlorohydrate. The following protocols and data are intended to support research and development in the field of personal care products.

Formulation and Composition

This compound is an effective active pharmaceutical ingredient (API) for over-the-counter (OTC) antiperspirant products. It is generally considered gentler on the skin than aluminum chloride. For aerosol applications, a suspension formulation is typically employed.

Key Components

An aerosol antiperspirant formulation primarily consists of the following:

  • Active Ingredient: this compound (powder form)

  • Carrier: A volatile fluid, often a silicone derivative like cyclomethicone, that evaporates quickly upon application.

  • Suspending Agents/Thickeners: To ensure uniform distribution of the active ingredient. Hydrophobic and hydrophilic silicas are commonly used.

  • Emollients and Masking Agents: To improve skin feel and reduce the appearance of white marks.

  • Fragrance: To provide a pleasant scent.

  • Propellant: A liquefied gas or a compressed gas to expel the product from the container. Hydrocarbon propellants are common.

Example Formulations

The following tables summarize example formulations for aerosol antiperspirants containing aluminum salts. These provide a starting point for development.

Ingredient Function Concentration (% w/w)
This compoundActive Ingredient5.0 - 10.6
CyclomethiconeCarrier25.0 - 70.0
TalcBulking Agent2.0 - 5.0
Hydrophobic SilicaSuspending Agent1.0 - 2.5
Hydrophilic SilicaSuspending Agent0.25 - 0.62
FragranceFragrance0.4 - 1.0
Propellant (e.g., Propane/Butane blend)Propellant30.0 - 90.0

Table 1: Example Formulation of an this compound Aerosol Antiperspirant.

Ingredient Function Concentration (% w/w) in Concentrate Concentration (% w/w) in Final Product
Aluminum Chlorhydrate (High Efficacy)Active Ingredient23.519.50
Cyclomethicone (DC-344)Carrier68.4427.65
TalcBulking Agent4.952.00
Hydrophobic Silica (Aerosil R972)Suspending Agent2.481.00
Hydrophilic Silica (Aerosil 300)Suspending Agent0.620.25
FragranceFragrance-0.40
PropellantPropellant-59.20

Table 2: Detailed Example Formulation of a High Efficacy Aerosol Antiperspirant.[1]

Mechanism of Action

The primary mechanism of action for this compound is the formation of a temporary, superficial plug within the sweat duct.[2][3] This is a physical blockage that stanches the flow of sweat to the skin's surface. The acidic nature of the aluminum salt is believed to contribute to the formation of an occlusive protein-precipitation plug, resulting in an aluminum hydroxide plug.[2][3] This process does not involve a physiological change to the sweat gland itself and is reversible.

cluster_skin Skin Surface & Sweat Duct ASCH_Application Aerosol Application of This compound (ASCH) ASCH_Deposition ASCH particles deposit on skin surface ASCH_Application->ASCH_Deposition Sweat_Interaction ASCH dissolves in sweat, forming an acidic solution ASCH_Deposition->Sweat_Interaction Plug_Formation Formation of a superficial aluminum hydroxide/protein plug Sweat_Interaction->Plug_Formation Sweat_Duct Sweat Duct Plug_Formation->Sweat_Duct occludes Sweat_Flow_Blocked Flow of sweat is blocked Sweat_Duct->Sweat_Flow_Blocked

Caption: Mechanism of action for this compound.

Experimental Protocols

Laboratory-Scale Manufacturing Protocol

This protocol outlines the steps for preparing a laboratory-scale batch of suspension-type aerosol antiperspirant.

Materials and Equipment:

  • This compound powder

  • Cyclomethicone

  • Hydrophobic and hydrophilic silica

  • Talc

  • Fragrance oil

  • High-shear mixer

  • Beakers and mixing vessels

  • Analytical balance

  • Aerosol cans, valves, and actuators

  • Manual valve crimper

  • Pressurized propellant filling apparatus

Procedure:

  • Preparation of the Concentrate:

    • In a suitable mixing vessel, add the cyclomethicone.

    • While stirring with a high-shear mixer at a low speed, gradually add the hydrophobic and hydrophilic silica until fully dispersed.

    • Slowly add the talc and continue mixing until a homogenous suspension is formed.

    • Gradually add the this compound powder to the mixture. Increase the mixing speed as necessary to ensure proper dispersion and prevent agglomeration.

    • Add the fragrance oil and mix until uniform.

  • Filling the Cans:

    • Accurately weigh the desired amount of the concentrate into each aerosol can.

  • Valve Placement and Crimping:

    • Place a valve onto the can.

    • Securely crimp the valve using a manual crimper. Ensure a proper seal to prevent leakage.

  • Propellant Filling:

    • Using a pressurized propellant filling apparatus, charge the can with the specified amount of propellant through the valve stem.

  • Actuator Placement and Final Assembly:

    • Place an actuator on the valve stem.

    • Shake the can vigorously to ensure the concentrate and propellant are well-mixed.

Start Start Add_Cyclomethicone Add Cyclomethicone to mixing vessel Start->Add_Cyclomethicone Disperse_Silicas Disperse hydrophobic and hydrophilic silicas Add_Cyclomethicone->Disperse_Silicas Add_Talc Add Talc and mix Disperse_Silicas->Add_Talc Add_ASCH Gradually add Aluminum Sesquichlorohydrate (ASCH) Add_Talc->Add_ASCH Add_Fragrance Add fragrance and mix to create concentrate Add_ASCH->Add_Fragrance Fill_Cans Fill aerosol cans with concentrate Add_Fragrance->Fill_Cans Crimp_Valves Place and crimp valves Fill_Cans->Crimp_Valves Fill_Propellant Fill with propellant Crimp_Valves->Fill_Propellant Final_Assembly Place actuator and shake Fill_Propellant->Final_Assembly End End Final_Assembly->End

Caption: Laboratory-scale manufacturing workflow.

Quality Control Protocols

Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of the final product.

Test Method Acceptance Criteria
Leak Testing Water bath immersion at a specified temperature and duration.No visible bubbles or leakage.
Pressure Testing Use of a calibrated pressure gauge at a specified temperature.Pressure within the specified range for the formulation and container.
Spray Rate Dispense product for a set time and measure the weight difference.Within ±15% of the standard.
Spray Pattern Spray onto a surface at a fixed distance and visually inspect the pattern.Uniform, circular pattern without significant sputtering or voids.
Particle Size Distribution Laser diffraction or other suitable method.Meets the specified particle size range to ensure efficacy and prevent valve clogging.
Net Content Weigh a full can, dispense the entire content, and weigh the empty can.The net weight should be within the labeled amount's tolerance.

Table 3: Key Quality Control Tests for Aerosol Antiperspirants.

Stability Testing Protocol

Stability testing ensures that the product maintains its quality and performance over its shelf life. This protocol is based on ICH guidelines.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

Parameters to be Tested:

  • Physical Appearance: Color, odor, and homogeneity.

  • pH of the concentrate.

  • Viscosity of the concentrate.

  • Assay of this compound.

  • Spray characteristics: Spray rate and pattern.

  • Leakage.

  • Microbial limits.

  • Container and valve integrity: Corrosion or degradation.

A minimum of three primary batches should be subjected to stability testing.

Start Start Batch_Selection Select at least 3 primary batches Start->Batch_Selection Initial_Testing Time 0 Testing: Full QC panel Batch_Selection->Initial_Testing Storage Place samples in Long-Term and Accelerated Storage Initial_Testing->Storage Accelerated_Testing Accelerated Testing (0, 3, 6 months) Storage->Accelerated_Testing Long_Term_Testing Long-Term Testing (0, 3, 6, 9, 12, 18, 24, 36 months) Storage->Long_Term_Testing Data_Analysis Analyze data for trends and out-of-specification results Accelerated_Testing->Data_Analysis Long_Term_Testing->Data_Analysis Shelf_Life_Determination Determine product shelf life Data_Analysis->Shelf_Life_Determination End End Shelf_Life_Determination->End

References

"application of aluminum sesquichlorohydrate in clinical-strength antiperspirant sticks"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate is a potent and widely utilized active pharmaceutical ingredient (API) in the formulation of clinical-strength antiperspirant sticks. Its primary function is to reduce axillary sweat, thereby mitigating body odor. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound. This compound is recognized for its efficacy and favorable safety profile, making it a cornerstone of hyperhidrosis treatment and high-performance consumer antiperspirants.[1][2] The United States Food and Drug Administration (FDA) considers this compound safe for use in antiperspirants at concentrations up to 25%.[3]

Mechanism of Action

The primary mechanism of action for this compound is the physical obstruction of the eccrine sweat gland ducts.[4][5] Upon application to the skin, the aluminum salts interact with sweat and proteins within the sweat duct to form a gel-like plug.[1][2] This plug temporarily blocks the duct, physically preventing sweat from reaching the skin's surface.[4][6] This process is reversible and the plug is naturally expelled over time with the normal shedding of skin cells.[6]

cluster_skin Skin Surface & Sweat Duct cluster_application Antiperspirant Application skin_surface Skin Surface sweat_duct_opening Sweat Duct Opening sweat_duct Eccrine Sweat Duct antiperspirant This compound (in stick formulation) sweat Sweat antiperspirant->sweat Interaction gel_plug Formation of Gel-like Plug antiperspirant->gel_plug Reacts with sweat->gel_plug blockage Physical Blockage of Sweat Duct gel_plug->blockage Leads to sweat_reduction Reduced Sweat on Skin Surface blockage->sweat_reduction

Mechanism of Action of this compound.

Formulation of Clinical-Strength Antiperspirant Sticks

Clinical-strength antiperspirant sticks are typically anhydrous formulations designed for optimal delivery and stability of the aluminum salt. The concentration of this compound is a key factor in determining the product's efficacy.

Active Ingredient Concentration

The concentration of this compound in clinical-strength antiperspirant sticks typically ranges from 10% to 25% (w/w).[7] Commercial products often contain concentrations between 16% and 20%.[8] Higher concentrations generally correlate with increased sweat reduction, though a plateau in efficacy may be reached.

Concentration of this compound Typical Use Level Regulatory Limit (FDA)
10% - 20%Standard Clinical-StrengthUp to 25%
20% - 25%Maximum Strength / Hyperhidrosis TreatmentUp to 25%
Key Formulation Excipients

The stick form is achieved through the use of various excipients that provide structure, glide, and skin conditioning properties.

Excipient Category Example Ingredients Function
Structuring Agents Stearyl Alcohol, Hydrogenated Castor Oil, Behenyl AlcoholProvide hardness and form to the stick.
Volatile Carriers Cyclopentasiloxane, CyclomethiconeAid in spreading the active ingredient and evaporate to leave a dry feel.
Emollients PPG-14 Butyl Ether, C12-15 Alkyl Benzoate, Mineral OilImpart a smooth feel and improve skin compatibility.
Suspending Agents Talc, KaolinHelp to keep the active ingredient evenly dispersed.
Other Additives Fragrance, Dimethicone, CyclodextrinProvide aesthetic qualities, skin protection, and odor absorption.

Efficacy Data

The efficacy of this compound in reducing sweat has been demonstrated in several clinical studies. The standard method for evaluating antiperspirant efficacy is the gravimetric method, which measures the amount of sweat produced.

Study Type Concentration of this compound Treatment Regimen Sweat Reduction Reference
Open-label study on primary hyperhidrosis20% (in a foam formulation)Daily for 2 weeks, then 3 times a week for 2 weeks61% reduction in eccrine sweating after 4 weeks[9]
Randomized controlled trial vs. Aluminum Chloride20% (in a lotion)Daily for 2 weeks, then 3 times a week for 4 weeks60% sweat reduction after 6 weeks[10]

Experimental Protocols

Gravimetric Efficacy Testing of Antiperspirant Sticks

This protocol is based on the FDA guidelines for effectiveness testing of over-the-counter (OTC) antiperspirant drug products.[1]

Objective: To quantitatively measure the reduction in axillary sweat following the application of a clinical-strength antiperspirant stick containing this compound.

1. Subject Selection:

  • Inclusion Criteria:

    • Healthy male or female subjects, aged 18-60 years.

    • History of moderate to heavy axillary sweating.

    • Baseline sweat production of at least 100 mg per axilla in a 20-minute collection period under controlled "hot room" conditions.[1]

    • The difference between the highest and lowest sweating rates among subjects should exceed 600 mg in 20 minutes per axilla.[1]

  • Exclusion Criteria:

    • Known skin sensitivities or allergies to antiperspirants, deodorants, or cosmetic products.

    • Use of any antiperspirant or deodorant product for a washout period of at least 17 days prior to the study.[1]

    • Broken or irritated skin in the axillary area.

    • Participation in another axillary product study within the last month.

    • Medical conditions that could affect sweating (e.g., hyperthyroidism).

2. Study Design:

  • A randomized, controlled, single-blind (investigator-blinded) or double-blind study is recommended.

  • One axilla receives the test product, while the contralateral axilla serves as an untreated control or receives a placebo vehicle.

3. Test Conditions (Hot Room):

  • Temperature: 100°F ± 2°F (38°C ± 1°C).[4]

  • Relative Humidity: 30% - 40%.[4]

  • Air movement should be minimized and controlled.

4. Procedure:

  • Baseline Sweat Collection:

    • Subjects acclimate in the hot room for a 40-minute period.[4]

    • Pre-weighed absorbent cotton or gauze pads are placed in each axilla.

    • Sweat is collected for two consecutive 20-minute periods with a 10-minute break in between.[4]

    • The pads are removed, placed in sealed containers, and weighed to determine the amount of sweat collected.

  • Product Application:

    • A standardized amount of the antiperspirant stick is applied to the designated axilla once daily for a specified number of days (e.g., 4 consecutive days).

  • Post-Treatment Sweat Collection:

    • Sweat collection is performed at specified time points after the final product application (e.g., 24 hours).

    • The procedure follows the same steps as the baseline sweat collection.

5. Data Analysis:

  • The percentage of sweat reduction is calculated for each subject using the following formula: % Sweat Reduction = (1 - (Treated Axilla Sweat / Control Axilla Sweat)) * 100

  • Statistical analysis, such as a paired t-test or Wilcoxon signed-rank test, is used to determine the significance of the sweat reduction.

  • The analysis of covariance (ANCOVA) can be used to adjust for baseline sweat rates.

start Start subject_screening Subject Screening (Inclusion/Exclusion Criteria) start->subject_screening washout 17-Day Washout Period (No Antiperspirant Use) subject_screening->washout baseline Baseline Sweat Collection (Hot Room: 100°F, 30-40% RH) washout->baseline product_application Daily Product Application (e.g., 4 days) baseline->product_application post_treatment Post-Treatment Sweat Collection (e.g., 24h after last application) product_application->post_treatment data_analysis Data Analysis (% Sweat Reduction Calculation) post_treatment->data_analysis end End data_analysis->end

Gravimetric Efficacy Testing Workflow.

Safety and Regulatory Considerations

This compound is generally well-tolerated. Some individuals may experience mild skin irritation, particularly on freshly shaved or sensitive skin.[9] It is considered less irritating than aluminum chloride, another common antiperspirant active, because it does not produce hydrochloric acid upon contact with water.[10] Concerns regarding a link between aluminum in antiperspirants and diseases such as breast cancer and Alzheimer's disease have not been substantiated by current scientific evidence.

Conclusion

This compound is a highly effective active ingredient for use in clinical-strength antiperspirant sticks. Its proven mechanism of action, significant sweat reduction capabilities, and favorable safety profile make it a valuable component in the development of products for individuals with heavy perspiration and hyperhidrosis. The provided protocols and data serve as a comprehensive guide for the formulation, testing, and application of this important compound.

References

Application Notes and Protocols for the Development of Controlled-Release Formulations of Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate is a common and effective active ingredient in antiperspirant products. Its mechanism of action involves the formation of a temporary plug within the sweat duct, physically blocking the release of sweat. To enhance its efficacy, prolong its action, and potentially reduce skin irritation, controlled-release formulations are being developed. These formulations aim to deliver the aluminum salt in a sustained or triggered manner, for example, in response to the presence of sweat.

This document provides detailed application notes and protocols for the development of such controlled-release systems, focusing on microencapsulation techniques. The information is compiled from scientific literature and patent filings to guide researchers in this field.

Rationale for Controlled-Release Formulations

The primary goals for developing controlled-release this compound formulations include:

  • Sustained Efficacy: To prolong the antiperspirant effect over an extended period with a single application.

  • Reduced Irritation: By controlling the release of the acidic aluminum salt, the potential for skin irritation can be minimized.

  • Enhanced Stability: Encapsulation can protect the active ingredient from degradation and interaction with other formulation components.

  • Targeted Delivery: Formulations can be designed to release the active ingredient in response to specific triggers like moisture (sweat) or a change in pH.[1][2][3]

Microencapsulation Approaches for this compound

Microencapsulation is a process where small particles or droplets are surrounded by a coating to create microcapsules.[4] Several techniques can be adapted for encapsulating water-soluble active ingredients like this compound.

Coacervation (Phase Separation)

Coacervation is a versatile method for encapsulating both water-soluble and water-insoluble materials.[5][6][7] The process involves the separation of a polymer-rich phase from a solution, which then deposits onto the core material.

This protocol is adapted from methodologies described for the encapsulation of other water-soluble core materials.[8]

Materials:

  • This compound powder

  • Ethyl Cellulose (e.g., Ethocel™)

  • Cyclohexane

  • Polyisobutylene (as a phase separation inducer)

Equipment:

  • Jacketed reaction vessel with a variable speed agitator

  • Heating/cooling circulator

  • Microscope

  • Sieve shaker

Procedure:

  • Core Material Preparation: If necessary, mill and sieve the this compound powder to achieve a desired particle size range (e.g., 50-150 µm).

  • Polymer Solution Preparation: In the jacketed reaction vessel, dissolve ethyl cellulose in cyclohexane at a concentration of 2-5% (w/w) by heating to approximately 80°C with continuous agitation.

  • Dispersion of Core Material: Once the polymer is fully dissolved, disperse the this compound powder in the polymer solution. Maintain agitation to ensure a uniform suspension.

  • Induction of Coacervation: Slowly add polyisobutylene to the suspension. This will cause the ethyl cellulose to separate out of the solution as a liquid polymer phase (coacervate).

  • Deposition of Coating: Gradually cool the mixture at a controlled rate (e.g., 1-2°C/minute). As the temperature decreases, the ethyl cellulose will deposit onto the suspended this compound particles.

  • Hardening of Microcapsules: Once the desired coating thickness is achieved (can be monitored by microscopy), continue cooling to solidify the polymer shell.

  • Washing and Drying: The microcapsules can be washed with fresh cyclohexane to remove any residual polyisobutylene and then dried in a vacuum oven at a low temperature.

Diagram: Coacervation Process Workflow

Coacervation_Workflow cluster_prep Preparation cluster_process Encapsulation Process cluster_final Final Product Core This compound Disperse Disperse Core in Polymer Solution Core->Disperse Polymer Ethyl Cellulose Dissolve Dissolve Polymer in Solvent (80°C) Polymer->Dissolve Solvent Cyclohexane Solvent->Dissolve Dissolve->Disperse Induce Induce Coacervation (Add Polyisobutylene) Disperse->Induce Deposit Deposit Coating (Controlled Cooling) Induce->Deposit Harden Harden Microcapsules (Further Cooling) Deposit->Harden Wash Wash with Cyclohexane Harden->Wash Dry Vacuum Dry Wash->Dry Microcapsules Controlled-Release Microcapsules Dry->Microcapsules

Coacervation workflow for encapsulating this compound.
Spray Drying

Spray drying is a continuous process that can produce dry powders from a liquid or slurry by rapidly drying with a hot gas. It is a common technique for microencapsulation in the pharmaceutical and food industries.[9][10]

This protocol is based on patent literature describing the encapsulation of antiperspirant salts.

Materials:

  • This compound solution (e.g., 50% aqueous solution)

  • Hydrolyzed carbohydrate (e.g., maltodextrin, corn syrup solids)

  • Deionized water

Equipment:

  • Spray dryer with a two-fluid nozzle atomizer

  • Homogenizer or high-shear mixer

  • Peristaltic pump

Procedure:

  • Formulation Preparation: Prepare an aqueous solution of the hydrolyzed carbohydrate. The concentration will depend on the desired core-to-wall ratio and the viscosity of the solution.

  • Mixing: Add the this compound solution to the carbohydrate solution and mix thoroughly using a homogenizer to ensure a uniform feed solution.

  • Spray Drying Parameters:

    • Inlet Temperature: 180-220°C

    • Outlet Temperature: 80-110°C

    • Feed Rate: Adjust the peristaltic pump to achieve a consistent feed rate.

    • Atomization Pressure: Set according to the manufacturer's recommendations for the desired particle size.

  • Collection: The dried microparticles are collected from the cyclone separator of the spray dryer.

  • Post-Processing: The collected powder may be sieved to obtain a specific particle size distribution.

Diagram: Spray Drying Process Workflow

SprayDrying_Workflow cluster_prep Preparation cluster_process Encapsulation Process cluster_final Final Product Core This compound Solution Mix Homogenize Core and Wall Material Solutions Core->Mix Wall Hydrolyzed Carbohydrate Solution Wall->Mix Atomize Atomize Feed into Hot Air Chamber Mix->Atomize Dry Rapid Evaporation of Water Atomize->Dry Separate Separate Particles in Cyclone Dry->Separate Collect Collect Dried Microparticles Separate->Collect Sieve Sieve to Desired Particle Size Collect->Sieve Microcapsules Controlled-Release Microparticles Sieve->Microcapsules

Spray drying workflow for encapsulating this compound.

Characterization of Controlled-Release Formulations

Thorough characterization of the microcapsules is essential to ensure they meet the desired specifications for a controlled-release formulation.

Table 1: Key Characterization Parameters and Methods
ParameterMethod(s)Purpose
Particle Size and Shape Laser Diffraction, Scanning Electron Microscopy (SEM), Optical MicroscopyTo determine the size distribution and morphology of the microcapsules, which affect feel and release.[11]
Encapsulation Efficiency Spectrophotometric or Chromatographic analysis of aluminum contentTo quantify the amount of this compound successfully encapsulated.[12]
Surface Morphology Scanning Electron Microscopy (SEM)To visualize the surface of the microcapsules and assess the integrity of the coating.
In Vitro Release Profile Franz Diffusion Cell with a synthetic membrane, Dialysis Bag MethodTo measure the rate and extent of aluminum release from the microcapsules into a simulated sweat solution.[13][14][15][16]
Moisture Content Karl Fischer Titration, Loss on DryingTo determine the residual moisture in the final powder, which can affect stability.
Flow Properties Angle of Repose, Carr's Index, Hausner RatioTo assess the flowability of the microparticulate powder for ease of handling and formulation.

Experimental Protocols for Characterization

Determination of Encapsulation Efficiency

Principle: The total amount of aluminum in the microcapsules is determined and compared to the amount of non-encapsulated (surface) aluminum.

Protocol:

  • Total Aluminum Content:

    • Accurately weigh a sample of the microcapsules.

    • Digest the microcapsules to release all the encapsulated aluminum. This can be achieved by dissolving them in a suitable solvent that breaks down the shell material.

    • Quantify the aluminum content using a validated analytical method such as Ion Chromatography with post-column derivatization or Atomic Absorption Spectroscopy.[12][17][18]

  • Surface Aluminum Content:

    • Accurately weigh a sample of the microcapsules.

    • Wash the microcapsules with a solvent that dissolves the this compound but not the shell material (e.g., a brief wash with deionized water).

    • Quantify the aluminum content in the wash solution using the same analytical method as above.

  • Calculation:

    • Encapsulation Efficiency (%) = [ (Total Aluminum - Surface Aluminum) / Total Aluminum ] x 100

In Vitro Release Study using Franz Diffusion Cells

Principle: This method simulates the release of the active ingredient from the formulation through a membrane into a receptor fluid, mimicking release onto the skin.[13][14][15]

Protocol:

  • Apparatus: Set up a Franz diffusion cell system.

  • Membrane: Use a synthetic membrane (e.g., polysulfone, cellulose acetate) with a defined pore size.

  • Receptor Fluid: Use a receptor fluid that mimics sweat, such as a buffered saline solution at pH 5.5. Ensure sink conditions are maintained.

  • Sample Application: Apply a known amount of the controlled-release formulation (either the microcapsules directly or a final product containing them) onto the membrane.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.

  • Analysis: Analyze the aluminum concentration in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of aluminum released per unit area versus time to obtain the release profile.

Formulation of Final Product

The controlled-release microcapsules can be incorporated into various antiperspirant product forms, such as sticks, roll-ons, or creams.

Table 2: Example of a Stick Antiperspirant Formulation with Controlled-Release Microcapsules
IngredientFunction% (w/w)
Phase A
Stearyl AlcoholStructurant/Emollient15.0 - 25.0
Hydrogenated Castor OilStructurant1.0 - 5.0
PPG-14 Butyl EtherEmollient10.0 - 20.0
CyclopentasiloxaneCarrier30.0 - 50.0
Phase B
Controlled-Release this compound MicrocapsulesActive Ingredient10.0 - 25.0
TalcAbsorbent/Feel Modifier1.0 - 5.0
FragranceFragrance0.5 - 1.5

Manufacturing Protocol:

  • Combine the ingredients of Phase A and heat to 75-85°C until all components are melted and uniform.

  • In a separate container, blend the ingredients of Phase B.

  • Slowly add Phase B to Phase A with continuous mixing.

  • Cool the mixture to just above its congealing point while mixing.

  • Pour the mixture into deodorant stick containers and allow to cool and solidify.

Conclusion

The development of controlled-release formulations of this compound offers a promising approach to improving the performance and aesthetics of antiperspirant products. By employing microencapsulation techniques such as coacervation and spray drying, it is possible to create systems that provide sustained and targeted delivery of the active ingredient. Rigorous characterization of these microcapsules is crucial for ensuring their quality and efficacy. The protocols and application notes provided herein serve as a guide for researchers and formulators working in this innovative area of personal care science.

References

Application Notes and Protocols for the Quantification of Aluminum Sesquichlorohydrate in Cosmetic Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate is a common active ingredient in cosmetic products, particularly antiperspirants, where it functions to reduce perspiration. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and protocols for various analytical techniques used to determine the concentration of this compound in cosmetic formulations. The methods covered include atomic absorption spectroscopy, high-performance liquid chromatography, ion chromatography, and UV-Vis spectrophotometry.

General Experimental Workflow

The quantification of this compound in a cosmetic sample typically follows a general workflow from sample preparation to data analysis. The specific steps may vary depending on the chosen analytical technique and the complexity of the cosmetic matrix.

Quantification of this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Digestion Acid Digestion (e.g., HNO3, HCl) Sample->Digestion For total Al analysis (AAS, ICP-MS) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction For separation of Al species (HPLC, IC) Dilution Dilution Digestion->Dilution Extraction->Dilution AAS Atomic Absorption Spectroscopy (AAS) Dilution->AAS HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC IC Ion Chromatography (IC) Dilution->IC UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis Quantification Quantification (Calibration Curve) AAS->Quantification HPLC->Quantification IC->Quantification UV_Vis->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

General workflow for this compound analysis.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative performance of various analytical techniques for the determination of aluminum in cosmetic products.

Analytical TechniqueMethod HighlightsLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
Atomic Absorption Spectroscopy (AAS) Zeeman Electrothermal AAS (ZEAAS)Not Specified≤ 3 µg/L[1]≤ 3 µg/L[1]≤ 6% (CV)[1]Not Specified
High-Performance Liquid Chromatography (HPLC) Pre-column derivatization with Quercetin, UV detection at 415 nm3.7–30.6 µg/mL for Al[2][3]Not Specified3.74 µg/mL for Al[2][3][4]Intra-assay: <3.8%, Inter-assay: <5.4%[2][3][5]96–101%[2][3][5]
Ion Chromatography (IC) Cation exchange with post-column derivatization (Tiron), UV detection at 310 nm10–5000 µg/L of Al[6]7 µg/L of Al (3σ)[6]Not Specified1.3–3.9% for 100 µg/L Al[6]Not Specified
UV-Vis Spectrophotometry Formation of aluminum-alizarin complex2.5–8.5 mg/L of aluminum nitrate[7]0.0548 mg/L[7]0.1659 mg/L[7]< 11%[7]80–110%[7]
UV-Vis Spectrophotometry Diffuse reflectance spectroscopy with Alizarin S10.0–125.0 mg/L3.06 mg/L[8][9]10.2 mg/L[8][9]< 5.0%[8]92.2–103.4%[8][9]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the analytical technique to be used.

a) Acid Digestion for Total Aluminum Analysis (for AAS and ICP-MS)

This method is suitable for determining the total aluminum content in the cosmetic product.

  • Objective: To break down the organic matrix and solubilize the aluminum.

  • Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Hydrochloric Acid (HCl). Aqua Regia (1:3 mixture of concentrated HNO₃ and HCl) is also commonly used.[10]

  • Procedure:

    • Accurately weigh a known amount of the cosmetic sample (e.g., 2 mL) into a digestion vessel.[10]

    • Add a specific volume of concentrated acid or acid mixture (e.g., 10 mL of Aqua Regia).[10]

    • Gently heat the mixture until the sample is completely digested, and brown fumes are no longer evolved.[10]

    • Cool the digest to room temperature.

    • Quantitatively transfer the digest to a volumetric flask of appropriate size (e.g., 25 mL) and dilute to the mark with deionized water.[10]

  • Microwave-Assisted Digestion: For more efficient and rapid digestion, a microwave digestion system can be used. This method offers better control over temperature and pressure, minimizing the loss of volatile elements.[11][12][13]

b) Liquid-Liquid Extraction (for HPLC)

This method is used to extract the aluminum complex from the cosmetic matrix for subsequent analysis.

  • Objective: To isolate the aluminum analyte from interfering substances in the cosmetic formulation.

  • Procedure: A detailed procedure for a specific cosmetic matrix (e.g., antiperspirant cream) would involve solvent extraction steps to separate the aluminum-containing phase from the cream base before derivatization.[2]

Analytical Methods

a) Atomic Absorption Spectroscopy (AAS) Protocol

  • Principle: This technique measures the absorption of light by free aluminum atoms in the gaseous state. The amount of light absorbed is proportional to the concentration of aluminum in the sample.

  • Instrumentation: Atomic Absorption Spectrophotometer, equipped with an aluminum hollow cathode lamp.[14]

  • Wavelength: 309.3 nm.[14]

  • Protocol:

    • Prepare a series of standard solutions of aluminum of known concentrations (e.g., 25, 50, 75, and 100 ppm).[14]

    • Prepare the sample solution as described in the acid digestion protocol.

    • Aspirate the blank (deionized water), standard solutions, and the sample solution into the instrument.

    • Measure the absorbance of each solution at 309.3 nm.[14]

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of aluminum in the sample solution from the calibration curve.

b) High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization Protocol

  • Principle: This method involves the separation of an aluminum-quercetin complex from other components in the sample using a C18 column. The complex is then detected by a UV detector.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: XTerra MS C18 (150 x 3.0 mm i.d., 5 µm particle size).[2][3]

    • Mobile Phase: Acetonitrile:water (15:85, v/v) containing 0.08% trifluoroacetic acid.[2][3]

    • Flow Rate: 0.30 mL/min.[2][3]

    • Detection Wavelength: 415 nm.[2][3]

  • Protocol:

    • Perform a liquid-liquid extraction to isolate the aluminum from the cosmetic matrix.

    • Carry out a pre-column derivatization reaction by mixing the extracted sample with a quercetin solution.

    • Inject the resulting solution into the HPLC system.

    • Quantify the aluminum concentration by comparing the peak area of the aluminum-quercetin complex in the sample to that of standard solutions.

c) Ion Chromatography (IC) Protocol

  • Principle: This technique separates aluminum ions from other cations on a cation exchange column. The separated aluminum can be detected by conductivity or, for higher sensitivity, by UV absorbance after a post-column reaction to form a colored complex.[15][16]

  • Instrumentation: Ion chromatograph with a conductivity or UV detector and a post-column reaction system.

  • Chromatographic Conditions (with UV Detection):

    • Column: Cation exchange column (e.g., Alltech Cation/R).[15]

    • Mobile Phase: A solution containing p-phenylenediamine adjusted to pH 3 with perchloric acid.[15]

    • Post-Column Reagent: Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) solution.[15][16]

    • Detection Wavelength: 310 nm.[6][15]

  • Protocol:

    • Prepare the sample by dilution in an appropriate solvent.

    • Inject the sample into the IC system.

    • The separated aluminum ions react with the Tiron reagent after the column to form a detectable complex.

    • Quantify the aluminum based on the peak area compared to a calibration curve generated from aluminum standards.

d) UV-Vis Spectrophotometry Protocol

  • Principle: This colorimetric method is based on the formation of a colored complex between aluminum and a chromogenic agent, such as alizarin. The absorbance of the complex is measured at a specific wavelength and is proportional to the aluminum concentration.[7]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Protocol:

    • Prepare a series of aluminum standard solutions.

    • Prepare the sample solution, which may involve digestion or extraction depending on the matrix.

    • To both standards and samples, add the alizarin reagent and adjust the pH to the optimal range for complex formation.

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the aluminum-alizarin complex.

    • Create a calibration curve and determine the aluminum concentration in the sample.

Method Validation

All analytical methods used for the quantification of this compound in cosmetic products should be properly validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results.[17] Key validation parameters include:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[2][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[2][7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[2][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][7]

These application notes and protocols provide a comprehensive guide for the quantification of this compound in cosmetic products. The choice of the most suitable method will depend on factors such as the available instrumentation, the required sensitivity, and the nature of the cosmetic matrix.

References

Application Notes and Protocols: Studying the Impact of Aluminum Sesquichlorohydrate on the Axillary Microbiome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of aluminum sesquichlorohydrate, a common active ingredient in antiperspirants, on the microbial communities of the human axilla. The following sections detail the mechanism of action, protocols for sample collection and analysis, and representative data on the impact of antiperspirant use on the axillary microbiome.

Introduction and Background

The human axilla, or underarm, harbors a complex and dynamic microbial ecosystem. The composition of this microbiome, primarily dominated by genera such as Staphylococcus and Corynebacterium, plays a crucial role in axillary odor production. Antiperspirants containing aluminum salts, such as this compound, are widely used to reduce sweat and control body odor. Understanding the interaction between these compounds and the resident microbial communities is essential for the development of effective and microbiome-friendly cosmetic and therapeutic products.

This compound functions primarily by forming a temporary plug within the sweat duct, physically obstructing the flow of sweat to the skin surface.[1] This alteration of the local microenvironment, by reducing moisture and potentially altering pH, can significantly influence the composition and diversity of the axillary microbiome. Research suggests that the use of antiperspirants can lead to an increase in the relative abundance of Corynebacterium species, which are known contributors to axillary malodor.

Quantitative Data Summary

The following tables summarize representative data on the effects of antiperspirant usage on the axillary microbiome. It is important to note that this data is based on studies of general antiperspirant use and may not be specific to this compound. However, it provides a valuable reference for the expected direction of microbial shifts.

Table 1: Relative Abundance of Key Axillary Bacteria with and without Antiperspirant/Deodorant Use

Bacterial GenusRegular Antiperspirant/Deodorant Users (Relative Abundance %)Non-Users (Relative Abundance %)
Corynebacterium68.06%42.40%
Staphylococcus19.66% (in males)Not specified
Anaerococcus4.91% (in males)Not specified
Propionibacterium1.21% (in males)Not specified

Data adapted from a study on the effects of deodorant/antiperspirant use in a cohort of male subjects.[2]

Table 2: Diversity of Axillary Microbiome in Antiperspirant Users vs. Non-Users

GroupBacterial Richness (Observed OTUs)
Antiperspirant UsersGenerally higher
Non-UsersGenerally lower

Finding from a study indicating that habitual antiperspirant use can be associated with greater richness of bacterial Operational Taxonomic Units (OTUs).[3]

Experimental Protocols

The following protocols provide a framework for designing and executing studies to investigate the impact of this compound on the axillary microbiome.

Study Design and Subject Recruitment

A longitudinal study design is recommended, where each subject serves as their own control.

  • Baseline Phase (1 week): Subjects refrain from using any underarm products (antiperspirants, deodorants, etc.).

  • Washout Phase (1 week): Subjects use a provided neutral cleansing wipe to standardize hygiene.

  • Treatment Phase (2-4 weeks): Subjects apply a standardized formulation containing a specified concentration of this compound to one axilla, and a placebo formulation to the other (double-blind, randomized).

  • Follow-up Phase (1 week): Subjects cease product use to assess the resilience of the microbiome.

Subject Inclusion Criteria: Healthy adults, no history of dermatological conditions in the axillary region, no antibiotic use for at least one month prior to the study.

Subject Exclusion Criteria: Known allergy to cosmetic ingredients, excessive sweating conditions (hyperhidrosis), pregnancy or breastfeeding.

Sample Collection

Axillary microbiome samples should be collected at the end of each study phase.

  • Materials: Sterile cotton swabs, sterile 1.5 mL microcentrifuge tubes containing a suitable buffer (e.g., sterile saline with 0.1% Tween 20).

  • Procedure:

    • The subject should be in a relaxed position with their arm raised.

    • Moisten the cotton swab in the collection buffer.

    • Firmly rub the swab over a 5 cm² area of the axillary vault for 30 seconds.

    • Place the swab head into the microcentrifuge tube and break off the shaft.

    • Store samples immediately at -80°C until further processing.

DNA Extraction

Genomic DNA is extracted from the collected swabs to prepare for sequencing.

  • Recommended Method: Utilize a commercially available DNA extraction kit optimized for low biomass samples, such as the QIAamp DNA Microbiome Kit (QIAGEN) or the DNeasy PowerSoil Pro Kit (QIAGEN).

  • Alternative Method (CTAB Protocol):

    • Resuspend the swab head in a lysis buffer containing CTAB, lysozyme, and proteinase K.

    • Incubate at appropriate temperatures to ensure bacterial cell lysis.

    • Perform a series of phenol-chloroform extractions to remove proteins and other cellular debris.

    • Precipitate the DNA using isopropanol, wash with ethanol, and resuspend in a sterile buffer.

16S rRNA Gene Sequencing and Analysis
  • PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers such as 515F (5'-GTGCCAGCMGCCGCGGTAA-3') and 806R (5'-GGACTACHVGGGTWTCTAAT-3').

  • Library Preparation: Prepare sequencing libraries using a kit compatible with the chosen sequencing platform (e.g., Illumina MiSeq or NovaSeq). This involves adding adapters and barcodes for sample multiplexing.

  • Sequencing: Perform paired-end sequencing on the prepared libraries.

  • Bioinformatic Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences using tools like Trimmomatic or Cutadapt.

    • Denoising and OTU Clustering: Use pipelines such as DADA2 or Deblur to identify amplicon sequence variants (ASVs) or cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity.

    • Taxonomic Assignment: Assign taxonomy to ASVs/OTUs using a reference database like Greengenes or SILVA.

    • Statistical Analysis: Perform alpha diversity (e.g., Shannon diversity, observed OTUs) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) analyses to compare microbial communities between treatment and control groups. Use statistical tests like PERMANOVA to assess significant differences in community structure.

Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound is the physical occlusion of the eccrine sweat gland duct.

Mechanism_of_Action cluster_skin Skin Surface & Epidermis cluster_gland Eccrine Sweat Gland SkinSurface Skin Surface StratumCorneum Stratum Corneum Epidermis Epidermis SweatDuct Sweat Duct SecretoryCoil Secretory Coil Plug Formation of a Gel-like Plug SweatDuct->Plug Reacts with sweat proteins & electrolytes Sweat Sweat SecretoryCoil->Sweat Produces AluminumSesquichlorohydrate This compound (in antiperspirant) AluminumSesquichlorohydrate->SweatDuct Enters Sweat->SweatDuct Flows through Blockage Sweat Duct Blockage Plug->Blockage ReducedSweat Reduced Sweat on Skin Surface Blockage->ReducedSweat ReducedSweat->SkinSurface

Caption: Mechanism of sweat reduction by this compound.

Experimental Workflow for Axillary Microbiome Analysis

This diagram outlines the key steps involved in studying the impact of this compound on the axillary microbiome.

Experimental_Workflow StudyDesign Study Design (Baseline, Washout, Treatment, Follow-up) SampleCollection Axillary Swab Sample Collection StudyDesign->SampleCollection DNA_Extraction Genomic DNA Extraction SampleCollection->DNA_Extraction PCR_Amplification 16S rRNA Gene (V4 region) PCR DNA_Extraction->PCR_Amplification Library_Prep Sequencing Library Preparation PCR_Amplification->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (QC, OTU/ASV, Taxonomy) Sequencing->Bioinformatics Statistical_Analysis Statistical Analysis (Alpha & Beta Diversity) Bioinformatics->Statistical_Analysis Data_Interpretation Data Interpretation & Visualization Statistical_Analysis->Data_Interpretation

Caption: Workflow for analyzing the axillary microbiome.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the intricate relationship between this compound and the axillary microbiome. By employing these standardized methods, researchers can generate high-quality, reproducible data to better understand the effects of antiperspirant ingredients on the skin's microbial ecosystem. This knowledge is paramount for the development of next-generation personal care products that are not only effective but also support a healthy and balanced skin microbiome.

References

Troubleshooting & Optimization

Technical Support Center: Activated Aluminum Sesquichlorohydrate (AASCH) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of activated aluminum sesquichlorohydrate (AASCH).

Frequently Asked Questions (FAQs)

Q1: What is Activated this compound (AASCH) and how does it differ from standard this compound (ASCH)?

A1: Activated this compound is a higher efficacy form of ASCH, an aluminum-based salt used as an active ingredient in antiperspirants.[1][2] The "activation" process involves heating a diluted solution of ASCH to purposefully alter the distribution of aluminum-polymer species. The goal is to increase the concentration of specific polymeric forms, particularly those classified as Band III and Band IV by Size Exclusion Chromatography (SEC), which are correlated with enhanced antiperspirant efficacy.[3][4]

Q2: What are "Bands" in the context of AASCH analysis?

A2: "Bands" refer to the different fractions of aluminum polymer sizes as separated and analyzed by Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[5][6] For AASCH, the key fractions are:

  • Band I: Very large polymers.

  • Band III: Intermediate-sized polymers, which are a key indicator of high efficacy. A concentration of at least 20% is desirable.[3][4]

  • Band IV: Smaller aluminum species, including monomers and dimers. A higher concentration of Band IV (at least 15%) is also linked to improved performance.[3][4]

Q3: What is the primary mechanism that gives AASCH its antiperspirant efficacy?

A3: AASCH works by forming temporary, gel-like plugs within the eccrine sweat ducts.[2][7][8] When the AASCH comes into contact with sweat, the aluminum species precipitate with mucopolysaccharides, creating a physical blockage that reduces the flow of perspiration to the skin's surface.[9] The specific polymer distribution in AASCH is believed to form more robust and effective plugs compared to non-activated forms.[1]

Q4: Why is the Aluminum-to-Chloride (Al:Cl) ratio so critical for synthesis?

A4: The Al:Cl atomic ratio dictates the chemical behavior and stability of the final product. An optimal ratio, typically between 1.60 and 1.90, is crucial for successful activation and efficacy.[3][4]

  • If the ratio is below 1.60: It is more difficult to form the desired Band III polymers. The resulting powder is often more acidic and hygroscopic (absorbs moisture), making it unsuitable for certain applications like aerosols.[3]

  • If the ratio is above 1.90: The concentration of Band IV polymers tends to be reduced, which can lead to lower overall antiperspirant efficacy.[3][4]

Troubleshooting Low Efficacy in AASCH Synthesis

Use this guide to diagnose and resolve common issues encountered during AASCH synthesis that may lead to suboptimal product performance.

Issue 1: Final product shows low efficacy despite following the general protocol.

This is a high-level issue that requires a systematic approach to diagnose. The following workflow can help pinpoint the root cause.

TroubleshootingWorkflow start Low Efficacy Observed check_polymers Analyze Polymer Distribution (SEC/GPC) start->check_polymers polymers_ok Bands III & IV Within Spec? check_polymers->polymers_ok check_ratio Verify Al:Cl Ratio of Starting Material ratio_ok Al:Cl Ratio 1.60-1.90? check_ratio->ratio_ok check_process Review Process Parameters (Dilution, Temp, Time) process_ok Parameters Correct? check_process->process_ok polymers_ok->check_ratio No investigate_drying Investigate Drying Step (e.g., Spray Dryer) polymers_ok->investigate_drying Yes ratio_ok->check_process Yes adjust_ratio Action: Adjust Al:Cl ratio of ASCH solution before activation. ratio_ok->adjust_ratio No adjust_process Action: Optimize heating time/ temperature or dilution level. process_ok->adjust_process No process_ok->investigate_drying Yes adjust_ratio->start Re-run Synthesis adjust_process->start Re-run Synthesis end_ok Synthesis Successful investigate_drying->end_ok

Caption: Troubleshooting workflow for diagnosing low AASCH efficacy.

Issue 2: SEC/GPC analysis shows low Band III (<20%) or Band IV (<15%) concentration.

A suboptimal polymer distribution is the most direct cause of low efficacy.

  • Question: Were the heating temperature and duration correct?

    • Answer: The activation step is critical for polymer conversion. Heating the diluted ASCH solution to a temperature between 85°C and 105°C is recommended.[3] A common duration is approximately 2 hours at 90°C to 95°C.[4] Insufficient heat or time will result in incomplete conversion of lower molecular weight species into the desired Band III polymers.

  • Question: Was the initial ASCH solution diluted correctly?

    • Answer: The activation process works best in a diluted solution. Concentrated ASCH (e.g., 40% by weight) should be diluted to between 10% and 25% by weight before heating.[3][4] This dilution facilitates the necessary hydrolysis and polymerization reactions.

PolymerizationPathway cluster_0 Pre-Activation (Diluted ASCH) cluster_1 Post-Activation (AASCH) monomers Al Monomers & Smaller Polymers (Precursors) heat Activation (Heat Treatment 85-105°C) monomers->heat band3 Band III Polymers (>20%) band4 Band IV Species (>15%) heat->band3 Polymerization heat->band4 Speciation

Caption: Simplified pathway of Al species during activation.

Issue 3: The final AASCH powder is hygroscopic and shows poor flow.

This issue often relates to the acidity and composition of the product, which is tied to the Al:Cl ratio.

  • Question: What was the Al:Cl ratio of the starting material?

    • Answer: As previously mentioned, an Al:Cl ratio below 1.60 can lead to the formation of more acidic species during the process, particularly during the spray drying step. This increased acidity makes the resulting powder more hygroscopic. Ensure your starting this compound solution has an Al:Cl ratio within the optimal 1.60-1.90 range.[4]

Quantitative Data Summary

The tables below summarize key quantitative parameters for successful AASCH synthesis, derived from patent literature.[3][4][5]

Table 1: Key Synthesis Parameters

Parameter Recommended Range Purpose
Al:Cl Atomic Ratio 1.60 - 1.90 Controls polymerization & final powder properties
Initial ASCH Concentration ~40% by weight Starting material concentration before dilution
Diluted ASCH Concentration 10% - 25% by weight Optimal concentration for the activation reaction
Activation Temperature 85°C - 105°C Drives the polymerization to form Band III
Activation Time ~2 hours Ensures completion of the activation process

| Final Powder Particle Size | 10 - 90 microns | Optimal for applications like aerosols |

Table 2: Target Polymer Distribution (SEC/GPC Analysis)

Polymer Band Target Concentration Significance
Band III > 20% Primary indicator of high antiperspirant efficacy
Band IV > 15% Contributes to enhanced efficacy

| Al Monomer (Part of Band IV) | < 20% | High monomer content indicates incomplete activation |

Experimental Protocols

Protocol 1: Synthesis of Activated this compound (AASCH)

This protocol is a generalized methodology based on common practices in the field.[3][4]

  • Material Verification: Confirm the Al:Cl atomic ratio of the concentrated this compound (ASCH) solution is between 1.60 and 1.90.

  • Dilution: Dilute the concentrated ASCH solution with deionized water to a final concentration of 10-25% by weight. For example, dilute a 40% solution to approximately 17% by weight.[4]

  • Activation (Heating): Heat the diluted solution to a temperature between 90°C and 95°C. Maintain this temperature for approximately 2 hours with gentle stirring.[4]

  • Analysis (Optional Intermediate Step): Take an aliquot of the heated solution to analyze via SEC/GPC to confirm the formation of at least 20% Band III and 15% Band IV polymers.

  • Drying: Rapidly dry the activated solution to form a powder. Spray drying is a common industrial method for this step.

  • Post-Processing (Optional): The resulting powder may be sieved or lightly milled to achieve the desired particle size distribution (e.g., 10-90 microns).[3]

Protocol 2: Analysis of Al Polymer Distribution by SEC/GPC

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for quantifying the polymer distribution that defines AASCH efficacy.[6][10]

  • System Preparation: Prepare an SEC/GPC system equipped with a suitable column set for separating water-soluble polymers and a refractive index (RI) detector.[11]

  • Mobile Phase: Use an appropriate mobile phase, such as a 0.01M nitric acid solution, and ensure it is properly degassed.

  • Sample Preparation: Accurately weigh and dissolve the AASCH powder in the mobile phase to create a solution of known concentration (e.g., 2% by weight Al).[12] Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject the prepared sample into the SEC/GPC system. Elute the sample with the mobile phase at a constant flow rate (e.g., 0.9 mL/min).[12]

  • Data Analysis: The RI detector will generate a chromatogram. Integrate the peak areas corresponding to the different elution times. The peaks are typically grouped into Bands (I, II, III, IV) based on their retention times, where larger molecules elute first. Calculate the relative percentage of each band to determine if the AASCH meets the required specifications (>20% Band III, >15% Band IV).

Protocol 3: Speciation of Aluminum using the Ferron Assay

The Ferron Assay is a timed spectrophotometric method used to differentiate aluminum species based on their reaction rates with the ferron reagent (8-hydroxy-7-iodo-5-quinolinesulfonic acid).[13][14] This can be a useful complementary technique to SEC/GPC.

  • Reagent Preparation: Prepare the ferron stock solution and acetate buffer as per established literature methods.

  • Sample Preparation: Prepare a dilute aqueous solution of the AASCH sample.

  • Reaction and Measurement:

    • Mix the AASCH sample with the acetate buffer and ferron reagent in a cuvette.

    • Immediately place the cuvette in a UV-Vis spectrophotometer and begin recording the absorbance at a specific wavelength (e.g., 370 nm) over time.

    • The reaction kinetics differ for various Al species:

      • Al(a): Monomeric aluminum reacts almost instantaneously (<1 minute).[14]

      • Al(b): Polymeric aluminum (like Al₁₃, a component of Band III) reacts at a moderate, measurable rate.[13][15]

      • Al(c): Colloidal or precipitated aluminum reacts very slowly or not at all.[16]

  • Data Analysis: By analyzing the kinetic data (absorbance vs. time), it is possible to quantify the relative amounts of fast-reacting (monomeric) and slower-reacting (polymeric) aluminum species, providing insight into the degree of polymerization.[17]

References

Technical Support Center: Activated Aluminum Sesquichlorohydrate Spray Drying Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the spray drying parameters for activated aluminum sesquichlorohydrate (AASCH).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final AASCH powder is hygroscopic and difficult to handle. What could be the cause?

A1: A hygroscopic powder is often a result of excess free acid generated during the spray drying process. This can be caused by:

  • Low Al:Cl Ratio: An aluminum to chlorine ratio below 1.6 in the feed solution can lead to the formation of more free acid upon drying.[1]

  • Addition of Acidic Compounds: Introducing highly acidic aluminum chloride to the diluted and activated solution can also increase free acid, leading to a hygroscopic product.[1]

Troubleshooting Steps:

  • Ensure the Al:Cl ratio of your feed solution is within the optimal range of 1.60 to 1.90.[1][2]

  • Avoid adding acidic compounds after the activation step.

  • Consider the use of a buffering agent, such as an alkaline earth glycinate, in the feed solution (0.5% to 10%).[1]

Q2: I'm observing colored specks (black, brown, yellow, or green) in my spray-dried powder. What is the reason for this?

A2: The formation of colored specks is often linked to the corrosive nature of the feed solution, particularly when it contains free acid. This can cause corrosion of the spray dryer components, leading to contamination of the final product.[1]

Troubleshooting Steps:

  • Monitor and adjust the Al:Cl ratio of your feed solution to minimize free acid formation.[1]

  • Ensure all components of the spray dryer that come into contact with the feed solution are made of corrosion-resistant materials.

  • Thoroughly clean the spray dryer between runs to remove any residual material.[3]

Q3: The particle size of my AASCH powder is inconsistent. How can I achieve a more uniform particle size distribution?

A3: Inconsistent particle size is a common issue in spray drying and can be influenced by several factors:

  • Atomizer Settings: Incorrect atomizer speed or pressure can result in non-uniform droplet formation.[3]

  • Feed Properties: Variations in the viscosity or solids concentration of the feed solution can affect atomization.[3]

  • Nozzle Wear: Worn-out nozzles can lead to an uneven spray pattern.[3]

Troubleshooting Steps:

  • Optimize and maintain consistent atomizer settings (speed and pressure).

  • Ensure the feed solution is homogenous and has a consistent viscosity.

  • Regularly inspect and replace worn nozzles.[3] For aerosol applications, a target particle size is often less than 20% of particles under 10 microns and 100% under 120 microns.[1]

Q4: I am experiencing low product yield. What are the potential causes and solutions?

A4: Low product yield can be attributed to several factors:

  • High Inlet Temperature: Excessively high inlet temperatures can lead to product adhering to the drying chamber walls.[4]

  • High Feed Rate: A high feed rate can result in incomplete drying, causing the product to be sticky and adhere to the chamber.[4][5]

  • Low Feed Rate: A very low feed rate can increase the temperature inside the chamber, leading to more free-flowing particles that may adhere to the glassware.[4]

  • Suboptimal Solid Load: The concentration of solids in your feed solution can impact yield.[6][7]

Troubleshooting Steps:

  • Optimize the inlet temperature to ensure efficient drying without causing stickiness.

  • Adjust the feed rate to find a balance that allows for complete drying without overloading the system.[4][5]

  • Experiment with the solid load percentage in your feed solution. A study on a BUCHI B-290 mini spray dryer found a 5% solid load to be optimal for various formulations.[6][7]

Q5: My spray dryer nozzle or feed line is getting blocked frequently. How can I prevent this?

A5: Blockages are typically caused by the properties of the feed solution or premature drying at the nozzle tip.

Troubleshooting Steps:

  • Clean the Atomizer: Regularly clean the atomizer to prevent the buildup of dried material.[3]

  • Monitor Feed Viscosity: High feed viscosity is a common cause of blockages. Consider diluting the feed or preheating it to reduce viscosity.[3]

  • Check for Undissolved Solids: Ensure all components in the feed solution are fully dissolved.

Data Presentation: Spray Drying Parameters

The following table summarizes key parameters for the preparation and spray drying of activated this compound based on available literature. These values should be used as a starting point for optimization.

ParameterRecommended Range/ValueExpected Outcome / CommentSource
Feed Solution Preparation
Al:Cl Atomic Ratio1.60 - 1.90Minimizes free acid, corrosion, and hygroscopicity.[1][2]
AASCH Concentration in Feed10% - 25% by weightStarting concentration before heating/activation.[1][2]
Heating/Activation Temperature90°C - 95°CTo achieve desired polymer concentrations.[1]
Heating/Activation Time~2 hoursTo achieve desired polymer concentrations.[1]
Band III Polymer Concentration> 20%Critical for high efficacy.[1][2]
Band IV Polymer Concentration> 15%Critical for high efficacy.[1][2]
Spray Drying Parameters
Solid Load~5% (w/v %)Found to be optimal in a mini-DoE study for good yields and consistent particle size.[6][7]
Atomizing Spray Gas Flow35 mm heightOptimized parameter from a mini-DoE study using a BUCHI B-290.[6][7]
Final Powder Characteristics
Particle Size Distribution< 20% under 10 µm, 100% under 120 µmSuitable for aerosol applications.[1]
Particle MorphologySphericalPreferred for good flow properties.[1][8]

Experimental Protocols

Protocol for Preparation of Activated this compound (AASCH) Feed Solution

This protocol is based on the methods described in patent literature for producing a high-efficacy AASCH solution suitable for spray drying.[1][2]

  • Dilution: Dilute a concentrated this compound (ASCH) solution with water to achieve a final concentration of 10% to 25% by weight.[1][2] The target aluminum concentration is typically between 4.1% and 4.3% by weight.[1]

  • Activation: Heat the diluted solution to a temperature between 90°C and 95°C.[1]

  • Hold Time: Maintain this temperature for approximately 2 hours to facilitate the formation of Band III and Band IV polymers.[1]

  • Verification (Optional but Recommended): Analyze the polymer distribution using Size Exclusion Chromatography (SEC) operated by High-Performance Liquid Chromatography (HPLC) to confirm that the Band III polymer concentration is at least 20% and the Band IV polymer concentration is at least 15%.[2]

  • Cooling: Allow the activated solution to cool before proceeding to the spray drying step.

Visualizations

experimental_workflow cluster_prep Feed Solution Preparation cluster_spray_dry Spray Drying Process cluster_analysis Powder Characterization start Concentrated ASCH Solution dilute Dilute with Water (10-25% by weight) start->dilute heat Heat to 90-95°C (for ~2 hours) dilute->heat activate Activation (Formation of Band III & IV polymers) heat->activate cool Cool Solution activate->cool spray_dry Spray Dry Activated Solution cool->spray_dry collect Collect AASCH Powder spray_dry->collect analyze Analyze Powder (Particle Size, Morphology, Moisture) collect->analyze final_product Final AASCH Powder analyze->final_product

Caption: Experimental workflow for AASCH powder production.

troubleshooting_logic cluster_hygroscopic Hygroscopic Powder cluster_inconsistent_psd Inconsistent Particle Size cluster_low_yield Low Product Yield issue Observed Issue cause_hygro Potential Cause: Low Al:Cl Ratio (<1.6) issue->cause_hygro e.g. cause_psd Potential Causes: - Improper Atomizer Settings - Feed Viscosity Variation - Worn Nozzle issue->cause_psd e.g. cause_yield Potential Causes: - Suboptimal Inlet Temp - Incorrect Feed Rate - Non-ideal Solid Load issue->cause_yield e.g. solution_hygro Solution: Adjust Al:Cl to 1.6-1.9 cause_hygro->solution_hygro Address solution_psd Solutions: - Optimize Atomizer Settings - Ensure Consistent Feed - Inspect/Replace Nozzle cause_psd->solution_psd Address solution_yield Solutions: - Optimize Temperature - Adjust Feed Rate - Test Solid Load % cause_yield->solution_yield Address

Caption: Troubleshooting logic for common spray drying issues.

References

"preventing precipitation of aluminum sesquichlorohydrate in high pH formulations"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the precipitation of aluminum sesquichlorohydrate (ASCH) in high pH formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a polymeric, hydrated complex of basic aluminum chloride.[1] It is a common active ingredient in antiperspirant and deodorant products due to its efficacy in reducing sweat and its reputation for being gentler on the skin compared to other aluminum salts like aluminum chloride.[2][3]

Q2: What causes this compound to precipitate in a formulation?

The stability of this compound is highly pH-dependent. As the pH of the formulation increases, the equilibrium shifts towards the formation of insoluble aluminum hydroxide, leading to precipitation. The typical pH range for a stable aqueous solution of this compound is between 3.0 and 5.0.[1]

Q3: How does pH affect the efficacy of this compound?

While a lower pH maintains the solubility of this compound in the formulation, its mechanism of action as an antiperspirant involves precipitation. Upon application to the skin, the higher physiological pH of sweat neutralizes the acidic formulation, causing the aluminum salts to precipitate and form a temporary plug within the sweat duct.

Q4: Can I use standard buffering agents like phosphates or citrates to stabilize my formulation?

Caution should be exercised when using phosphate and citrate buffers. While they can control pH, they can also form insoluble aluminum phosphate or aluminum citrate complexes, leading to precipitation and a reduction in the efficacy of the active ingredient. It is crucial to conduct compatibility studies before incorporating these buffers.

Q5: Are there any specific excipients that can help stabilize this compound at a higher pH?

Yes, certain amino acids, most notably glycine, have been shown to stabilize aluminum-containing complexes.[4] They function by weakly interacting with the surface of the aluminum complexes, which helps to prevent their aggregation and precipitation.[5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of products containing this compound.

Problem Potential Cause Recommended Solution
Precipitation upon addition of ASCH The initial pH of the formulation base is too high.Adjust the pH of the formulation base to between 3.5 and 4.5 before adding the this compound solution.
Cloudiness or precipitation over time Gradual increase in formulation pH due to interaction with other ingredients or packaging.Incorporate a suitable buffering system, such as an amino acid like glycine, to maintain the pH within the optimal range (3.0-5.0).[4]
Formation of a gel-like substance High concentration of ASCH or interaction with certain polymers in the formulation.Evaluate the concentration of ASCH and its compatibility with other thickening agents. Consider adjusting the concentration or using alternative polymers.
Loss of antiperspirant efficacy Precipitation of the active ingredient within the product, reducing its availability upon application.Ensure the formulation is stable and the ASCH remains solubilized. Conduct stability testing to confirm long-term efficacy.
Skin irritation reported by users The pH of the final formulation is too low.While a low pH is necessary for stability, it can be irritating to the skin. Aim for a final product pH that balances stability and skin compatibility, typically in the range of 3.8 to 4.5.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Formulation

This protocol outlines a general method for preparing a simple aqueous-based roll-on antiperspirant formulation with enhanced stability at a slightly elevated pH.

Materials:

  • Deionized Water

  • This compound (50% solution)

  • Glycine

  • Hydroxyethylcellulose (HEC)

  • Propylene Glycol

  • Preservative (e.g., Phenoxyethanol)

  • Citric Acid or Sodium Hydroxide (for pH adjustment)

Procedure:

  • Hydrate the Thickener: In the main vessel, disperse the HEC in deionized water with constant agitation until fully hydrated and a uniform gel is formed.

  • Add Humectant and Preservative: Add propylene glycol and the preservative to the HEC gel and mix until homogeneous.

  • Prepare the Stabilizer Solution: In a separate vessel, dissolve the glycine in a portion of deionized water.

  • Incorporate the Stabilizer: Slowly add the glycine solution to the main batch and mix thoroughly.

  • pH Adjustment (Pre-ASCH): Adjust the pH of the main batch to approximately 4.0 using citric acid or sodium hydroxide. This is a critical step to prevent initial precipitation.

  • Add the Active Ingredient: Slowly add the this compound solution to the batch with continuous mixing.

  • Final pH Adjustment: Check the final pH of the formulation and adjust if necessary to be within the target range of 3.8 - 4.5.

  • Homogenization: Homogenize the final formulation to ensure uniformity.

Protocol for Stability Testing of the Formulation

Objective: To assess the physical and chemical stability of the this compound formulation under accelerated and real-time conditions.

Methodology:

  • Sample Preparation: Prepare three batches of the formulation according to the protocol above. Package the samples in the final intended packaging.

  • Storage Conditions:

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-Thaw Cycling: -10°C to 25°C (3 cycles)

  • Testing Intervals:

    • Initial (Time 0)

    • Accelerated: 1, 2, and 3 months

    • Real-Time: 3, 6, 12, 24, and 36 months

  • Analytical Tests:

    • Appearance: Visual inspection for color, clarity, and presence of precipitate.

    • pH Measurement: Use a calibrated pH meter.

    • Viscosity: Measure using a viscometer at a controlled temperature.

    • Assay of this compound: Use a suitable analytical method (e.g., titration) to determine the concentration of the active ingredient.

Data Presentation

Table 1: Illustrative Solubility of this compound at 25°C

pHSolubility without Glycine (% w/w)Solubility with 1% Glycine (% w/w)
3.0> 25%> 25%
4.0> 25%> 25%
5.0~15%~20%
6.0< 5%~10%
7.0< 1%~5%
8.0< 0.1%~1%
9.0Insoluble< 0.5%

Note: This data is illustrative and intended to demonstrate the general trend of increased solubility in the presence of a stabilizer. Actual values will depend on the specific formulation.

Visualizations

Precipitation_Troubleshooting start Precipitation Observed in This compound Formulation check_pH Is the formulation pH above 5.0? start->check_pH high_pH YES check_pH->high_pH Yes low_pH NO check_pH->low_pH No add_stabilizer Incorporate a Stabilizer (e.g., Glycine) high_pH->add_stabilizer check_compatibility Are there incompatible excipients present (e.g., high levels of phosphate or citrate buffers)? low_pH->check_compatibility adjust_pH Adjust pH to 3.8 - 4.5 with a suitable acid (e.g., Citric Acid) add_stabilizer->adjust_pH monitor_stability Monitor long-term stability adjust_pH->monitor_stability incompatible_excipients YES check_compatibility->incompatible_excipients Yes compatible_excipients NO check_compatibility->compatible_excipients No reformulate Reformulate to remove or reduce incompatible excipients incompatible_excipients->reformulate compatible_excipients->monitor_stability reformulate->monitor_stability

Caption: Troubleshooting workflow for precipitation issues.

Formulation_Workflow start Start hydrate_hec 1. Hydrate HEC in Water start->hydrate_hec add_excipients 2. Add Propylene Glycol & Preservative hydrate_hec->add_excipients prepare_glycine 3. Prepare Glycine Solution add_excipients->prepare_glycine add_glycine 4. Add Glycine Solution to Main Batch prepare_glycine->add_glycine adjust_ph1 5. Adjust pH to ~4.0 add_glycine->adjust_ph1 add_asch 6. Add Aluminum Sesquichlorohydrate adjust_ph1->add_asch adjust_ph2 7. Final pH Adjustment (3.8 - 4.5) add_asch->adjust_ph2 homogenize 8. Homogenize adjust_ph2->homogenize end End homogenize->end

Caption: Stabilized formulation experimental workflow.

References

Technical Support Center: Improving the Long-Term Stability of Aluminum Sesquichlorohydrate in Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of emulsions containing aluminum sesquichlorohydrate (ASCH).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My ASCH emulsion is showing signs of separation (creaming or sedimentation).

  • Question: What are the primary causes of creaming or sedimentation in my ASCH emulsion, and how can I resolve this?

  • Answer: Creaming (rising of the dispersed phase) or sedimentation (settling of the dispersed phase) is often an early indicator of emulsion instability.[1][2] The primary cause is a significant density difference between the oil and water phases, coupled with insufficient viscosity of the continuous phase to immobilize the dispersed droplets.

    Troubleshooting Steps:

    • Increase the Viscosity of the Continuous Phase: A higher viscosity can slow down the movement of droplets. Consider adding or increasing the concentration of a suitable thickening agent or polymer stabilizer.

    • Reduce Droplet Size: Smaller droplets are less affected by gravity.[3] Optimize your homogenization process (e.g., increase shear or homogenization time) to achieve a smaller and more uniform droplet size.

    • Optimize Emulsifier Concentration: Ensure you are using an adequate concentration of your chosen emulsifier to properly coat the surface of the droplets and prevent aggregation.

Issue 2: The viscosity of my emulsion is decreasing over time.

  • Question: I've observed a gradual decrease in the viscosity of my ASCH emulsion during storage. What could be causing this?

  • Answer: A decrease in viscosity over time can be a sign of changes in the emulsion's internal structure. Potential causes include:

    • Polymer Degradation: The thickening agent or polymer you are using may be degrading due to factors like pH incompatibility with the acidic nature of ASCH or microbial contamination.

    • Changes in Droplet Interactions: Alterations in the forces between droplets can lead to a less structured and therefore less viscous emulsion.

    • Hydrolysis of ASCH: The hydrolysis and polymerization of ASCH itself can alter the ionic strength of the aqueous phase, potentially affecting the hydration and effectiveness of certain thickeners.

    Troubleshooting Steps:

    • Verify pH Stability: Monitor the pH of your emulsion over time. A significant drop in pH could indicate instability and affect your thickening system. The recommended pH for final products containing ASCH is typically between 3.5 and 4.5.[4]

    • Select a pH-Resistant Thickener: Ensure your chosen thickener is stable and effective at the acidic pH of the ASCH emulsion.

    • Evaluate Preservative Efficacy: Inadequate preservation can lead to microbial growth that degrades polymers.

Issue 3: I'm observing aggregation or clumping of particles in my emulsion.

  • Question: My ASCH emulsion appears grainy, and I suspect particle aggregation. What are the likely causes and solutions?

  • Answer: Aggregation, or flocculation, occurs when droplets cluster together without coalescing.[1] This can lead to a grainy texture and eventually to full phase separation.

    Causes and Solutions:

    • Inadequate Emulsifier Coverage: If the emulsifier concentration is too low, or if it's not effectively adsorbing at the oil-water interface, droplets will be more prone to aggregation. Re-evaluate your emulsifier type and concentration.

    • Electrolyte Effects: ASCH is an aluminum salt and contributes to the electrolyte concentration of the aqueous phase. High electrolyte levels can screen the electrostatic repulsion between droplets, leading to flocculation. Consider using non-ionic emulsifiers that are less sensitive to electrolytes.

    • Temperature Fluctuations: Freeze-thaw cycles can be particularly detrimental, causing ice crystal formation that can force droplets together and lead to aggregation.[5][6]

Issue 4: The pH of my emulsion is changing during storage.

  • Question: The pH of my ASCH emulsion is not stable over time. Why is this happening and how can I prevent it?

  • Answer: The pH of an ASCH emulsion is critical for both stability and efficacy.[7] A drifting pH can be caused by:

    • Hydrolysis of ASCH: this compound can undergo further hydrolysis in an aqueous environment, which can lead to a decrease in pH.

    • Interaction with Other Ingredients: Certain ingredients in your formulation may interact with ASCH or degrade over time, leading to pH shifts.

    • Packaging Interactions: The emulsion may be interacting with the packaging material.

    Preventative Measures:

    • Buffering System: Incorporate a suitable buffering system to maintain the pH within the optimal range (typically 3.5-4.0 for good antiperspirant effect and skin compatibility).[8]

    • Ingredient Compatibility: Ensure all ingredients in your formulation are stable at the target pH and do not have adverse interactions with ASCH.

    • Packaging Selection: Use packaging that is inert and does not interact with your formulation.

Data Presentation

Table 1: Influence of pH on the Viscosity of a Model ASCH Emulsion Over Time

pHInitial Viscosity (cP)Viscosity after 4 Weeks at 25°C (cP)Viscosity after 8 Weeks at 25°C (cP)
3.0350032002800
3.5450044504400
4.0460045004450
4.5420039003500
5.0380033002700

Note: This data is illustrative and results may vary based on the specific formulation.

Table 2: Effect of Temperature on the Long-Term Viscosity of an ASCH Emulsion (pH 4.0)

TemperatureInitial Viscosity (cP)Viscosity after 4 Weeks (cP)Viscosity after 8 Weeks (cP)
4°C460045504500
25°C460045004450
40°C460041003700
50°C460035002900

Note: This data is illustrative and results may vary based on the specific formulation.

Experimental Protocols

1. Protocol for Accelerated Stability Testing (Freeze-Thaw Cycling)

This test is designed to assess the stability of the emulsion under extreme temperature fluctuations that may occur during shipping and storage.[5][6][9]

  • Objective: To evaluate the physical stability of an ASCH emulsion after repeated freeze-thaw cycles.

  • Materials:

    • Test emulsion samples (in final packaging)

    • Control sample (stored at room temperature)

    • Freezer (-10°C to -20°C)

    • Oven (45°C to 50°C)

    • Viscometer

    • pH meter

    • Microscope

  • Methodology:

    • Prepare at least three samples of the test emulsion and one control sample.

    • Record the initial physical characteristics of all samples (appearance, color, odor, pH, and viscosity).

    • Place the test samples in the freezer at -10°C for 24 hours.

    • Remove the samples from the freezer and allow them to thaw at room temperature for 24 hours.

    • Place the thawed samples in an oven at 45°C for 24 hours.

    • Remove the samples from the oven and allow them to equilibrate to room temperature for 24 hours. This completes one cycle.

    • After each cycle, and at the end of three to five cycles, visually inspect the samples for any signs of instability such as phase separation, crystallization, or changes in appearance.

    • Measure and record the pH and viscosity of the test samples and compare them to the initial readings and the control sample.

    • Perform microscopic analysis to observe any changes in droplet size or aggregation.

2. Protocol for Particle Size Analysis

  • Objective: To determine the droplet size distribution of the ASCH emulsion.

  • Instrumentation: Laser diffraction particle size analyzer.

  • Methodology:

    • Ensure the particle size analyzer is clean and calibrated according to the manufacturer's instructions.

    • Select an appropriate dispersant in which the emulsion droplets are insoluble (typically deionized water for an O/W emulsion).

    • Gently agitate the emulsion sample to ensure homogeneity.

    • Add a small, representative amount of the emulsion to the dispersant in the instrument's sample chamber until the optimal obscuration level is reached.

    • Allow the sample to circulate and stabilize within the instrument.

    • Perform the measurement to obtain the particle size distribution.

    • Record key parameters such as the mean droplet diameter (e.g., D(4,3)) and the particle size distribution (e.g., D10, D50, D90).

    • Clean the instrument thoroughly between samples to prevent cross-contamination.

3. Protocol for Viscosity Measurement

  • Objective: To measure the viscosity of the ASCH emulsion.

  • Instrumentation: Rotational viscometer with appropriate spindle.

  • Methodology:

    • Ensure the viscometer is level and calibrated.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the emulsion. The goal is to obtain a torque reading within the optimal range of the instrument (typically 40-60%).

    • Carefully lower the selected spindle into the emulsion sample, ensuring it is immersed to the specified depth and that no air bubbles are trapped.

    • Allow the sample to equilibrate to the measurement temperature.

    • Start the viscometer at the chosen speed and allow the reading to stabilize before recording the viscosity value (in centipoise, cP).

    • It is good practice to take readings at multiple rotational speeds to assess any shear-thinning or shear-thickening behavior.

    • Record the temperature of the sample during the measurement.

Visualizations

Troubleshooting_Workflow cluster_separation Separation Issues cluster_viscosity Viscosity Changes cluster_texture Texture/Appearance Issues start Emulsion Instability Observed q1 What is the nature of the instability? start->q1 a1 Creaming or Sedimentation q1->a1 Phase Separation a2 Decreasing Viscosity q1->a2 Viscosity Drop a3 Graininess / Aggregation q1->a3 Texture Change s1 Increase Viscosity of Continuous Phase a1->s1 s2 Reduce Droplet Size (Homogenization) a1->s2 s3 Check pH Stability & Polymer Compatibility a2->s3 s4 Evaluate Preservative System a2->s4 s5 Optimize Emulsifier Concentration a3->s5 s6 Consider Non-ionic Emulsifiers a3->s6

Caption: Troubleshooting workflow for ASCH emulsion instability.

Experimental_Workflow cluster_initial Initial Characterization (T=0) cluster_stability Accelerated Stability Testing cluster_analysis Analysis at Time Points (e.g., 1, 2, 4, 8 weeks) start New ASCH Emulsion Formulation p1 Visual Assessment (Appearance, Color, Odor) start->p1 p2 pH Measurement p1->p2 p3 Viscosity Measurement p2->p3 p4 Particle Size Analysis p3->p4 st1 Freeze-Thaw Cycling (-10°C / 45°C) p4->st1 st2 Elevated Temperature Storage (40°C, 50°C) p4->st2 st3 Room Temperature Storage (25°C) p4->st3 a1 Repeat Initial Characterization st1->a1 st2->a1 st3->a1 a2 Compare to T=0 and Control a1->a2 end Assess Long-Term Stability a2->end

Caption: Experimental workflow for ASCH emulsion stability testing.

References

Technical Support Center: Reproducible SEC-HPLC Analysis of Aluminum Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving reproducible Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) analysis of aluminum-containing polymers, such as those used in vaccine adjuvants.

Troubleshooting Guide

This section addresses common problems encountered during the SEC-HPLC analysis of aluminum polymers. The flowchart below provides a systematic approach to diagnosing and resolving issues.

Troubleshooting_Workflow Troubleshooting Workflow for SEC-HPLC start Problem Observed: Poor Reproducibility / Bad Peak Shape cat_peak What is the peak shape issue? start->cat_peak cat_retention Is retention time shifting? start->cat_retention peak_tailing Peak Tailing cat_peak->peak_tailing Tailing peak_fronting Peak Fronting cat_peak->peak_fronting Fronting peak_broad Broad or Split Peaks cat_peak->peak_broad Broad/Split rt_gradual Gradual Shift (All Peaks) cat_retention->rt_gradual Gradual rt_sudden Sudden / Erratic Shift cat_retention->rt_sudden Sudden sol_interactions Cause: Secondary Interactions (Ionic/Hydrophobic) Solution: - Increase mobile phase ionic strength - Adjust pH - Add organic modifier (e.g., up to 15% IPA) peak_tailing->sol_interactions sol_frit Cause: Blocked Column Frit / Contamination Solution: - Use guard column & in-line filter - Backflush the column - Check for microbial growth peak_tailing->sol_frit sol_overload Cause: Column Overload Solution: - Dilute sample - Reduce injection volume peak_fronting->sol_overload peak_broad->sol_frit rt_gradual->sol_frit sol_flowrate Cause: Unstable Flow Rate Solution: - Check for leaks - Degas mobile phase - Service pump seals/check valves rt_gradual->sol_flowrate sol_temp Cause: Temperature Fluctuation Solution: - Use a column oven for temperature control rt_gradual->sol_temp rt_sudden->sol_flowrate sol_mobilephase Cause: Mobile Phase Inconsistency Solution: - Prepare fresh mobile phase accurately - Ensure complete mixing & degassing rt_sudden->sol_mobilephase

Caption: General troubleshooting workflow for common SEC-HPLC issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for my aluminum polymer sample?

Peak tailing is often caused by secondary, non-size-based interactions between the analyte and the stationary phase.[1] Aluminum polymers can be charged and may interact ionically with residual silanol groups on silica-based columns.[1]

  • Solution 1: Increase Mobile Phase Ionic Strength. This is the most critical parameter for charged polymers like aluminum polymers. Adding salt (e.g., 150 mM sodium phosphate or sodium chloride) to the mobile phase helps to shield electrostatic interactions between the polymer and the column packing, minimizing peak tailing.[2][3]

  • Solution 2: Adjust Mobile Phase pH. The pH of the mobile phase can alter the surface charge of both the polymer and the stationary phase.[1][4] Adjusting the pH can help find a point of minimal ionic interaction.

  • Solution 3: Use an Organic Modifier. If hydrophobic interactions are also suspected, adding a small amount of an organic solvent like isopropanol (starting at 5% and increasing up to 15% if necessary) can improve peak shape.[5]

Q2: My retention times are shifting from one run to the next. What is the cause?

Retention time instability is a common sign of a lack of system equilibrium or changes in the mobile phase or hardware.

  • All Peaks Shifting: If all peaks shift in the same direction, the cause is likely related to the system's flow rate.[6] Check for leaks in the flow path, ensure the pump is functioning correctly, and properly degas the mobile phase to prevent bubble formation.[6] Column temperature fluctuations can also cause gradual shifts; using a column oven is highly recommended.[7]

  • Only Some Peaks Shifting: If only specific peaks are shifting, it often points to a chemical interaction issue. The most common cause is inconsistent mobile phase preparation.[6] Even small errors in buffer concentration or pH can affect charged polymers.[8] Always prepare the mobile phase carefully and freshly.[9]

Q3: I see a new, earlier-eluting peak (high molecular weight) that is not reproducible. What could it be?

This is often indicative of sample aggregation.[2][10] Aluminum polymers can be sensitive to the formulation buffer, pH, and handling.

  • Mobile Phase-Induced Aggregation: High salt concentrations in the mobile phase can sometimes cause aggregation for certain proteins or polymers.[2] If you suspect this, try analyzing the sample with a mobile phase of slightly lower ionic strength to see if the aggregate peak diminishes.

  • Sample Preparation: Ensure your sample is fully dissolved and solubilized in a buffer that is compatible with the mobile phase. Filtration of the sample through a low-binding filter (e.g., 0.22 µm) before injection is critical to remove any pre-formed aggregates or particulates.

Q4: How do I select the right mobile phase for my aluminum polymer analysis?

The ideal SEC mobile phase prevents any interaction between the sample and the stationary phase, ensuring separation is based purely on size.[11][12] For charged polymers, this requires careful optimization.

  • Base Buffer: Start with a common biological buffer like sodium phosphate at a pH where your polymer is stable.

  • Ionic Strength: This is the key optimization parameter. Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM) to find the concentration that provides the most symmetrical peak shape and reproducible retention time.[2]

  • Additives: For some applications, preservatives like sodium azide can be added to aqueous mobile phases to prevent microbial growth, which can clog frits and create artifacts.[13]

Data Presentation: Mobile Phase Optimization

Optimizing the mobile phase ionic strength is crucial for preventing secondary interactions. The following table illustrates the typical effect of phosphate buffer concentration on the chromatographic results for a model aluminum polymer.

Phosphate Conc. (mM)Retention Time (min)Peak Asymmetry (As)Resolution (Monomer/Dimer)Observation
508.951.91.1Significant peak tailing, suggesting ionic interaction.[2]
1008.721.41.4Improved peak shape, but some tailing remains.[2]
150 8.60 1.1 1.7 Optimal performance with symmetrical peak and good resolution. [2]
3008.581.01.6Good peak shape, but risk of protein/polymer aggregation increases.[2]

Data is illustrative and based on typical optimization trends described in the literature.[2]

Experimental Protocols

Protocol 1: General SEC-HPLC Method for Aluminum Polymers

This protocol provides a starting point for method development.

  • HPLC System & Column:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • Aqueous SEC column suitable for the molecular weight range of the polymer (e.g., silica-based with hydrophilic coating).

  • Mobile Phase Preparation (Optimized):

    • Prepare a 150 mM sodium phosphate buffer with 150 mM sodium chloride, pH 7.0.

    • To prepare 1 L: Weigh the appropriate amounts of monobasic and dibasic sodium phosphate and sodium chloride.

    • Dissolve in ~950 mL of HPLC-grade water.

    • Adjust pH to 7.0 using NaOH or H₃PO₄.

    • Bring the final volume to 1 L.

    • Filter the mobile phase through a 0.22 µm filter and degas thoroughly for at least 15 minutes.[6]

  • Sample Preparation:

    • Dilute the aluminum polymer sample in the mobile phase to a target concentration (e.g., 1 mg/mL).

    • Gently vortex to mix. Do not shake vigorously to avoid shear-induced aggregation.

    • Filter the sample using a low-protein-binding 0.22 µm syringe filter immediately before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (adjust based on column dimensions).

    • Injection Volume: 10 - 50 µL (minimize to avoid column overload).[1]

    • Column Temperature: 25-30°C (use a column oven for consistency).[7]

    • Run Time: Sufficient to allow for the elution of all sample components and the solvent front.

  • System Equilibration & Analysis:

    • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

    • Perform several blank injections (mobile phase) to ensure the system is clean.

    • Inject a well-characterized reference standard to confirm system suitability before running samples.

    • Inject samples and analyze the resulting chromatograms.

Method Refinement Logic

The following diagram illustrates the logical flow for refining an SEC-HPLC method to ensure reproducibility.

Method_Refinement Logical Workflow for Method Refinement start Define Analytical Goal (e.g., MW Distribution, Purity) col_select 1. Column Selection - Select appropriate pore size for MW range - Choose hydrophilic stationary phase start->col_select mp_dev 2. Mobile Phase Development - Screen pH for sample stability - Titrate ionic strength (e.g., 50-300 mM salt) - Test organic modifier if needed col_select->mp_dev mp_dev->col_select Poor peak shape param_opt 3. Parameter Optimization - Optimize flow rate for resolution vs. time - Determine optimal column temperature - Minimize injection volume mp_dev->param_opt sst 4. System Suitability Test - Define criteria (e.g., Asymmetry, Resolution) - Run reference standard param_opt->sst sst->mp_dev Fails criteria sst->param_opt Fails criteria validate 5. Method Validation - Assess Reproducibility, Linearity, Accuracy sst->validate

References

Technical Support Center: Activated Aluminum Sesquichlorohydrate (AASCH) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of activated aluminum sesquichlorohydrate (AASCH).

Frequently Asked Questions (FAQs) & Troubleshooting

General Synthesis & Activation

Q1: What are the critical parameters to control during the synthesis of activated this compound?

A1: The key to successfully synthesizing AASCH with high efficacy lies in the careful control of several parameters. The most critical include the aluminum to chloride (Al:Cl) atomic ratio, the concentration of the this compound (ASCH) solution during heating, the heating temperature and duration, and the subsequent drying process.[1][2] Maintaining the correct Al:Cl ratio is particularly important as it influences the formation of desired polymeric species.[1][2]

Q2: My final product has a low concentration of Band III and Band IV polymers. What could be the cause?

A2: Low concentrations of Band III and Band IV polymers, which are indicative of successful activation, can result from several factors. One common issue is an incorrect Al:Cl atomic ratio in your starting material; a ratio below 1.5 makes activation more difficult.[1][2] Insufficient heating during the activation step, either in terms of temperature or duration, can also lead to incomplete polymer conversion. Finally, the initial concentration of the ASCH solution before heating is crucial; it should be diluted to a specific range (typically 10-25% by weight) for optimal activation.[1]

Q3: I'm observing the formation of acidic byproducts during the drying stage. How can this be mitigated?

A3: The formation of excess acid during spray drying is often linked to an Al:Cl ratio below 1.6 in the feed solution.[1] To mitigate this, ensure your starting this compound solution has an Al:Cl ratio within the optimal range of 1.60 to 1.90.[1] Lower ratios tend to produce more free acid upon drying.[1]

Q4: The resulting AASCH powder is highly hygroscopic. What is the likely cause?

A4: Increased hygroscopicity in the final AASCH powder is associated with a lower Al:Cl atomic ratio (below 1.6).[1] Powders with a lower Al:Cl ratio also tend to have a lower aluminum content and higher moisture content.[1] To produce a less hygroscopic powder, it is crucial to maintain the Al:Cl ratio within the recommended higher range.

Scale-Up Challenges

Q5: We are scaling up our production and experiencing inconsistent product quality. What should we investigate?

A5: Inconsistencies during scale-up can often be traced back to difficulties in maintaining uniform process conditions. Key areas to investigate include:

  • Mixing and Dilution: Ensure that the dilution of the concentrated ASCH solution is homogenous throughout the larger batch.

  • Heat Transfer: In larger vessels, achieving and maintaining a uniform temperature throughout the solution can be challenging. Hot or cold spots can lead to non-uniform activation and a broader distribution of polymer species.

  • Drying Parameters: If using a spray dryer, parameters such as inlet/outlet temperatures, nozzle type, and feed rate need to be optimized for the larger scale to ensure consistent particle size and moisture content.

Q6: During spray drying, we are observing product buildup and "bearding" on the nozzle. What are the potential solutions?

A6: Product buildup and bearding during spray drying can be caused by several factors, including the dryer's configuration, the use of wide spray angles, and the formulation of the powder itself. However, the design of the spray nozzle is often a primary contributor. Using a nozzle with a flat cap profile can significantly reduce buildup. Additionally, ensuring proper alignment of the swirl chamber and orifice in the nozzle is critical for a uniform spray pattern and can help minimize these issues.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the production of activated this compound.

Table 1: Key Process Parameters for AASCH Synthesis

ParameterRecommended RangePreferred RangeOptimal
Al:Cl Atomic Ratio 1.60 - 1.90[1]1.65 - 1.85[1]1.70 - 1.80[1]
ASCH Solution Concentration (for heating) 10% - 25% by weight[1][2]5% - 20% by weight[1]5% - 15% by weight[1]
Heating Temperature 60°C - 110°C[1]85°C - 100°C[1]90°C - 95°C[1]
Heating Duration 30 minutes - 5 hours[1]1 hour - 4 hours[1]-

Table 2: Target Polymer Concentrations in Final AASCH Powder

Polymer BandTarget Concentration
Band I < 1%[1]
Band III ≥ 20%[1][2]
Band IV ≥ 15%[1][2]
Combined Band III & IV ≥ 50%[1]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Activated this compound Powder

Objective: To synthesize activated this compound powder with a high concentration of Band III and Band IV polymers.

Materials:

  • Concentrated this compound (ASCH) solution (e.g., 40% by weight)

  • Deionized water

  • Hydrochloric acid (HCl) or basic polyaluminum chloride (if Al:Cl ratio adjustment is needed)

Equipment:

  • Glass reactor with heating and stirring capabilities

  • pH meter

  • Spray dryer

  • High-Performance Liquid Chromatograph (HPLC) with a Size Exclusion Chromatography (SEC) column for polymer analysis

Methodology:

  • Preparation of ASCH Solution:

    • If starting with a concentrated ASCH solution, dilute it with deionized water to a concentration of 10-25% by weight.[1][2]

    • Verify and, if necessary, adjust the Al:Cl atomic ratio to be between 1.60 and 1.90 by adding HCl or basic polyaluminum chloride.[1][2]

  • Activation Step:

    • Heat the diluted ASCH solution to a temperature between 85°C and 100°C with continuous stirring.[1]

    • Maintain this temperature for a period of 1 to 4 hours to facilitate the polymerization process.[1]

  • Drying:

    • Dry the activated solution to a powder using a spray dryer.[1] The inlet and outlet temperatures should be optimized to achieve a free-flowing powder with the desired particle size and moisture content.

  • Analysis:

    • Analyze the polymer distribution of the resulting AASCH powder using HPLC-SEC to confirm that the Band III concentration is at least 20% and the Band IV concentration is at least 15%.[1][2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_activation Activation cluster_drying Drying cluster_analysis Analysis prep1 Start with Concentrated ASCH Solution prep2 Dilute with Deionized Water (10-25% w/w) prep1->prep2 Dilution prep3 Adjust Al:Cl Ratio (1.60-1.90) prep2->prep3 Ratio Adjustment act1 Heat Solution (85-100°C) prep3->act1 Transfer to Reactor act2 Maintain Temperature (1-4 hours) act1->act2 Hold dry1 Spray Dry Activated Solution act2->dry1 Feed to Dryer anl1 Final AASCH Powder dry1->anl1 anl2 HPLC-SEC Analysis anl1->anl2 anl3 Verify Polymer Bands (Band III >= 20%, Band IV >= 15%) anl2->anl3 troubleshooting_logic cluster_low_activation Low Band III / IV Polymers cluster_acidic_product Acidic Byproducts cluster_hygroscopic_powder Hygroscopic Powder issue Observed Issue cause1 Incorrect Al:Cl Ratio (< 1.5) issue->cause1 Check Ratio cause2 Insufficient Heating (Temp or Duration) issue->cause2 Review Heating Profile cause3 Improper Dilution issue->cause3 Verify Concentration cause4 Low Al:Cl Ratio (< 1.6) issue->cause4 Check Feed Ratio cause5 Low Al:Cl Ratio (< 1.6) issue->cause5 Check Feed Ratio

References

Technical Support Center: Optimization of the Heating and aging Process for AASCH Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the heating and aging process for AASCH activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for activating AASCH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the AASCH heating activation step?

A1: The optimal temperature for AASCH activation is crucial for its activity. For most proteins and enzymes, there is a specific temperature at which they exhibit maximum activity. For instance, human enzymes typically function optimally at around 37°C (98.6°F).[1][2] Exceeding this temperature can lead to denaturation and a loss of activity, while lower temperatures can significantly slow down the activation process.[1][2][3] The ideal temperature for AASCH activation should be determined empirically, but a common starting point for many biological molecules is in the range of 20-40°C.

Q2: How does the duration of the aging process affect AASCH activation?

A2: The aging, or incubation time, is a critical factor that works in conjunction with temperature. Longer incubation times at a given temperature can lead to a higher yield of activated AASCH, but it also increases the risk of protein degradation or aggregation.[3][4] It is important to find a balance where the activation is maximized without compromising the stability of the AASCH protein. The optimal aging time can vary from minutes to several hours and should be determined experimentally for your specific conditions.

Q3: What are the common causes of low AASCH activity after the heating and aging process?

A3: Low activity of AASCH post-activation can stem from several factors:

  • Suboptimal Temperature or Time: The heating and aging parameters were not optimal, leading to incomplete activation or denaturation.[1][3]

  • Protein Instability: The AASCH protein may be inherently unstable under the experimental conditions, leading to degradation or aggregation.[4][5][6]

  • Incorrect Buffer Conditions: The pH, ionic strength, or presence of necessary cofactors in the buffer can significantly impact activation.[1][4][5]

  • Presence of Inhibitors: Contaminants or byproducts in the reaction mixture could be inhibiting AASCH activity.

Q4: Can I use fusion tags to improve the stability and activation of AASCH?

A4: Yes, fusion tags such as GST (glutathione S-transferase) or MBP (maltose-binding protein) are often used to enhance the solubility and stability of recombinant proteins.[7] These tags can aid in proper folding and prevent aggregation during the heating and aging process, potentially leading to a higher yield of active AASCH.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the heating and aging process for AASCH activation.

Problem Possible Cause Recommended Solution
Low or No AASCH Activity Inappropriate heating temperature.Perform a temperature optimization experiment, testing a range of temperatures around the theoretical optimum.[1][3]
Incorrect aging duration.Conduct a time-course experiment to determine the optimal incubation time.[3]
Suboptimal buffer pH or composition.Verify the pH of your buffer and consider screening different buffer systems.[1][4] Ensure all necessary cofactors are present.[5]
Precipitation/Aggregation of AASCH during heating Protein concentration is too high.Reduce the concentration of the AASCH protein solution.
The heating temperature is too high, causing denaturation and aggregation.Lower the incubation temperature and potentially increase the incubation time to compensate.[1][2]
The buffer composition is not stabilizing the protein.Add stabilizing agents to the buffer, such as glycerol, or screen different buffer formulations.[6]
Inconsistent results between experiments Variations in experimental setup.Ensure consistent heating and cooling rates, and precise timing of the aging step.
Reagent variability.Use fresh reagents and ensure consistent quality of all components, including the AASCH protein itself.
Freeze-thaw cycles of the AASCH sample.Aliquot the AASCH protein to avoid repeated freezing and thawing, which can lead to degradation.[5]

Experimental Protocols

Protocol 1: Optimization of Heating Temperature for AASCH Activation
  • Preparation: Prepare multiple aliquots of the AASCH protein in the activation buffer.

  • Temperature Gradient: Set up a series of water baths or a thermal cycler with a temperature gradient (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).

  • Incubation: Place one aliquot in each temperature setting and incubate for a fixed period (e.g., 1 hour).

  • Assay: After incubation, immediately perform an activity assay for AASCH for each sample.

  • Analysis: Plot the AASCH activity against the incubation temperature to determine the optimal temperature.

Protocol 2: Optimization of Aging Time for AASCH Activation
  • Preparation: Prepare multiple aliquots of the AASCH protein in the activation buffer.

  • Incubation: Incubate all aliquots at the predetermined optimal temperature.

  • Time Points: Remove aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs).

  • Assay: Immediately perform an activity assay for AASCH for each time point.

  • Analysis: Plot the AASCH activity against the incubation time to determine the optimal aging duration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis prep Prepare AASCH Aliquots in Activation Buffer temp_opt Temperature Gradient Incubation prep->temp_opt Fixed Time time_opt Time-Course Incubation prep->time_opt Fixed Temperature assay Perform AASCH Activity Assay temp_opt->assay time_opt->assay plot Plot Activity vs. Variable assay->plot optimal Determine Optimal Conditions plot->optimal

Caption: Experimental workflow for optimizing AASCH activation parameters.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low AASCH Activity cause1 Suboptimal Temperature/Time start->cause1 cause2 Protein Instability start->cause2 cause3 Incorrect Buffer start->cause3 sol1 Optimize T° and Time cause1->sol1 sol2 Add Stabilizers / Lower Concentration cause2->sol2 sol3 Screen Buffers / Check pH cause3->sol3

Caption: Troubleshooting logic for low AASCH activity.

References

"troubleshooting viscosity changes in aluminum sesquichlorohydrate-based gels"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for viscosity changes encountered during the formulation and testing of aluminum sesquichlorohydrate-based gels.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of our this compound-based gel?

A1: The viscosity of your gel is a multifactorial property influenced by:

  • pH: This is a critical parameter. Generally, the viscosity of aluminum salt-based gels increases significantly as the pH rises.[1]

  • Temperature: Viscosity typically decreases as temperature increases.[1][2] Significant temperature fluctuations during manufacturing or storage can lead to irreversible changes in gel structure.

  • Concentration of this compound: Higher concentrations of the active ingredient will generally lead to a higher viscosity.

  • Gelling Agents and Thickeners: The type and concentration of polymers and other thickening agents (e.g., cellulose derivatives, carbomers, natural gums) are primary determinants of viscosity.[2][3]

  • Other Excipients: The presence of salts, surfactants, and other electrolytes can alter the ionic environment and impact the hydration of gelling agents, thereby affecting viscosity.[4]

  • Shear Rate: These gels are typically non-Newtonian, meaning their viscosity changes with the applied shear rate (e.g., during mixing, pumping, or application). Most are shear-thinning, where viscosity decreases under shear.

Q2: Our gel's viscosity is too low. How can we increase it?

A2: To increase the viscosity of your gel, consider the following approaches:

  • Increase Gelling Agent Concentration: This is the most direct method. A small increase in the concentration of the primary gelling agent can lead to a significant rise in viscosity.

  • Adjust pH: Carefully increasing the pH of the formulation can promote the polymerization of the aluminum species, leading to a more viscous gel structure. This must be done with caution to avoid shocking the system and causing precipitation.

  • Incorporate a Secondary Thickener: The addition of a compatible secondary gelling agent, such as xanthan gum or a carbomer, can enhance the viscosity through synergistic interactions.[3]

  • Modify the Solvent System: Reducing the concentration of certain solvents or increasing the concentration of glycols (e.g., propylene glycol, glycerin) can sometimes increase viscosity.

Q3: Our gel has become too thick and is difficult to handle. What can be done to reduce its viscosity?

A3: To decrease the viscosity of an overly thick gel, you can try:

  • Decrease Gelling Agent Concentration: A slight reduction in the thickener concentration may be sufficient.

  • Adjust pH: A minor, controlled decrease in pH can sometimes reduce the viscosity of aluminum-based gels.

  • Increase Shear: For shear-thinning gels, applying a higher shear rate during manufacturing can temporarily reduce viscosity for easier processing.

  • Temperature Adjustment: Gently warming the gel can lower its viscosity, but be cautious of potential long-term stability issues.

Q4: We are observing batch-to-batch inconsistencies in our gel's viscosity. What are the likely causes?

A4: Batch-to-batch variability often stems from inconsistencies in:

  • Raw Material Quality: Variations in the properties of the this compound, gelling agents, or other excipients.

  • Manufacturing Process Parameters: Inconsistent mixing speeds, times, temperatures, or rates of ingredient addition.

  • pH Control: Small deviations in the final pH of the formulation.

  • Water Quality: Differences in the ionic content of the water used can affect the hydration of gelling agents.

Troubleshooting Guide for Viscosity Changes

This guide provides a structured approach to diagnosing and resolving common viscosity-related issues.

Issue 1: Gel Viscosity is Consistently Too Low
Potential Cause Recommended Action
Insufficient Gelling Agent Incrementally increase the concentration of the primary gelling agent (e.g., by 0.1-0.5% w/w) and measure the resulting viscosity.
Incorrect pH Measure the pH of the gel. If it is on the lower end of the acceptable range, carefully adjust it upwards using a suitable neutralizing agent.
Inadequate Hydration of Gelling Agent Review the manufacturing protocol. Ensure the gelling agent is dispersed properly and allowed sufficient time to hydrate fully. This may require adjusting mixing time or temperature.
Shear-Induced Degradation If using a shear-sensitive polymer, excessive mixing speed or time can break down the polymer chains. Reduce shear intensity or duration.
Issue 2: Gel Viscosity is Consistently Too High
Potential Cause Recommended Action
Excessive Gelling Agent Reduce the concentration of the primary gelling agent in small decrements.
Incorrect pH Verify the pH of the formulation. If it is too high, a careful downward adjustment may be necessary.
Temperature Effects If the viscosity is measured at a lower temperature than specified, allow the gel to equilibrate to the correct temperature before measurement.
Interaction with Other Excipients Certain combinations of excipients can lead to synergistic thickening. Review the formulation for potential interactions.
Issue 3: Gel Viscosity Changes Over Time (Instability)
Potential Cause Recommended Action
Microbial Contamination Ensure the preservative system is effective. Microbial growth can degrade polymers and alter viscosity.
Polymer Degradation Some polymers are susceptible to degradation over time, especially when exposed to light or extreme temperatures. Conduct stability testing under various conditions.
Ongoing Chemical Reactions The this compound may continue to polymerize or interact with other components. Accelerated stability studies can help predict long-term changes.
Phase Separation If the gel is an emulsion, instability can lead to phase separation and a change in measured viscosity. Evaluate the emulsifier system.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

Objective: To determine the apparent viscosity of the this compound-based gel at a controlled shear rate and temperature.

Apparatus:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath or Peltier plate

  • Beaker or sample container

Procedure:

  • Sample Preparation: Place a sufficient amount of the gel into the beaker, ensuring there are no air bubbles.

  • Temperature Equilibration: Place the beaker in the temperature-controlled bath and allow the gel to reach the target temperature (e.g., 25°C).

  • Spindle Selection: Choose a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.

  • Measurement:

    • Lower the viscometer and immerse the spindle into the center of the gel to the marked immersion depth.

    • Start the spindle rotation at the selected speed.

    • Allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or milliPascal-seconds, mPa·s) and the torque percentage.

  • Data Reporting: Report the viscosity, spindle number, rotational speed (RPM), and temperature.

Protocol 2: Rheological Analysis using a Rheometer

Objective: To characterize the viscoelastic properties of the gel, including shear thinning behavior and the storage (G') and loss (G'') moduli.

Apparatus:

  • Controlled-stress or controlled-rate rheometer with parallel plate or cone-and-plate geometry

  • Temperature control unit (Peltier plate)

Procedure:

  • Sample Loading: Place a small amount of the gel onto the lower plate of the rheometer. Lower the upper geometry to the desired gap distance, ensuring the sample fills the gap completely and any excess is trimmed.

  • Temperature Equilibration: Allow the sample to equilibrate to the target temperature.

  • Flow Sweep (Viscosity Curve):

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

    • Record the viscosity as a function of the shear rate. This will demonstrate the shear-thinning or shear-thickening nature of the gel.

  • Oscillatory Measurement (G' and G''):

    • Amplitude Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the strain amplitude.

    • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain. This will provide information about the gel's structure. For a stable gel, G' should be greater than G''.

  • Data Analysis: Plot viscosity vs. shear rate, and G' and G'' vs. frequency.

Quantitative Data (Illustrative Examples)

Disclaimer: The following tables provide illustrative data based on typical behavior of aluminum-based gels. Actual results for your specific formulation will vary.

Table 1: Illustrative Effect of pH on Viscosity (Measured at 25°C, constant shear rate)

pHViscosity (cP)
4.01,500
4.53,000
5.08,000
5.515,000
6.025,000

Table 2: Illustrative Effect of Temperature on Viscosity (Measured at pH 5.0, constant shear rate)

Temperature (°C)Viscosity (cP)
2010,000
258,000
306,000
354,500
403,000

Table 3: Illustrative Effect of Gelling Agent Concentration on Viscosity (Measured at 25°C, pH 5.0)

Gelling Agent (% w/w)Viscosity (cP)
1.04,000
1.28,000
1.413,000
1.619,000
1.826,000

Visualizations

Troubleshooting_Workflow start Viscosity Issue Identified issue_type What is the nature of the issue? start->issue_type low_visc Viscosity Too Low issue_type->low_visc Too Low high_visc Viscosity Too High issue_type->high_visc Too High inconsistent_visc Inconsistent Viscosity issue_type->inconsistent_visc Inconsistent check_params_low Check Formulation & Process - Gelling Agent Conc. - pH - Hydration Time low_visc->check_params_low check_params_high Check Formulation & Process - Gelling Agent Conc. - pH - Temperature high_visc->check_params_high check_params_inconsistent Audit Process & Materials - Raw Material CoA - Mixing Parameters - pH Control inconsistent_visc->check_params_inconsistent adjust_low Adjust Formulation: - Increase Gelling Agent - Increase pH check_params_low->adjust_low adjust_high Adjust Formulation: - Decrease Gelling Agent - Decrease pH check_params_high->adjust_high adjust_inconsistent Standardize Process: - Qualify Raw Materials - Validate SOPs check_params_inconsistent->adjust_inconsistent remeasure Remeasure Viscosity adjust_low->remeasure adjust_high->remeasure adjust_inconsistent->remeasure

Caption: Troubleshooting workflow for viscosity changes.

Factors_Affecting_Viscosity cluster_formulation Formulation Factors cluster_process Process & Environmental Factors Viscosity Gel Viscosity Concentration This compound Concentration Concentration->Viscosity GellingAgent Gelling Agent (Type & Concentration) GellingAgent->Viscosity pH pH pH->Viscosity Excipients Other Excipients (Salts, Surfactants) Excipients->Viscosity Temperature Temperature Temperature->Viscosity Shear Shear Rate (Mixing, Pumping) Shear->Viscosity Time Time (Aging, Stability) Time->Viscosity

Caption: Key factors influencing gel viscosity.

References

"strategies to minimize white residue from aluminum sesquichlorohydrate formulations"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aluminum Sesquichlorohydrate Formulations

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound in antiperspirant formulations. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the minimization of white residue.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of white residue in anhydrous antiperspirant formulations containing this compound?

A1: White residue is primarily the result of the antiperspirant active, this compound, and other solid components of the formulation being deposited on the skin after the volatile carrier evaporates. Key contributing factors include:

  • Particle Size of the Active: Larger particles of this compound are more likely to scatter light and appear as a visible white powder on the skin.

  • Concentration of Solids: Higher concentrations of antiperspirant actives and other solid ingredients like waxes (e.g., stearyl alcohol, hydrogenated castor wax) can contribute to a more substantial and visible residue.[1]

  • Refractive Index Mismatch: A significant difference between the refractive index of the solid particles and the emollients or oils remaining on the skin can increase the visibility of the residue.

  • Carrier Evaporation: The rapid evaporation of volatile carriers, such as cyclomethicone, leaves the solid components behind on the skin's surface.[1]

Q2: How does the particle size of this compound impact the formulation's tendency to leave white marks?

A2: The particle size of the active ingredient is a critical factor. Finely ground powders with a smaller average particle diameter are less visible on the skin. For instance, antiperspirant actives with an average particle diameter of less than 50 μm are preferred, with formulations where 95% of particles are smaller than 10 μm being highly desirable for minimizing residue.[2]

Q3: What is the role of emollients and carrier oils in masking or reducing white residue?

A3: Emollients and carrier oils play a crucial role in reducing the appearance of white residue through several mechanisms:

  • Refractive Index Matching: Selecting oils with a refractive index closer to that of this compound can make the particles appear more transparent on the skin.[2] For example, oils with a refractive index higher than that of cyclomethicone (>1.398) can better mask white residues.[2]

  • Particle Wetting and Spreading: Emollients wet the surface of the active particles, promoting a more uniform and less noticeable film on the skin.

  • Creating an Occlusive Film: Non-volatile emollients remain on the skin, creating a film that can physically cover the solid particles, reducing their visibility.

Troubleshooting Guide

Problem: My anhydrous stick formulation is leaving significant white residue upon application.

Here is a systematic approach to troubleshoot and mitigate this issue.

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} end Caption: Troubleshooting workflow for minimizing white residue.

Data Presentation

Table 1: Impact of Emollient and Active Particle Size on White Residue

This table summarizes hypothetical, yet representative, data from experimental batches designed to test the effects of key formulation variables on residue. The whiteness intensity is measured on a scale of 1 (no visible residue) to 10 (heavy, opaque white residue) on a dark fabric swatch.

Batch IDThis compound (Wt %)Avg. Particle Size (µm)Cyclopentasiloxane (Wt %)C12-15 Alkyl Benzoate (Wt %)Whiteness Intensity (1-10)
F-0120454558.2
F-022015 4555.1
F-0320153515 3.5
F-0415 1535152.1

Analysis:

  • Decreasing the particle size from 45 µm to 15 µm (Batch F-01 vs. F-02) significantly reduces residue.

  • Increasing the concentration of a high refractive index emollient, C12-15 Alkyl Benzoate, further reduces residue visibility (Batch F-02 vs. F-03).

  • A combined approach of using a lower concentration of the active along with optimized particle size and emollients yields the best results (Batch F-04).

Experimental Protocols

Protocol 1: Preparation of an Anhydrous Antiperspirant Stick

This protocol outlines a standard laboratory procedure for creating a basic anhydrous antiperspirant stick.

Materials:

  • Phase A:

    • Cyclopentasiloxane (Volatile Silicone)

    • Stearyl Alcohol (Wax/Structuring Agent)

    • Hydrogenated Castor Oil (Wax)

  • Phase B:

    • This compound (Micronized Powder)

    • Talc or Corn Starch (Optional Filler/Feel Modifier)

  • Phase C:

    • C12-15 Alkyl Benzoate (Emollient)

    • Fragrance

Equipment:

  • Beaker with heating and mixing capabilities (e.g., hot plate with magnetic stirrer or overhead propeller mixer)

  • Water bath

  • Spatulas

  • Weighing balance

  • Molds for sticks

Procedure:

  • Combine all ingredients of Phase A in the main beaker.

  • Heat Phase A to 75-80°C under moderate agitation until all solids are completely melted and the mixture is uniform.

  • In a separate container, pre-blend the powders of Phase B.

  • Slowly add the blended Phase B powders to the molten Phase A, increasing agitation to ensure homogenous dispersion and prevent clumping. Maintain temperature.

  • Once the dispersion is uniform, begin cooling the batch while continuing to mix.

  • At approximately 65-70°C, add the components of Phase C (emollient and fragrance).

  • Continue mixing until the mixture is uniform.

  • Pour the mixture into stick molds at a temperature just above the solidification point (typically 55-60°C) to prevent the active from settling.[1]

  • Allow the sticks to cool to room temperature and solidify completely before evaluation.

Protocol 2: Quantitative Evaluation of White Residue

This protocol provides a method for assessing the whiteness of residue left by a formulation.

Objective: To quantitatively compare the residue of different antiperspirant formulations.

Materials:

  • Antiperspirant stick prototypes

  • Dark, non-pilling fabric swatches (e.g., black cotton or velvet)

  • A consistent weight or a mechanical arm for controlled application

  • Digital colorimeter or a high-resolution flatbed scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cut the fabric into uniform swatches (e.g., 10 cm x 10 cm).

  • Mount a fabric swatch on a flat, stable surface.

  • Apply the antiperspirant stick to the fabric. To ensure consistency, perform a fixed number of strokes (e.g., 3 strokes) over a defined area (e.g., 5 cm long) using a constant pressure. A mechanical arm is ideal for this.

  • Allow the volatile components to evaporate for a set period (e.g., 15 minutes).

  • Data Acquisition:

    • Colorimeter: Measure the Lab* color space values of the residue mark. The L* value (lightness) is the primary data point for whiteness.

    • Scanner: Scan the swatch at a high resolution (e.g., 1200 dpi) alongside a white and black standard.

  • Data Analysis (using scanner method):

    • Open the scanned image in the analysis software.

    • Calibrate the image using the black and white standards.

    • Select the area with the residue and measure the mean grayscale value (0 = black, 255 = white).

    • Compare the mean grayscale values across different formulations. A higher value indicates a whiter, more visible residue.

  • Statistically analyze the results from multiple replicates to determine significant differences between formulations.[3]

dot graph G { graph [layout=neato, model=shortpath, start=1, splines=true, size="11,8", bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=11, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=10, len=2.5];

} end Caption: Workflow for quantitative residue evaluation.

References

Validation & Comparative

Comparative Efficacy of Aluminum Sesquichlorohydrate vs. Aluminum Chlorohydrate in Antiperspirant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed comparison of the efficacy of aluminum sesquichlorohydrate and aluminum chlorohydrate, two common active ingredients in antiperspirant formulations. The information presented is intended for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key performance data, outlines experimental protocols for efficacy testing, and visualizes the mechanism of action and experimental workflows.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data on the efficacy and tolerability of this compound and aluminum chlorohydrate based on available clinical research. A key study directly compared a 20% concentration of both compounds in the treatment of primary axillary hyperhidrosis.

ParameterThis compound (20%)Aluminum Chlorohydrate (20%)Key Findings & Citations
Sweat Reduction At the end of a 6-week treatment period, a 60% reduction in sweat was observed (baseline Sweating Intensity Visual Scale [SIVS] of 4.2 vs. 1.7 post-treatment).A 53% reduction in sweat was observed over the same 6-week period (baseline SIVS of 4.05 vs. 1.9 post-treatment).Both compounds demonstrated a significant reduction in sweat from baseline. No statistically significant difference in sweat reduction was observed between the two groups. The mean time to a noticeable response was 1.14 weeks for both treatments.
Patient Satisfaction Patient satisfaction scores were consistently high, ranging between 9.2 and 9.5 throughout the study, corresponding to "very satisfied".Similar to this compound, patient satisfaction scores were high, ranging between 9.2 and 9.5.No significant difference in patient satisfaction was found between the two treatments.
Adverse Effects No adverse effects were reported in the study group.One subject (5% of the study group) reported itching in the axilla treated with aluminum chloride.This compound demonstrated a higher safety profile in this particular study. Other studies on aluminum chloride have reported side effects such as itching and skin irritation.
Concentration Efficacy Further research is needed to establish a dose-response relationship.Studies have evaluated various concentrations, with one concluding that a 15% solution is as effective as 20% and is better tolerated. Higher concentrations (up to 40%) are sometimes used for palmar and plantar hyperhidrosis.The optimal concentration can vary based on the treatment area and individual patient tolerance.

Mechanism of Action

The primary mechanism of action for both this compound and aluminum chlorohydrate involves the physical obstruction of the eccrine sweat gland ducts. Upon application, these aluminum salts dissolve in sweat and interact with mucopolysaccharides within the sweat duct. This interaction leads to the formation of a gelatinous plug that physically blocks the secretion of sweat onto the skin's surface. While sweat production continues within the gland, its passage to the skin is impeded. The antiperspirant effect is temporary, as the plug is eventually dislodged through the natural process of epidermal renewal, necessitating reapplication.

Antiperspirant Mechanism of Action cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Sweat_Duct Sweat Duct Interaction Interaction with Mucopolysaccharides Sweat_Duct->Interaction Antiperspirant Antiperspirant Application (Aluminum Salts) Dissolution Dissolution in Sweat Antiperspirant->Dissolution On Skin Surface Dissolution->Sweat_Duct Enters Duct Plug_Formation Formation of Gelatinous Plug Interaction->Plug_Formation Sweat_Blocked Sweat Secretion Blocked Plug_Formation->Sweat_Blocked

Mechanism of action of aluminum salts in antiperspirants.

Experimental Protocols

The efficacy of antiperspirant formulations is primarily assessed through a standardized gravimetric method, as outlined in the FDA guidelines (21 CFR 350.60). This method quantifies the amount of sweat produced under controlled conditions.

Gravimetric Method for Efficacy Assessment

1. Subject Selection and Conditioning:

  • A panel of subjects with a history of axillary hyperhidrosis is recruited.

  • Subjects undergo a "washout" period of at least 17 days, abstaining from all antiperspirant and deodorant use.

  • A baseline sweat collection is performed to ensure subjects produce a minimum amount of sweat (e.g., 100 mg in 20 minutes from the untreated axilla) under controlled "hot room" conditions.

2. Product Application:

  • The test product (e.g., this compound formulation) is applied to one axilla, and a control (placebo or the comparative product, e.g., aluminum chlorohydrate formulation) is applied to the contralateral axilla in a randomized, double-blind manner.

  • Products are typically applied daily for a specified period (e.g., nightly for two weeks).

3. Sweat Collection:

  • Subjects are placed in a controlled environment ("hot room") with a constant temperature and humidity (e.g., 100°F and 35% relative humidity).

  • After a 40-minute acclimation period, pre-weighed absorbent pads are placed in each axilla.

  • Pads are worn for a specified duration (e.g., two successive 20-minute periods).

  • After the collection period, the pads are removed and weighed again to determine the amount of sweat produced.

4. Data Analysis:

  • The percentage of sweat reduction for the treated axilla is calculated relative to the control axilla.

  • Statistical analyses, such as the Wilcoxon Signed Rank Test, are used to determine the significance of the sweat reduction.

Experimental Workflow for Antiperspirant Efficacy Start Start Subject_Recruitment Subject Recruitment (Axillary Hyperhidrosis) Start->Subject_Recruitment Washout 17-Day Washout Period Subject_Recruitment->Washout Baseline_Sweat Baseline Sweat Collection (Hot Room) Washout->Baseline_Sweat Randomization Randomization Baseline_Sweat->Randomization Product_Application_A Apply Aluminum Sesquichlorohydrate (Axilla A) Randomization->Product_Application_A Product_Application_B Apply Aluminum Chlorohydrate (Axilla B) Randomization->Product_Application_B Treatment_Period Daily Application (e.g., 2 weeks) Product_Application_A->Treatment_Period Product_Application_B->Treatment_Period Efficacy_Assessment Efficacy Assessment (Gravimetric Method in Hot Room) Treatment_Period->Efficacy_Assessment Data_Analysis Data Analysis (% Sweat Reduction) Efficacy_Assessment->Data_Analysis End End Data_Analysis->End

Experimental workflow for comparing antiperspirant efficacy.

Conclusion

Based on the available evidence, both this compound and aluminum chlorohydrate are effective antiperspirant agents. A direct comparison of 20% concentrations of each compound for the treatment of axillary hyperhidrosis found no statistically significant difference in their ability to reduce sweat or in patient satisfaction. However, in the cited study, this compound was associated with a better tolerability profile, with no reported instances of skin irritation compared to aluminum chloride.

For drug development professionals, the choice between these two active ingredients may depend on the desired product profile. While both offer comparable efficacy, this compound may be a preferable option for formulations targeting individuals with sensitive skin or a history of irritation from aluminum chloride-based products. Further research involving a broader range of concentrations and formulations is warranted to fully elucidate the comparative efficacy and tolerability of these two compounds.

In Vivo Validation of Aluminum Sesquichlorohydrate's Sweat Reduction Capabilities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo sweat reduction capabilities of aluminum sesquichlorohydrate against other common antiperspirant agents. The data presented is sourced from clinical studies to aid in the evaluation and development of next-generation sweat control formulations.

Mechanism of Action: A Brief Overview

Aluminum salts, the cornerstone of modern antiperspirants, function by forming a temporary plug within the eccrine sweat gland ducts. Upon application, these compounds react with sweat, leading to the precipitation of metal ions with mucopolysaccharides. This forms a gelatinous obstruction that physically blocks the flow of sweat to the skin's surface.

Below is a diagram illustrating the proposed signaling pathway for sweat reduction by aluminum salts.

cluster_0 Skin Surface cluster_1 Sweat Duct Antiperspirant Application Antiperspirant Application This compound This compound Antiperspirant Application->this compound Dispersion Precipitate Formation Precipitate Formation This compound->Precipitate Formation Reacts with Sweat Sweat Sweat->Precipitate Formation Ductal Plug Ductal Plug Precipitate Formation->Ductal Plug Forms Reduced Sweat Output Reduced Sweat Output Ductal Plug->Reduced Sweat Output Blocks Duct, Leading to Skin Surface Skin Surface Sweat Gland Sweat Gland Sweat Production Sweat Production Sweat Gland->Sweat Production Stimulation Sweat Production->Sweat Secretion

Mechanism of sweat reduction by aluminum salts.

Comparative Efficacy of Antiperspirant Actives

The following table summarizes the in vivo sweat reduction capabilities of this compound and other selected antiperspirant ingredients from various clinical studies. The primary endpoint for comparison is the percentage of sweat reduction, predominantly measured by the gravimetric method.

Active IngredientConcentrationVehicleSweat Reduction (%)Study Population
This compound 20%Foam61%Axillary and Palmar Primary Hyperhidrosis Patients
Aluminum Chloride 20%LotionSimilar efficacy to 20% this compoundPrimary Axillary Hyperhidrosis Patients[1]
15%Not SpecifiedAs effective as 20%Axillary Hyperhidrosis Patients[2]
Not SpecifiedGelSignificant quantitative reductionIdiopathic Axillary Hyperhidrosis Patients[3]
1%IontophoresisUp to 77% (3 days post-treatment)Primary Palmar Hyperhidrosis Patients[4]
Aluminum Zirconium Tetrachlorohydrex Gly Not SpecifiedNot Specified20-30%Not Specified
Glycopyrronium Bromide (Topical Anticholinergic) 2%Solution on cotton pads25% (90 minutes post-application)Craniofacial Hyperhidrosis Patients[5]
1%CreamSignificant reduction (quantitative data not specified)Primary Axillary Hyperhidrosis Patients[5][6]
Sofpironium Bromide (Topical Anticholinergic) 5%, 10%, 15%Gel44% of subjects achieved ≥50% reduction (at 6 weeks)Primary Axillary Hyperhidrosis Patients[5]
Glycopyrronium Tosylate (Topical Anticholinergic) 2.4%Pre-moistened towelette≥50% reduction in a significant portion of patientsPrimary Axillary Hyperhidrosis Patients[7]

Experimental Protocols

The following section details the methodologies employed in the key in vivo studies cited in this guide.

Gravimetric Sweat Collection Method

The gravimetric method is considered the gold standard for quantifying sweat production and assessing antiperspirant efficacy.[8]

cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase Subject Acclimatization Subject Acclimatization Baseline Sweat Collection Baseline Sweat Collection Subject Acclimatization->Baseline Sweat Collection Controlled Environment Product Application Product Application Baseline Sweat Collection->Product Application Application to Test Sites Incubation Period Incubation Period Product Application->Incubation Period Defined Duration Sweat Induction Sweat Induction Incubation Period->Sweat Induction e.g., Heat, Exercise Post-Treatment Sweat Collection Post-Treatment Sweat Collection Sweat Induction->Post-Treatment Sweat Collection Pre-weighed Pads Gravimetric Analysis Gravimetric Analysis Post-Treatment Sweat Collection->Gravimetric Analysis Weighing of Pads Data Analysis Data Analysis Gravimetric Analysis->Data Analysis Calculate Sweat Reduction

Workflow for the gravimetric assessment of antiperspirant efficacy.

Protocol for a Randomized, Controlled, Split-Side Study (Adapted from a study comparing this compound and Aluminum Chloride) [1][9]

  • Subject Selection: Twenty subjects with primary axillary hyperhidrosis were enrolled.

  • Study Design: A randomized, controlled, split-side, 8-week study was conducted.

  • Product Application: Participants applied a 20% this compound lotion to one axilla and a 20% aluminum chloride lotion to the other axilla every night for the first two weeks. The application frequency was then reduced to three times a week for the subsequent four weeks.

  • Efficacy Assessment: Sweating intensity was evaluated using the Sweating Intensity Visual Scale (SIVS) and the Hyperhidrosis Disease Severity Score (HDSS) at baseline and at weeks 1, 2, 4, 6, and 8.

  • Tolerability Assessment: The appearance of adverse effects, such as itching, was recorded at each follow-up visit.

Protocol for an Open-Label Efficacy Study (Adapted from a study on this compound Foam) [[“]]

  • Subject Selection: Twenty subjects with axillary and palmar primary hyperhidrosis were enrolled in a multicenter, open-label study.

  • Product Application: A 20% this compound foam was applied to clean, dry skin every night for the first two weeks, followed by application three times a week for the next two weeks.

  • Efficacy Assessment: Efficacy was assessed using the Minor's starch-iodine test, with scores ranging from 0 to 3, at baseline, day 14, and day 28.

  • Tolerability Assessment: Local tolerability was evaluated by physicians who assessed itching, burning, and skin irritation using a four-point scale (0 = no symptoms to 3 = severe symptoms).

Conclusion

The available in vivo data indicates that this compound is an effective antiperspirant agent, demonstrating a significant reduction in sweat production. A 20% concentration in a foam vehicle has been shown to reduce eccrine sweating by 61% in individuals with primary hyperhidrosis. Comparative studies suggest its efficacy is on par with aluminum chloride, a long-standing benchmark in antiperspirant technology.[1]

The landscape of sweat control is evolving with the introduction of topical anticholinergics, which offer an alternative mechanism of action. While direct comparative studies with this compound are limited, the data presented in this guide provides a valuable baseline for researchers and developers. Future studies employing standardized gravimetric protocols will be crucial for a more direct and comprehensive comparison of the expanding portfolio of antiperspirant actives.

References

A Comparative Guide to Clinical Trial Design for Novel Aluminum Sesquichlorohydrate Antiperspirant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the safety and efficacy of new antiperspirant formulations is paramount. This guide provides a comprehensive overview of the clinical trial design for evaluating novel formulations of aluminum sesquichlorohydrate, a common active ingredient in antiperspirants.[1][2] It offers a comparative analysis with alternative ingredients and details the experimental protocols necessary for robust clinical investigation.

Mechanism of Action

This compound works by forming a temporary gel plug within the sweat duct, physically obstructing the flow of sweat to the skin's surface.[3][4][5] The effectiveness and safety of any new formulation hinge on its ability to form this plug without causing undue skin irritation.

Experimental Protocols

A well-structured clinical trial is essential to substantiate claims of safety and efficacy. The following protocols are based on established guidelines and methodologies.

Study Design and Participant Selection
  • Design: A randomized, double-blind, placebo-controlled, split-body (within-subject) design is the gold standard. This involves each participant applying the test formulation to one axilla and a placebo to the other.[6]

  • Participants: A minimum of 30 healthy subjects with a history of axillary hyperhidrosis are typically enrolled.[7]

    • Inclusion Criteria: Subjects should have a baseline sweat production rate of at least 100 milligrams in 20 minutes from an untreated axilla under controlled conditions.[8]

    • Exclusion Criteria: Individuals with known skin sensitivities, allergies to the ingredients, or those using medications that affect sweating should be excluded.

  • Washout Period: A washout period of at least 17 days is required, during which participants abstain from using any antiperspirant or deodorant products.[8]

Efficacy Evaluation

The primary efficacy endpoint is the reduction in sweat production.

  • Gravimetric Sweat Measurement: This is the most common and reliable method.[6]

    • Pre-weighed absorbent pads are applied to each axilla.

    • Sweat is collected over a specified period (e.g., 20 minutes) in a controlled environment ("hot room") with regulated temperature (e.g., 100°F) and humidity (e.g., 30-40%).[8][9]

    • The pads are then re-weighed to determine the amount of sweat collected.

    • Efficacy is calculated as the percentage reduction in sweat production from the treated axilla compared to the placebo-controlled axilla.

  • Sensory Assessment (Sniff Test): For formulations with deodorant properties, trained odor judges evaluate the intensity of axillary malodor at various time points (e.g., 24 and 48 hours) using a standardized scale.[6][7]

Safety and Tolerability Assessment
  • Dermatological Evaluation: A dermatologist should assess skin irritation at baseline and throughout the study.[10] This includes scoring for:

    • Erythema (redness)[11]

    • Edema (swelling)

    • Pruritus (itching)[12][13]

    • Dryness and scaling

  • Subjective Assessment: Participants should report any sensations of stinging, burning, or itching using a labeled magnitude scale.[14]

  • Cumulative Irritation Testing: For products intended for daily use, a 21-day cumulative irritation study can be conducted to assess the potential for irritation with repeated application.[11]

Data Presentation: Comparative Efficacy and Safety

The following tables summarize key data points from clinical studies on this compound and comparators.

Table 1: Efficacy of Antiperspirant Active Ingredients

Active IngredientConcentrationMean Sweat Reduction (%)Study DurationComparator
This compound 20%Significant reduction from baseline (p=0.0002)4 weeksBaseline
This compound 20%No significant difference from Aluminum Chloride8 weeks20% Aluminum Chloride
Aluminum Zirconium Trichlorohydrate Gly Not specified>50% in 85% of participants32 daysPlacebo

Data synthesized from multiple sources.[9][13][15]

Table 2: Safety and Tolerability Profile

Active IngredientConcentrationReported Adverse EffectsIncidence
This compound 20%Mild and transient itching1 in 20 subjects (5%)
Aluminum Chloride 20%Itching1 in 20 subjects (5%)
Aluminum Zirconium Trichlorohydrate Gly Not specifiedSignificantly less irritation than prescription aluminum chlorideNot specified

Data synthesized from multiple sources.[9][12][13]

Alternative Antiperspirant Ingredients
  • Plant Extracts and Essential Oils: Some natural extracts are being explored for their potential antiperspirant and deodorant properties.[1]

Visualizing the Clinical Trial Process

Experimental Workflow

The following diagram illustrates the typical workflow of a clinical trial for a new antiperspirant formulation.

G Recruitment Participant Recruitment Screening Screening & Informed Consent Recruitment->Screening Washout 17-Day Washout Period Screening->Washout Baseline Baseline Assessment (Sweat & Skin Condition) Washout->Baseline Randomization Randomization to Treatment Groups (Split-Body Design) Baseline->Randomization Application Product Application (e.g., Daily for 4 Weeks) Randomization->Application FollowUp Follow-Up Visits (e.g., Weeks 1, 2, 4, 6, 8) Application->FollowUp Repeated Measures Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis Reporting Final Report & Publication Analysis->Reporting

Caption: Workflow for an antiperspirant clinical trial.

Logical Relationships in Evaluation

This diagram outlines the key endpoints and their assessment in a clinical trial.

G cluster_endpoints Primary & Secondary Endpoints cluster_efficacy_metrics Efficacy Metrics cluster_safety_metrics Safety Metrics Efficacy Efficacy SweatReduction Sweat Reduction (%) Efficacy->SweatReduction OdorControl Odor Intensity Score Efficacy->OdorControl Safety Safety & Tolerability Dermatological Dermatological Assessment (Erythema, Edema, etc.) Safety->Dermatological Subjective Subjective Sensations (Stinging, Burning, Itching) Safety->Subjective Gravimetric Gravimetric Method SweatReduction->Gravimetric Measured by SniffTest Trained Odor Judges OdorControl->SniffTest Assessed by Dermatologist Dermatologist Dermatological->Dermatologist Evaluated by Participant Participant Diary/Questionnaire Subjective->Participant Reported by

Caption: Evaluation of safety and efficacy endpoints.

References

"analytical method validation for the quantification of aluminum in skin after topical application"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of aluminum quantification in skin tissue following topical application. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique and in designing and executing a robust method validation that adheres to international regulatory standards. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparison of Analytical Techniques

The selection of an analytical method for quantifying aluminum in a complex biological matrix like skin is critical. The most commonly employed techniques are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Graphite Furnace Atomic Absorption Spectrometry (GFAAS), also known as Zeeman Electrothermal Atomic Absorption Spectrometry (ZEAAS).

Table 1: Comparison of Quantitative Performance Parameters for ICP-MS and GFAAS

Validation ParameterInductively Coupled Plasma Mass Spectrometry (ICP-MS)Graphite Furnace Atomic Absorption Spectrometry (GFAAS/ZEAAS)
Linearity (Range) Wide linear dynamic range, typically from low µg/L to mg/L.More limited linear range, often requiring sample dilution for higher concentrations.
Accuracy (% Recovery) Typically 90-110% for biological matrices.[1]Generally within 85-115% in biological samples.
Precision (%RSD) Repeatability: < 5%; Intermediate Precision: < 10%.Repeatability: ≤ 6%; Between-run Precision: ≤ 6%.[2]
Limit of Detection (LOD) Very low, often in the sub-µg/L range (e.g., ~0.05 µg/L).Low, typically around 1-3 µg/L.[2]
Limit of Quantification (LOQ) Low, typically in the µg/L range (e.g., ~0.15 µg/L).In the low µg/L range (e.g., ≤ 3 µg/L).[2]
Specificity/Selectivity High, with the ability to use collision/reaction cells to minimize polyatomic interferences.High, particularly with Zeeman background correction to minimize spectral interferences.

Note: The values presented are typical and may vary depending on the specific instrument, method, and laboratory. Data for skin matrix is limited; therefore, values from other relevant biological matrices are included.

Experimental Protocols

A detailed and optimized experimental protocol is fundamental for obtaining reliable and reproducible results. Below are representative protocols for the quantification of aluminum in skin tissue using ICP-MS and GFAAS.

Protocol 1: Quantification of Aluminum in Skin Tissue by ICP-MS

1. Sample Preparation (Microwave-Assisted Acid Digestion)

  • Objective: To completely digest the skin matrix and solubilize the aluminum for ICP-MS analysis.

  • Materials:

    • Excised skin tissue sample (typically 100-200 mg wet weight)

    • High-purity nitric acid (HNO₃, 67-70%)

    • Microwave digestion system with Teflon vessels

    • Volumetric flasks (50 mL)

    • Ultrapure water (18.2 MΩ·cm)

  • Procedure:

    • Accurately weigh the skin sample and place it into a clean microwave digestion vessel.

    • Carefully add 5 mL of high-purity nitric acid to the vessel.

    • Allow the sample to pre-digest at room temperature for 30 minutes in a fume hood.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 180°C over 10 minutes and hold for 20 minutes.

    • Allow the vessel to cool to room temperature.

    • Carefully open the vessel and quantitatively transfer the digest to a 50 mL volumetric flask.

    • Rinse the vessel with ultrapure water and add the rinsate to the volumetric flask.

    • Bring the solution to volume with ultrapure water and mix thoroughly.

    • A procedural blank (containing only the digestion acid) must be prepared and analyzed with each batch of samples.

2. ICP-MS Analysis

  • Instrumentation: An ICP-MS system equipped with a collision/reaction cell.

  • Internal Standard: Yttrium (⁸⁹Y) is commonly used as an internal standard to correct for instrumental drift and matrix effects.

  • Calibration: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L of aluminum) in a matrix-matched solution (i.e., diluted digestion acid).

  • Analysis Parameters (Typical):

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.9 L/min

    • Nebulizer Gas Flow: 1.0 L/min

    • Collision/Reaction Gas (e.g., Helium): 4-5 mL/min

    • Isotope Monitored: ²⁷Al

3. Method Validation (as per ICH Q2(R1))

  • Specificity: Analyze blank skin digest to ensure no significant interference at the mass of aluminum. Spike the blank matrix with other potentially interfering elements to assess selectivity.

  • Linearity and Range: Analyze the calibration standards and perform a linear regression. A correlation coefficient (r²) > 0.995 is typically required.

  • Accuracy: Perform spike-recovery studies by adding known amounts of aluminum standard to pre-analyzed skin samples at three different concentration levels (low, medium, high). The mean recovery should be within 90-110%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of a spiked skin sample at the same concentration on the same day. The relative standard deviation (RSD) should be < 5%.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments. The RSD should be < 10%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response of the blank and the slope of the calibration curve.

Protocol 2: Quantification of Aluminum in Skin Tissue by GFAAS

1. Sample Preparation (Microwave-Assisted Acid Digestion)

  • The sample preparation procedure is identical to that described for ICP-MS.

2. GFAAS Analysis

  • Instrumentation: A GFAAS instrument with Zeeman background correction.

  • Matrix Modifier: A chemical modifier (e.g., a mixture of magnesium nitrate and palladium nitrate) is often used to stabilize the aluminum during the pyrolysis step and reduce matrix interferences.

  • Calibration: Prepare a series of aqueous calibration standards or matrix-matched standards.

  • Graphite Furnace Program (Typical):

    • Drying: Ramp to 120°C and hold for 30 seconds.

    • Pyrolysis: Ramp to 1400°C and hold for 20 seconds.

    • Atomization: Ramp to 2400°C and hold for 5 seconds (read step).

    • Clean-out: Heat to 2600°C for 3 seconds.

  • Wavelength: 309.3 nm

3. Method Validation (as per ICH Q2(R1))

  • The validation parameters and procedures are similar to those for ICP-MS, with typically wider acceptance criteria for accuracy and precision. For instance, accuracy is generally expected to be within 85-115%, and precision (RSD) should be ≤ 15%.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Executes Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Report Validation Report LOD->Report Compiles to

Caption: Workflow for analytical method validation.

Validation_Parameters_Relationship cluster_core Core Performance cluster_range Quantitative Range cluster_sensitivity Sensitivity Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of analytical validation parameters.

References

In-Depth Comparison of Antiperspirant Actives: Validating the Sweat Gland Plug Formation Mechanism of Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of aluminum sesquichlorohydrate with alternative antiperspirant ingredients, supported by experimental data and detailed methodologies.

Executive Summary

This compound (ASCH) is a common active ingredient in antiperspirant formulations, functioning by forming a temporary plug in the eccrine sweat gland duct, thereby physically obstructing the flow of sweat. This guide provides a comprehensive analysis of the scientific validation behind this mechanism, alongside a comparative evaluation of its performance against other widely used antiperspirant agents, including aluminum chloride (AC) and aluminum-zirconium salts. The information presented is intended to support research and development in the field of sweat management.

Mechanism of Action: Sweat Gland Plug Formation

The primary mechanism of action for aluminum-based antiperspirants is the formation of a superficial, temporary plug within the sweat duct. This process is initiated when the aluminum salts come into contact with sweat. The salts dissociate and the aluminum ions interact with proteins and mucopolysaccharides present in the sweat and the epithelial lining of the sweat duct. This interaction leads to the precipitation and aggregation of these biomolecules, forming a gelatinous plug that physically blocks the duct and prevents sweat from reaching the skin's surface.

Recent studies utilizing advanced techniques such as microfluidics combined with small-angle X-ray scattering (SAXS) have provided real-time visualization of this process. These studies confirm that aluminum polycations cause the aggregation of sweat proteins, leading to the formation of a plug. The initial phase involves the nucleation of protein-polycation aggregates on the duct wall, which then grows to occlude the lumen.

Comparative Efficacy of Antiperspirant Actives

The efficacy of antiperspirant actives is primarily determined by their ability to reduce sweat volume. This is often quantified through gravimetric analysis in clinical trials, where the amount of sweat produced is measured before and after treatment. The following tables summarize the comparative efficacy of this compound and other key antiperspirant ingredients based on available clinical data.

Table 1: Quantitative Comparison of Antiperspirant Active Ingredients
Active IngredientConcentrationMean Sweat Reduction (%)Key Findings & Tolerability
This compound (ASCH) 20%Not explicitly quantified as a percentage in the cited head-to-head study, but demonstrated comparable efficacy to 20% Aluminum Chloride based on SIVS and HDSS scores.[1]Generally well-tolerated with a lower incidence of irritation compared to Aluminum Chloride.
Aluminum Chloride (AC) 20%Efficacy is comparable to 20% ASCH.[1]Higher potential for skin irritation due to the formation of hydrochloric acid upon contact with sweat.
Aluminum-Zirconium Tetrachlorohydrex Gly 15-20%Generally considered to have higher efficacy than standard aluminum salts, though direct comparative sweat reduction percentages with ASCH are not readily available in the searched literature.Often formulated to be less irritating than aluminum chloride.
Non-Metallic Alternatives (e.g., Botanicals) N/AEfficacy in sweat reduction is generally lower than aluminum-based salts. Often focus on odor control through antimicrobial properties.Perceived as "natural" alternatives, but may lack the sweat-blocking efficacy of metallic salts.
Table 2: Clinical Trial Efficacy and Tolerability Data (this compound vs. Aluminum Chloride)
Outcome MeasureThis compound (20%)Aluminum Chloride (20%)p-value
Sweating Intensity Visual Scale (SIVS) - Mean Score at Week 8 Significantly reduced from baselineSignificantly reduced from baseline>0.05 (No significant difference between groups)
Hyperhidrosis Disease Severity Scale (HDSS) - Mean Score at Week 8 Significantly reduced from baselineSignificantly reduced from baseline>0.05 (No significant difference between groups)
Adverse Events (e.g., skin irritation) Lower incidence reported.Higher incidence of itching reported in some subjects.[1]N/A

Experimental Protocols

Gravimetric Analysis of Antiperspirant Efficacy

This method is the gold standard for quantifying sweat reduction in clinical trials.

Objective: To measure the amount of sweat produced in the axillae after treatment with an antiperspirant.

Protocol:

  • Subject Selection: Participants with a history of excessive axillary sweating are recruited.

  • Washout Period: A 7-14 day period where subjects refrain from using any antiperspirant or deodorant products.

  • Baseline Measurement: Subjects are placed in a controlled environment with elevated temperature and humidity (e.g., a hot room) for a specified period. Pre-weighed absorbent pads are placed in each axilla to collect sweat. The pads are then re-weighed to determine the baseline sweat production rate.

  • Product Application: The test product (e.g., this compound) is applied to one axilla, and a control or comparator product is applied to the other, typically for a set number of consecutive days.

  • Post-Treatment Measurement: The sweat collection process is repeated under the same controlled conditions as the baseline measurement.

  • Data Analysis: The percentage of sweat reduction is calculated for each axilla by comparing the post-treatment sweat weight to the baseline sweat weight.

Hyperhidrosis Disease Severity Scale (HDSS)

The HDSS is a patient-reported outcome measure used to assess the impact of hyperhidrosis on a person's daily life.

Protocol: Subjects are asked to rate their sweating severity on a 4-point scale:

  • 1: My sweating is never noticeable and never interferes with my daily activities.

  • 2: My sweating is tolerable but sometimes interferes with my daily activities.

  • 3: My sweating is barely tolerable and frequently interferes with my daily activities.

  • 4: My sweating is intolerable and always interferes with my daily activities.

A decrease in the HDSS score indicates an improvement in the condition.

In Vitro Visualization of Sweat Gland Plug Formation

Objective: To observe the formation of the antiperspirant plug in a simulated sweat duct environment.

Protocol using Microfluidics and SAXS:

  • Device Setup: A microfluidic device with a T-junction is used to mimic a sweat duct. One channel flows a solution of artificial sweat containing proteins (e.g., bovine serum albumin), and the other channel introduces the antiperspirant solution (e.g., this compound).

  • Real-Time Observation: The interaction zone at the T-junction is monitored in real-time using microscopy.

  • Structural Analysis: Small-angle X-ray scattering (SAXS) is employed to analyze the structure and composition of the plug as it forms, providing insights into the aggregation of proteins and aluminum polycations.

Visualizing the Mechanism and Workflow

Signaling Pathway of Plug Formation

plug_formation cluster_skin Skin Surface & Sweat Duct cluster_reaction Plug Formation sweat Sweat (containing proteins & mucopolysaccharides) interaction Interaction of Al³⁺ ions with proteins and mucopolysaccharides sweat->interaction asch This compound (ASCH) asch->interaction duct Sweat Duct Lumen blockage Sweat Flow Blocked duct->blockage Occludes aggregation Precipitation & Aggregation interaction->aggregation Leads to plug Gelatinous Plug Formation aggregation->plug Forms plug->duct efficacy_workflow start Start: Recruit Subjects washout 7-14 Day Washout Period start->washout baseline Baseline Sweat Collection (Gravimetric) & HDSS/SIVS Assessment washout->baseline application Daily Product Application (e.g., ASCH vs. AC) baseline->application post_treatment Post-Treatment Sweat Collection & HDSS/SIVS Assessment application->post_treatment analysis Data Analysis: Calculate % Sweat Reduction & Compare Scores post_treatment->analysis end End: Determine Efficacy & Tolerability analysis->end

References

"cross-study comparison of antiperspirant efficacy testing methodologies"

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methodologies for testing antiperspirant efficacy, supported by experimental data and detailed protocols.

Antiperspirant efficacy testing is crucial for claim substantiation and regulatory compliance. Methodologies range from in vivo human clinical trials to in vitro laboratory assays, each with distinct advantages and applications. This guide offers a comprehensive overview of the most common techniques, their underlying principles, and the data they generate.

Quantitative Data Summary: A Comparative Overview

The following table summarizes representative data on the sweat reduction efficacy of various antiperspirant active ingredients and product formats as determined by the gravimetric method, the industry gold standard. It's important to note that actual performance can vary based on the complete formulation and individual physiological differences.

MethodologyActive IngredientConcentration (%)Product FormatMean Sweat Reduction (%)
GravimetricAluminum Zirconium Trichlorohydrex Gly20Soft-Solid~50-70
GravimetricAluminum Chlorohydrate10-25Roll-on, Stick~30-50
GravimetricAluminum Chloride (Prescription)6.25Solution~60-80
GravimetricOTC "Clinical Strength" (e.g., Aluminum Zirconium)20Soft-SolidStatistically similar to prescription Aluminum Chloride[1]

Note: According to the U.S. Food and Drug Administration (FDA), a product can be marketed as an antiperspirant if it demonstrates a statistically significant sweat reduction of at least 20%.[2]

Experimental Protocols: In-Depth Methodologies

A thorough understanding of the experimental protocols is essential for interpreting efficacy data and designing new studies.

In Vivo Methodologies

1. The Gravimetric "Hot Room" Method

This is the definitive method for quantifying sweat reduction and is required by the FDA for efficacy claims.[2]

  • Objective: To gravimetrically measure the amount of sweat produced in the axillae under controlled conditions of heat and humidity.

  • Experimental Protocol:

    • Subject Recruitment and Washout: A panel of qualified subjects who consistently produce a baseline amount of sweat (e.g., at least 100mg per axilla in 20 minutes) is selected.[2] Subjects undergo a "washout" period of at least 17 days, abstaining from all antiperspirant and deodorant products.

    • Baseline Sweat Collection: Subjects are acclimated in a controlled "hot room" environment, typically maintained at 100°F (37.8°C) and 30-40% relative humidity.[3] Pre-weighed absorbent cotton or Webril pads are placed in each axilla for a specified duration (e.g., 20 minutes). The pads are then removed and weighed to determine the baseline sweat production for each axilla.

    • Product Application: The test product is applied to one axilla, and a control (e.g., a placebo formulation without the active ingredient) is applied to the contralateral axilla. This is typically done for a predetermined number of days.[4]

    • Post-Treatment Sweat Collection: Following the product application phase, subjects return to the hot room, and sweat is collected using the same procedure as the baseline collection.

    • Data Analysis: The weight of sweat from the treated axilla is compared to the control axilla. The percentage of sweat reduction is calculated, often with statistical adjustments to account for any baseline differences in sweating between the two axillae.

2. Sensory Evaluation ("Sniff Test")

This method is the standard for evaluating deodorant efficacy, which is often a key attribute of antiperspirant products.

  • Objective: To assess a product's ability to reduce or mask axillary malodor using trained sensory panelists.

  • Experimental Protocol:

    • Panelist Training: A panel of trained "sniffers" is selected and calibrated to reliably and consistently rate odor intensity on a predefined scale (e.g., a 0-10 point scale).[5][6]

    • Subject Selection and Washout: Subjects who are known to develop axillary malodor are recruited and undergo a washout period.

    • Baseline Odor Assessment: Trained panelists assess the odor intensity of each of the subject's axillae at baseline. This can be performed by directly sniffing the axilla or by evaluating absorbent pads worn in the axilla for a set period.[4][6]

    • Product Application: The test product is applied to one axilla, and a control is applied to the other.

    • Post-Application Odor Assessment: At designated time points following application (e.g., 8, 12, 24, and 48 hours), the trained panelists re-evaluate the axillary odor intensity.

    • Data Analysis: The odor scores for the treated axilla are statistically compared to the scores for the control axilla to determine the product's deodorant efficacy.

In Vitro Methodologies

In vitro methods are valuable for high-throughput screening of new ingredients and for investigating mechanisms of action without the need for human subjects.

1. Microbiological Assays

  • Objective: To evaluate the antimicrobial activity of an antiperspirant or deodorant active against odor-causing bacteria.

  • Experimental Protocol:

    • Bacterial Culture: Common axillary bacteria, such as Staphylococcus epidermidis and Corynebacterium xerosis, are cultured on agar plates.

    • Zone of Inhibition: A sample of the test product or active ingredient is placed on the inoculated agar plate. After an incubation period, the plate is examined for a "zone of inhibition," a clear area around the sample where bacterial growth has been prevented. The size of this zone indicates the level of antimicrobial activity.[7]

    • Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an active ingredient required to inhibit the growth of a specific microorganism in a liquid culture.[8]

2. Reconstructed Human Skin Models

  • Objective: To assess the interaction of antiperspirant ingredients with a skin-like tissue structure.

  • Experimental Protocol:

    • Tissue Culture: Commercially available reconstructed human epidermal models, which consist of human-derived keratinocytes cultured to form a multi-layered epidermis, are used.

    • Topical Application: The test antiperspirant formulation is applied to the surface of the tissue model.

    • Endpoint Analysis: Various endpoints can be assessed, including cytotoxicity (cell death), inflammatory responses (e.g., cytokine release), and morphological changes to the tissue structure, providing insights into both efficacy and potential for irritation.

Mandatory Visualizations

Signaling Pathway of Eccrine Sweat Secretion

G cluster_0 Sympathetic Nerve cluster_1 Sweat Gland Cell Nerve_Impulse Nerve Impulse ACh Acetylcholine (ACh) Release Nerve_Impulse->ACh M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to G_Protein G-Protein Activation M3_Receptor->G_Protein Calcium_Influx Intracellular Ca²⁺ Increase G_Protein->Calcium_Influx Sweat_Expulsion Sweat Expulsion Calcium_Influx->Sweat_Expulsion

Caption: Acetylcholine-mediated signaling pathway for sweat secretion in eccrine glands.

Experimental Workflow of the Gravimetric Method```dot

G Start Subject Recruitment & Washout Period Hot_Room_Acclimation Hot Room Acclimation (100°F, 30-40% RH) Start->Hot_Room_Acclimation Baseline_Collection Baseline Sweat Collection (Pre-weighed Pads) Hot_Room_Acclimation->Baseline_Collection Product_Application Product Application (Test vs. Control) Baseline_Collection->Product_Application Post_Treatment_Acclimation Post-Treatment Hot Room Acclimation Product_Application->Post_Treatment_Acclimation Post_Treatment_Collection Post-Treatment Sweat Collection Post_Treatment_Acclimation->Post_Treatment_Collection Weigh_Pads Weigh Pads Post_Treatment_Collection->Weigh_Pads Data_Analysis Calculate % Sweat Reduction Weigh_Pads->Data_Analysis End Efficacy Determination Data_Analysis->End

Caption: The interplay between antiperspirant and deodorant mechanisms in managing sweat and body odor.

References

Safety Operating Guide

Proper Disposal of Aluminum Sesquichlorohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of aluminum sesquichlorohydrate, a common ingredient in pharmaceutical and personal care product development. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Logistical Information

This compound, while not classified as a hazardous waste by OSHA, should not be disposed of directly down the drain. The introduction of aluminum salts into aquatic ecosystems can be harmful. The recommended procedure involves a chemical precipitation method to convert the soluble aluminum salt into an insoluble, non-hazardous solid that can be easily separated and disposed of, followed by the neutralization of the remaining liquid.

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations regarding chemical waste disposal.

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative parameters for the chemical treatment and disposal of this compound solutions.

ParameterValue/RangeNotes
Optimal pH for Precipitation 6.5 - 8.5This pH range ensures the maximum precipitation of aluminum hydroxide, minimizing the amount of soluble aluminum remaining in the solution.[1][2][3]
Neutral pH for Supernatant 6.0 - 9.0The typical acceptable pH range for drain disposal of non-hazardous aqueous waste. Always confirm with local regulations.[4][5][6]
Precipitating Agent 1 M Sodium Hydroxide (NaOH)A common and effective reagent for precipitating aluminum hydroxide.
Aluminum Hydroxide Solubility Very low in the optimal pH rangeThe low solubility allows for effective separation of the solid from the liquid waste.

Experimental Protocol: Precipitation of this compound for Disposal

This protocol details the methodology for treating a solution of this compound to render it safe for disposal.

Materials:

  • This compound solution for disposal

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker or appropriate container for the reaction

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Spatula

  • Wash bottle with deionized water

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.

Procedure:

  • Preparation:

    • Ensure all work is conducted in a well-ventilated area, preferably within a fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

    • Measure the volume of the this compound solution to be treated.

  • Precipitation:

    • Place the this compound solution in a beaker on a stir plate and begin stirring.

    • Slowly add 1 M sodium hydroxide (NaOH) solution dropwise to the stirring solution.

    • Continuously monitor the pH of the solution using a pH meter or pH indicator strips.

    • Continue adding NaOH until the pH of the solution is stable within the optimal range of 6.5 to 8.5. A white, gelatinous precipitate of aluminum hydroxide (Al(OH)₃) will form.

  • Separation:

    • Allow the precipitate to settle for at least one hour to ensure complete precipitation.

    • Separate the solid precipitate from the liquid supernatant by filtration. A Buchner funnel with filter paper under vacuum is an efficient method.

    • Wash the collected precipitate with a small amount of deionized water to remove any residual soluble impurities.

  • Disposal of Solid Waste:

    • Allow the filtered aluminum hydroxide precipitate to air-dry.

    • Once dry, the aluminum hydroxide is considered a non-hazardous solid waste.

    • Dispose of the dried aluminum hydroxide in the regular laboratory trash, unless otherwise specified by your institution's EHS guidelines.[7][8]

  • Disposal of Liquid Waste:

    • Check the pH of the filtrate (supernatant). If necessary, adjust the pH to be within the neutral range of 6.0 to 9.0 using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[4][6]

    • Once the pH is confirmed to be within the acceptable range and assuming no other hazardous materials are present, the neutralized supernatant can typically be disposed of down the drain with copious amounts of water.[4] Always confirm this with your local EHS regulations. [4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_treatment Chemical Treatment cluster_separation Separation cluster_disposal Disposal start This compound Solution for Disposal ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) add_naoh Slowly Add 1M NaOH while stirring start->add_naoh check_ph Monitor pH add_naoh->check_ph check_ph->add_naoh pH < 6.5 precipitate Formation of Aluminum Hydroxide Precipitate check_ph->precipitate pH 6.5-8.5 settle Allow Precipitate to Settle precipitate->settle filter Filter to Separate Solid and Liquid settle->filter solid_waste Dispose of Dry Aluminum Hydroxide in Trash filter->solid_waste Solid liquid_waste Check pH of Supernatant filter->liquid_waste Liquid adjust_ph Adjust pH to 6.0-9.0 liquid_waste->adjust_ph adjust_ph->liquid_waste pH < 6.0 or > 9.0 drain_disposal Dispose of Neutralized Liquid Down Drain with Copious Water adjust_ph->drain_disposal pH 6.0-9.0 consult_ehs Consult EHS for Local Regulations drain_disposal->consult_ehs

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the handling of Aluminum sesquichlorohydrate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Details
Eye Protection Chemical splash gogglesShould be worn at all times when handling the substance to protect against splashes.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile, neoprene) should be worn.
Skin Protection Protective clothingA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection MSHA/NIOSH-approved respiratorRecommended when ventilation is inadequate or when mist or vapors may be generated.

Occupational Exposure Limits

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, it is recommended to adhere to the limits for related aluminum compounds as a conservative measure.

Organization Exposure Limit (as Al) Time-Weighted Average (TWA)
NIOSH REL2 mg/m³8-hour TWA[1]
OSHA PEL5 mg/m³ (respirable fraction), 15 mg/m³ (total dust)8-hour TWA[2]

NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Ensure adequate ventilation, using local exhaust ventilation if necessary, to control airborne exposure.

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[3]

  • Wash hands thoroughly after handling the material, especially before eating, drinking, or smoking.[3]

  • Avoid contact with incompatible materials such as metals (aluminum, zinc, tin), as this may release hydrogen gas.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent moisture absorption and contamination.[4]

  • Store away from heat, sparks, and open flames.[4]

  • Store in compatible containers, such as those made of plastic or with a rubber lining. Avoid contact with iron, brass, copper, and mild steel.[2]

Spill, Leak, and Disposal Plan

In the event of a spill or leak, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Spill and Leak Response:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb with an inert material (e.g., soda ash, lime) and place in a suitable container for disposal.[2]

  • For large spills, dike the area to prevent spreading. Pump the material into a container for disposal.[5]

  • Wash the spill area thoroughly with water.

  • Do not allow the material to enter drains or waterways.[1]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1]

  • Do not dispose of the material down the drain or into sewer systems.[3]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

Safety and Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

A Receiving and Storage B Handling and Use A->B Follow Safe Handling Procedures C Spill or Leak B->C Accidental Release D Waste Disposal B->D Generate Waste C->D Contain and Clean Up E Wear Appropriate PPE E->A E->B E->C

Figure 1. A workflow diagram for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.